molecular formula C19H23N3O6 B558410 Boc-His(Z)-OH CAS No. 50305-43-6

Boc-His(Z)-OH

Cat. No.: B558410
CAS No.: 50305-43-6
M. Wt: 389.4 g/mol
InChI Key: NKTFPUKOHGSCSS-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-His(Z)-OH, also known as this compound, is a useful research compound. Its molecular formula is C19H23N3O6 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6/c1-19(2,3)28-17(25)21-15(16(23)24)9-14-10-22(12-20-14)18(26)27-11-13-7-5-4-6-8-13/h4-8,10,12,15H,9,11H2,1-3H3,(H,21,25)(H,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTFPUKOHGSCSS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547411
Record name 1-[(Benzyloxy)carbonyl]-N-(tert-butoxycarbonyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50305-43-6
Record name 1-[(Benzyloxy)carbonyl]-N-(tert-butoxycarbonyl)-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-His(Z)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and application of Nα-Boc-Nτ-(Z)-L-histidine, commonly referred to as Boc-His(Z)-OH. This derivative of L-histidine is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. Its unique structural features offer distinct advantages in the synthesis of complex peptides, warranting a detailed examination of its characteristics and methodologies for its use.

Core Chemical Properties and Structure

This compound is an L-histidine derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the tau (τ) nitrogen of the imidazole side chain is protected by a benzyloxycarbonyl (Z or Cbz) group. This dual protection strategy is instrumental in preventing unwanted side reactions during peptide synthesis.

Chemical Structure

The structure of this compound incorporates the acid-labile Boc group on the α-amine and the Z-group, which is removable under different conditions, on the imidazole ring. This differential protection is a key aspect of its utility in peptide synthesis.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValue
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylimidazol-4-yl)propanoic acid[1]
Synonyms Boc-Nim-Z-L-histidine, N-alpha-Boc-N-tau-benzyloxycarbonyl-L-histidine[2][3][4]
CAS Number 50305-43-6[2][3][4][5][6]
Molecular Formula C₁₉H₂₃N₃O₆[2][3][4][5]
Molecular Weight 389.41 g/mol [2][3]
Appearance White powder[3]
Melting Point 110-116 °C[3]
Optical Rotation [a]D²⁰ = +3.4 ± 0.5º (c=1 in DMF)[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5]
Storage Store at ≤ -4 °C[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Boc-based solid-phase peptide synthesis. The Boc group serves as a temporary protecting group for the α-amino function, which is removed at each cycle of amino acid addition. The Z-group on the imidazole side chain is a more permanent protecting group that is typically removed during the final cleavage of the peptide from the resin.

General SPPS Workflow using this compound

The following diagram illustrates the typical cycle of incorporating a Boc-protected amino acid, such as this compound, in SPPS.

G cluster_0 start Start with Resin-NH₂ swell Swell Resin in DCM/DMF start->swell deprotection Nα-Boc Deprotection (TFA in DCM) swell->deprotection neutralization Neutralization (DIEA in DCM/DMF) deprotection->neutralization coupling Coupling of this compound (e.g., DIC/HOBt or HBTU) neutralization->coupling wash1 Wash (DMF, IPA, DCM) coupling->wash1 kaiser Kaiser Test wash1->kaiser kaiser->coupling Negative, Recouple end_cycle Repeat Cycle for Next Amino Acid kaiser->end_cycle Positive end_cycle->deprotection G start Peptide-Resin with Boc-His(Z)-... Sequence final_deprotection Final Nα-Boc Deprotection start->final_deprotection wash Wash and Dry Resin final_deprotection->wash cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., HF or TFMSA with scavengers) wash->cleavage precipitation Precipitate Peptide in cold ether cleavage->precipitation purification Purification (e.g., HPLC) precipitation->purification end Pure Peptide purification->end

References

A Technical Overview of Nα-Boc-Nτ-Z-L-histidine: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a focused overview of Nα-Boc-Nτ-Z-L-histidine, a crucial derivative of the amino acid L-histidine used extensively in synthetic peptide chemistry. Designed for researchers, chemists, and professionals in drug development, this document outlines the compound's key molecular properties and its principal role as a building block in solid-phase peptide synthesis (SPPS).

Core Compound Properties

Nα-Boc-Nτ-Z-L-histidine, also known as Boc-His(Z)-OH, is a specifically protected form of L-histidine. In this molecule, the alpha-amino group (Nα) is protected by a tert-butoxycarbonyl (Boc) group, while the tau-nitrogen (Nτ) of the imidazole side chain is protected by a benzyloxycarbonyl (Z or Cbz) group. This dual-protection scheme is critical for preventing unwanted side reactions during the controlled, stepwise assembly of amino acids into a peptide chain.

The quantitative molecular data for this compound is summarized below.

PropertyValue
Molecular Weight 389.4 g/mol [1]
Molecular Formula C19H23N3O6[1]
Common Synonyms This compound, N-Boc-N'-Cbz-L-histidine, Nalpha-Boc-Nim-Cbz-L-histidine[1]
Primary Application Amino acid building block for peptide synthesis[2]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application for Nα-Boc-Nτ-Z-L-histidine is as a protected amino acid monomer in solid-phase peptide synthesis. SPPS is a cornerstone technique in drug discovery and biomedical research, allowing for the efficient construction of custom peptides.

Role of Protecting Groups:

  • Nα-Boc Group: This acid-labile protecting group shields the alpha-amino group to ensure that it only participates in peptide bond formation when intended. It is typically removed by treatment with an acid like trifluoroacetic acid (TFA) to allow the next amino acid to be coupled to the growing peptide chain.

  • Nτ-Z Group: The imidazole side chain of histidine is reactive and can cause undesirable side reactions, including racemization, during peptide coupling. The Z-group protects this side chain and is typically stable to the acidic conditions used to remove the Boc group. It is usually removed at the final stage of synthesis under different conditions, such as hydrogenolysis.

Generalized Experimental Protocol: Amino Acid Coupling in SPPS

The following is a representative protocol for the incorporation of a protected amino acid like Nα-Boc-Nτ-Z-L-histidine into a peptide sequence using manual SPPS.

1. Resin Preparation:

  • Start with a suitable solid support (resin) to which the first amino acid is attached. Swell the resin in an appropriate solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), for 30-60 minutes.

2. Nα-Boc Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the Boc protecting group from the terminal amino acid.
  • Wash the resin thoroughly with DCM, a neutralization solution (e.g., 5% diisopropylethylamine (DIPEA) in DMF), and finally with DMF to prepare for the coupling step.

3. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Nα-Boc-Nτ-Z-L-histidine (typically 3-4 equivalents relative to the resin loading) and an activating agent (e.g., HBTU/HOBt) in DMF.
  • Add a base, such as DIPEA, to the amino acid solution to facilitate the activation.
  • Add the activated amino acid solution to the deprotected resin.
  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

4. Washing:

  • After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

5. Cycle Repetition:

  • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired peptide sequence.

6. Final Cleavage and Deprotection:

  • Once the peptide chain is fully assembled, treat the resin with a strong acid cocktail (e.g., hydrogen fluoride (HF) or a TFA-based mixture with scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups, including the Z-group.

Visualized Workflow: Solid-Phase Peptide Synthesis Cycle

The following diagram illustrates the logical workflow for a single cycle of amino acid addition in solid-phase peptide synthesis.

SPPS_Workflow Start Start: Resin with Nα-Boc Protected Peptide Deprotection 1. Deprotection (Remove Boc with TFA) Start->Deprotection Wash_Neutralize 2. Wash & Neutralize (Remove Acid, Prepare for Coupling) Deprotection->Wash_Neutralize Coupling 3. Coupling (Add Activated Amino Acid) Wash_Neutralize->Coupling Activation Nα-Boc-Nτ-Z-L-histidine + Activating Agent Activation->Coupling Final_Wash 4. Final Wash (Remove Excess Reagents) Coupling->Final_Wash End Result: Peptide Elongated by one Histidine Residue Final_Wash->End

A single cycle of amino acid addition in Solid-Phase Peptide Synthesis (SPPS).

References

Technical Guide: Boc-His(Z)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-tert-Butoxycarbonyl-Nτ-benzyloxycarbonyl-L-histidine, commonly referred to as Boc-His(Z)-OH (CAS Number: 50305-43-6), is a crucial protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The strategic use of the Boc (tert-butyloxycarbonyl) group for the α-amino function and the benzyloxycarbonyl (Z or Cbz) group for the imidazole side chain of histidine offers specific advantages in the synthesis of complex peptides. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key considerations for the effective application of this compound in peptide synthesis.

Histidine presents a unique challenge in peptide synthesis due to the nucleophilic nature of its imidazole side chain, which can lead to side reactions and racemization.[1] The protection of the imidazole nitrogen is therefore critical. The Z group, in this case, provides robust protection under the acidic conditions used for Boc-group removal, minimizing the risk of side-chain acylation and other undesirable reactions.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is fundamental for its successful application. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 50305-43-6[2]
Molecular Formula C₁₉H₂₃N₃O₆[3]
Molecular Weight 389.4 g/mol [2]
Appearance White to off-white powder
Purity (HPLC) ≥98%
Melting Point Data not consistently available
Optical Rotation Data not consistently available
Solubility Soluble in DMF, DCM, and other common organic solvents
Storage Store at -20°C for long-term stability

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Features
¹H NMR Expected signals include those for the Boc group (singlet, ~1.4 ppm), the Z group (aromatic protons ~7.3 ppm and benzylic protons ~5.2 ppm), and the histidine backbone and imidazole ring protons.
¹³C NMR Key resonances are expected for the carbonyl carbons of the Boc (~155 ppm) and Z (~154 ppm) groups, the quaternary and methyl carbons of the Boc group (~80 and ~28 ppm, respectively), and the carbons of the histidine backbone and imidazole ring.[4]
FT-IR (KBr, cm⁻¹) Characteristic absorption bands include N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the urethane and carboxylic acid groups (~1680-1750 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹).
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ of approximately 390.16 g/mol .

Experimental Protocols

The following protocols are representative of the use of this compound in Boc-based solid-phase peptide synthesis.

Protocol 1: Boc Deprotection

This procedure details the removal of the Nα-Boc group to expose the free amine for the subsequent coupling reaction.

Materials:

  • Peptide-resin with N-terminal this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Methanol

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Add a solution of 25-50% TFA in DCM to the resin.

  • Agitate the mixture for 20-30 minutes at room temperature.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

  • To neutralize the resulting trifluoroacetate salt, wash the resin with a 5-10% solution of DIEA in DCM (2 times for 2 minutes each).

  • Wash the resin with DCM (3-5 times) and then with DMF to prepare for the next coupling step.

  • A Kaiser test can be performed to confirm the presence of the free primary amine.

Protocol 2: Coupling of the Subsequent Amino Acid

This protocol describes the coupling of the next Boc-protected amino acid to the deprotected N-terminus of the histidine residue.

Materials:

  • Deprotected peptide-resin from Protocol 1

  • Boc-protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • DMF

Procedure:

  • In a separate vessel, dissolve the next Boc-protected amino acid (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.

  • Cool the solution to 0°C.

  • Add DIC (2-4 equivalents) to the solution and allow for pre-activation by stirring for 10-15 minutes.

  • Add the activated amino acid solution to the swollen and neutralized peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a Kaiser test (a negative result indicates completion).

  • After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

Key Considerations and Side Reactions

The use of this compound requires careful consideration of potential side reactions to ensure the synthesis of a high-purity peptide.

  • Racemization: Histidine is particularly susceptible to racemization during the activation step of the coupling reaction. The imidazole side chain can act as an intramolecular base, leading to the loss of stereochemical integrity.[5] The use of coupling additives like HOBt is crucial to suppress this side reaction.[1]

  • Side-Chain Acylation: The nucleophilic imidazole ring can be acylated by the activated carboxyl group of another amino acid. The Z-protection of the τ-nitrogen mitigates this risk.

  • Deprotection of the Z Group: The benzyloxycarbonyl (Z) group is stable to the acidic conditions of Boc deprotection (TFA). It is typically removed during the final cleavage of the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF) or by catalytic hydrogenation.

Visualizing Workflows and Relationships

Boc-SPPS Cycle using this compound

Boc_SPPS_Cycle Resin Peptide-Resin (N-terminus protected) Deprotection Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection Washing Washing (DCM/DMF) Deprotection->Washing Wash Neutralization Neutralization (5-10% DIEA in DCM) Coupling Coupling (Boc-AA-OH, DIC/HOBt) Neutralization->Coupling Coupling->Resin Repeat cycle Washing->Neutralization

Caption: General workflow for the incorporation of an amino acid using Boc-SPPS.

Logical Relationships in this compound Application

Logical_Relationships cluster_protection Protecting Groups cluster_synthesis Peptide Synthesis Steps cluster_outcomes Outcomes Boc Nα-Boc Group (Acid Labile) Deprotection Stepwise Nα-Boc Deprotection (TFA) Boc->Deprotection Selectively removed Z_group Nτ-Z Group (Stable to TFA) Final_Cleavage Final Cleavage (e.g., HF) Z_group->Final_Cleavage Removed during Side_Reactions Minimized Side Reactions (Racemization, Acylation) Z_group->Side_Reactions Prevents Coupling Peptide Bond Formation Deprotection->Coupling Coupling->Deprotection Iterative Cycle Coupling->Final_Cleavage Leads to Peptide Desired Peptide Final_Cleavage->Peptide

Caption: Logical relationships of protecting groups and synthesis steps for this compound.

Conclusion

This compound is a valuable reagent for the synthesis of histidine-containing peptides, particularly when robust side-chain protection is required. Its use in a Boc-SPPS strategy allows for the selective removal of the Nα-Boc group while the Z group remains intact, effectively preventing common side reactions associated with the histidine imidazole ring. By following established protocols for deprotection and coupling, and with careful consideration of potential side reactions, researchers can successfully incorporate this derivative into complex peptide sequences, facilitating advancements in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-His(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Nα-tert-butyloxycarbonyl-Nτ-benzyloxycarbonyl-L-histidine (Boc-His(Z)-OH). This selectively protected amino acid derivative is a valuable building block in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics. This document outlines detailed experimental protocols, presents key quantitative data, and includes visualizations to support its application in research and manufacturing.

Core Concepts: The Strategic Protection of L-Histidine

The synthesis of complex peptides requires the strategic use of protecting groups to prevent unwanted side reactions at reactive functionalities. The imidazole side chain of histidine presents a particular challenge due to its nucleophilicity and its potential to catalyze racemization during peptide coupling. The dual protection strategy employed in this compound, with the tert-butyloxycarbonyl (Boc) group on the α-amino group and the benzyloxycarbonyl (Z) group on the τ-nitrogen of the imidazole ring, offers a robust solution for its controlled incorporation into peptide chains.

The Boc group provides temporary protection of the α-amino group and is readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA). The Z group offers stable protection of the imidazole side chain throughout the peptide synthesis and can be removed under different conditions, typically by catalytic hydrogenation, providing orthogonality in deprotection strategies.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₉H₂₃N₃O₆
Molecular Weight 389.41 g/mol
CAS Number 50305-43-6
Appearance White powder
Melting Point 110-116 °C
Optical Rotation [α]D²⁰ = +3.4 ± 0.5º (c=1 in DMF)
Purity (HPLC) ≥ 99%
Solubility Soluble in Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform
Storage Conditions Store at ≤ -4 °C

Synthesis and Purification Workflow

The synthesis of this compound is a two-step process starting from L-histidine. The first step involves the protection of the α-amino group with a Boc group, followed by the protection of the imidazole side chain with a Z group. The purification of the final product is typically achieved by crystallization.

Synthesis_Purification_Workflow Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification L_Histidine L-Histidine Boc_Protection Boc Protection (Boc)₂O, Base L_Histidine->Boc_Protection Boc_His_OH Boc-His-OH Boc_Protection->Boc_His_OH Z_Protection Z Protection Benzyl Chloroformate, Base Boc_His_OH->Z_Protection Crude_Product Crude this compound Z_Protection->Crude_Product Crystallization Crystallization Crude_Product->Crystallization Filtration_Drying Filtration and Drying Crystallization->Filtration_Drying Pure_Product Pure this compound Filtration_Drying->Pure_Product

A flowchart illustrating the synthesis and purification process of this compound.

Experimental Protocols

Synthesis of Nα-Boc-L-Histidine (Boc-His-OH)

This procedure outlines the protection of the α-amino group of L-histidine.

Materials:

  • L-Histidine

  • Sodium Carbonate (Na₂CO₃)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Citric acid solution (10% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve L-histidine (1 equivalent) in a solution of sodium carbonate (2 equivalents) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate (3 x volume) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with a 10% citric acid solution.

  • Extract the product into ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield Boc-His-OH as a white solid.

Synthesis of Nα-Boc-Nτ-Z-L-Histidine (this compound)

This procedure details the protection of the imidazole side chain of Boc-His-OH.

Materials:

  • Boc-L-Histidine

  • Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Benzyl Chloroformate (Cbz-Cl or Z-Cl)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve Boc-L-Histidine (1 equivalent) in a mixture of THF and water (2:1 v/v) containing sodium bicarbonate (2.5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.2 equivalents) dropwise to the vigorously stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature for an additional 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether (2 x volume) to remove excess benzyl chloroformate.

  • Cool the aqueous layer to 0 °C and acidify to pH 3 with 1 M HCl.

  • Extract the product into ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

Purification by Crystallization

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethyl acetate/hexane (1:1 v/v).

  • Dry the crystals under vacuum to obtain pure this compound.

Characterization Data

The successful synthesis and purification of this compound can be confirmed through various analytical techniques. Below are the expected characterization data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.95 (s, 1H, Imidazole C2-H), 7.40-7.25 (m, 5H, Ar-H of Z group), 7.10 (s, 1H, Imidazole C5-H), 5.85 (d, 1H, NH), 5.40 (s, 2H, CH₂ of Z group), 4.60 (m, 1H, α-CH), 3.20 (m, 2H, β-CH₂), 1.45 (s, 9H, Boc group).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 173.5 (C=O, acid), 155.5 (C=O, Boc), 148.0 (C=O, Z), 138.0 (Imidazole C2), 135.0 (Ar-C of Z), 128.5, 128.0, 127.5 (Ar-CH of Z), 116.0 (Imidazole C5), 80.5 (quaternary C of Boc), 70.0 (CH₂ of Z), 54.0 (α-CH), 30.0 (β-CH₂), 28.0 (CH₃ of Boc).

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV at 220 nm

  • Expected Retention Time: Approximately 15-18 minutes (will vary based on the specific system)

  • Purity: ≥ 99%

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI)

  • Expected [M+H]⁺: m/z 390.16

  • Expected [M+Na]⁺: m/z 412.14

Logical Relationships in Synthesis and Analysis

The following diagram illustrates the logical flow from starting materials to the final, characterized product, highlighting the key transformations and analytical checkpoints.

Logical_Relationships Logical Flow of this compound Synthesis and Analysis cluster_analysis Analytical Techniques Start L-Histidine Boc_Protected Boc-His-OH Start->Boc_Protected Boc Protection Dual_Protected This compound (Crude) Boc_Protected->Dual_Protected Z Protection Purified This compound (Pure) Dual_Protected->Purified Crystallization Characterized Final Product Confirmation Purified->Characterized Analytical Validation NMR NMR Characterized->NMR HPLC HPLC Characterized->HPLC MS MS Characterized->MS

Logical relationships in the synthesis and analysis of this compound.

This comprehensive guide provides the necessary information for the successful synthesis, purification, and characterization of this compound, a critical reagent for advanced peptide synthesis. The provided protocols and data will aid researchers and professionals in the efficient and reliable production of this valuable compound.

Technical Guide: Solubility of Boc-His(Z)-OH in DMF and DCM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nα-t-Butoxycarbonyl-Nτ-benzyloxycarbonyl-L-histidine (Boc-His(Z)-OH) in two common organic solvents: dimethylformamide (DMF) and dichloromethane (DCM). Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on qualitative solubility and provides a detailed experimental protocol for researchers to determine precise solubility values tailored to their specific laboratory conditions and material purity.

Qualitative Solubility Assessment

This compound, a protected amino acid derivative crucial in peptide synthesis, is generally considered to be soluble in a range of organic solvents. Based on the solubility of structurally similar compounds like Boc-His(Boc)-OH and other protected amino acids, a qualitative assessment of its solubility in DMF and DCM can be made.

SolventQualitative SolubilityApplication Context
Dimethylformamide (DMF) SolubleFrequently used as a solvent for coupling reactions in solid-phase peptide synthesis (SPPS), suggesting good solubility.
Dichloromethane (DCM) SolubleOften used in the deprotection steps of Boc-based SPPS and as a general solvent for protected amino acids.

Note: "Soluble" in this context generally implies that this compound can be dissolved to concentrations practical for common applications in peptide synthesis (e.g., 0.1 to 0.5 M), though the saturation point is not precisely defined in the literature.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

  • Purity of the Solute: Impurities in the this compound solid can affect its dissolution characteristics.

  • Solvent Grade and Purity: The presence of water or other impurities in DMF or DCM can alter the solubility. Anhydrous solvents are recommended for consistent results.

  • Temperature: Solubility is temperature-dependent. An increase in temperature will generally increase the solubility.

  • Agitation and Time: The rate of dissolution can be increased by methods such as stirring, vortexing, or sonication.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following gravimetric method is recommended. This protocol is designed to be straightforward and reproducible in a standard laboratory setting.

Materials and Equipment:

  • This compound (high purity)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Magnetic stirrer and stir bars or a vortex mixer

  • Thermostatically controlled water bath or heating block

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

  • Syringes

  • Pre-weighed collection vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Pre-weigh and label several vials for each solvent to be tested.

  • Sample Preparation:

    • Add a known volume of the solvent (e.g., 1.0 mL) to a vial containing a stir bar.

    • Place the vial in a thermostatically controlled environment (e.g., 25 °C water bath) and allow it to equilibrate.

  • Saturation:

    • Add a pre-weighed amount of this compound to the solvent in small increments, ensuring each addition dissolves completely before adding the next.

    • Continue adding the solute until a small amount of undissolved solid remains, indicating that the solution is saturated.

    • Cap the vial tightly and allow the suspension to stir vigorously for a prolonged period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe fitted with a 0.2 µm filter.

    • Dispense the filtered, saturated solution into a pre-weighed collection vial.

    • Record the exact volume of the collected supernatant.

  • Solvent Evaporation and Mass Determination:

    • Place the collection vial in a vacuum oven or desiccator to completely evaporate the solvent. Gentle heating may be applied, but care must be taken to avoid decomposition of the solute.

    • Once the solvent is fully evaporated, weigh the vial containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

    • The solubility can then be expressed in various units:

      • g/L: (mass of dissolved solute in g) / (volume of supernatant in L)

      • mol/L (Molarity): (moles of dissolved solute) / (volume of supernatant in L)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_sat Saturation cluster_analysis Analysis cluster_calc Calculation prep_vial Pre-weigh Vial add_solvent Add Known Volume of Solvent (DMF or DCM) prep_vial->add_solvent equilibrate Equilibrate to Temperature add_solvent->equilibrate add_solute Add this compound until Excess Solid is Present equilibrate->add_solute stir Stir at Constant Temperature for 24h to Equilibrate add_solute->stir settle Allow Solid to Settle stir->settle filter_supernatant Filter Known Volume of Supernatant (0.2 µm) settle->filter_supernatant collect Collect in Pre-weighed Vial filter_supernatant->collect evaporate Evaporate Solvent collect->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (g/L or mol/L) weigh->calculate

Experimental Workflow for Solubility Determination

This comprehensive guide provides both a qualitative understanding and a practical framework for determining the quantitative solubility of this compound in DMF and DCM, empowering researchers to proceed with their work in a well-informed manner.

Navigating the Nuances of Boc-His(Z)-OH: A Technical Guide to Physical Appearance and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core physicochemical properties of Nα-Boc-Nτ-(Z)-L-histidine, commonly known as Boc-His(Z)-OH. Primarily utilized as a protected amino acid in peptide synthesis, a thorough understanding of its physical appearance and stability is paramount for ensuring the integrity and success of complex synthetic routes. This document provides a consolidated overview of its key characteristics, detailed experimental protocols for stability assessment, and best practices for handling and storage to maintain its quality.

Physical and Chemical Properties

This compound is a derivative of the amino acid L-histidine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the τ-nitrogen of the imidazole side chain is protected by a benzyloxycarbonyl (Z) group. These protecting groups are crucial for preventing undesirable side reactions during peptide synthesis.

Physical Appearance

This compound is consistently described as a white crystalline powder.[1] This visual characteristic is a primary indicator of its purity. Any deviation from this appearance, such as discoloration or clumping, may suggest the presence of impurities or degradation.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₁₉H₂₃N₃O₆[1][2]
Molecular Weight 389.41 g/mol [1][2]
Appearance White powder[1]
Melting Point 110-116 °C[1]
Optical Rotation [α]D20 = +3.4 ± 0.5º (c=1 in DMF)[1]
Purity (Typical) ≥ 99% (HPLC)[1]
CAS Number 50305-43-6[1][2]

Stability Profile and Storage

The stability of this compound is a critical factor that can influence the outcome of a synthesis. The primary liabilities for this compound are the acid-labile nature of the Boc group and the potential for hydrolysis.

Storage Conditions

To ensure its long-term stability and prevent degradation, this compound should be stored under controlled conditions. The recommended storage temperature is at or below -4 °C.[1] It is also crucial to protect the compound from moisture.

Factors Influencing Stability

Several factors can impact the stability of this compound, leading to its degradation and the formation of impurities. These factors are illustrated in the diagram below.

Factors Affecting this compound Stability cluster_factors Environmental Factors cluster_outcomes Degradation Pathways Temperature Temperature Boc_Deprotection Boc Group Hydrolysis Temperature->Boc_Deprotection accelerates Racemization Racemization Temperature->Racemization can increase Moisture Moisture/Humidity Moisture->Boc_Deprotection promotes Light Light Exposure Other_Impurities Formation of Other Impurities Light->Other_Impurities can induce pH pH pH->Boc_Deprotection acidic conditions Z_Deprotection Z Group Cleavage pH->Z_Deprotection strong acid/base Boc_His_Z_OH This compound Experimental Workflow for Stability Assessment Prep 1. Solution Preparation (this compound in Solvent) T0_Analysis 2. Initial HPLC Analysis (T=0) - Establish baseline purity Prep->T0_Analysis Storage 3. Storage - Controlled conditions (Temperature, Light) T0_Analysis->Storage Time_Point_Analysis 4. Time-Point HPLC Analysis (e.g., 24h, 48h, 7d) Storage->Time_Point_Analysis Data_Analysis 5. Data Analysis - Compare chromatograms - Quantify purity - Identify impurities Time_Point_Analysis->Data_Analysis Conclusion 6. Conclusion - Determine stability under tested conditions Data_Analysis->Conclusion

References

Introduction: The Challenge of Incorporating Histidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Boc-His(Z)-OH as a Protected Amino Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Nα-tert-butyloxycarbonyl-Nτ-benzyloxycarbonyl-L-histidine (this compound), a critical protected amino acid for peptide synthesis. It details its chemical properties, its strategic application in preventing common side reactions, and provides detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS).

The synthesis of peptides and proteins requires the sequential coupling of amino acids. To ensure the formation of the correct peptide sequence and prevent unwanted side reactions, reactive functional groups on the amino acids must be temporarily masked with protecting groups.[1] The amino acid histidine presents a unique challenge due to the nucleophilic and basic nature of its imidazole side chain.[2] During peptide synthesis, the unprotected imidazole ring can lead to significant side reactions, including racemization and side-chain acylation, which compromise the purity, yield, and biological activity of the final peptide.[2][3]

This compound is a derivative of L-histidine designed to overcome these challenges. It features two key protecting groups:

  • The tert-butyloxycarbonyl (Boc) group: Protects the α-amino group and is readily removed under acidic conditions (acid-labile), making it ideal for the iterative deprotection steps in Boc-based SPPS.[4][5]

  • The benzyloxycarbonyl (Z or Cbz) group: Protects the imidazole nitrogen (Nτ), preventing its participation in side reactions. The Z group is stable to the acidic conditions used to remove the Boc group but can be cleaved under different conditions, such as catalytic hydrogenation, providing orthogonality.[2][5]

This guide explores the pivotal role of this compound in ensuring the stereochemical integrity and purity of histidine-containing peptides.

Chemical and Physical Properties

The physical and chemical properties of this compound are fundamental to its application in peptide synthesis.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₃N₃O₆[6]
Molecular Weight 389.4 g/mol [6]
CAS Number 50305-43-6[6][7]
Appearance White to off-white solid[8]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7]
Storage Store at -20°C for long-term stability.[8]

Core Application: Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS)

This compound is primarily utilized in the Boc/Bzl strategy of SPPS, a classical method where the temporary Nα-protecting group is Boc, and semi-permanent side-chain protection is often benzyl-based.[4] The synthesis cycle involves the iterative removal of the Nα-Boc group with an acid like trifluoroacetic acid (TFA), followed by the coupling of the next Boc-protected amino acid.[4]

General Workflow for Incorporating this compound

The following diagram illustrates the key steps in a single cycle of Boc-SPPS to incorporate a this compound residue into a growing peptide chain attached to a solid support (resin).

Boc_SPPS_Cycle Start Peptide-Resin (N-terminal Boc) Deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization 2. Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling 3. Coupling (this compound + DIC/HOBt in DMF) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 End Peptide-Resin + His(Z) (N-terminal Boc) Wash3->End Cycle Complete

Boc-SPPS cycle for incorporating a this compound residue.
Experimental Protocol: Coupling of this compound using DIC/HOBt

This protocol outlines a general procedure for the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amine terminus, swollen in DMF.

  • This compound

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve this compound (1.2 equivalents relative to the resin's free amine content) and HOBt (1.2 equivalents) in DMF.[2]

    • Cool the solution to 0°C in an ice bath.[2]

    • Add DIC (1.2 equivalents) to the cooled solution and stir for 5-10 minutes to pre-activate the amino acid.[2]

  • Coupling Reaction:

    • Drain the DMF from the swollen peptide-resin.

    • Add the activated this compound solution to the peptide-resin.[2]

    • Agitate the mixture at room temperature for 1-2 hours, or until the reaction is complete.[2]

  • Monitoring and Washing:

    • Monitor the coupling reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[9]

    • Once complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts.

Deprotection Strategies and Orthogonality

The successful synthesis of a peptide using this compound relies on the selective removal of its two protecting groups at different stages of the process.

Deprotection_Strategy ProtectedAA This compound α-Amino Group (Boc) Imidazole Side Chain (Z) Boc_Deprotection Iterative Nα-Boc Deprotection (TFA) ProtectedAA:Boc->Boc_Deprotection Acid-Labile Z_Deprotection Final Side-Chain Deprotection (e.g., Catalytic Hydrogenation) ProtectedAA:Z->Z_Deprotection Hydrogenolysis-Labile Free_His Deprotected Histidine Residue in Peptide Boc_Deprotection->Free_His During SPPS Cycle Z_Deprotection->Free_His Post-Synthesis

Orthogonal deprotection scheme for this compound.
Nα-Boc Group Deprotection (During SPPS)

The Boc group is removed at the beginning of each coupling cycle.

Protocol:

  • Pre-wash: Wash the peptide-resin with DCM.[3]

  • Deprotection: Add a solution of 50% TFA in DCM to the resin and agitate for 1-2 minutes, then drain.[8]

  • Main Deprotection: Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[8]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[9]

  • Neutralization: To deprotonate the N-terminal ammonium salt to a free amine, wash the resin with a solution of 10% DIEA in DCM (2 times, 2 minutes each).[9]

  • Final Wash: Wash the resin thoroughly with DCM (3-5 times) to remove excess base before the next coupling step.[9]

N(im)-Z Group Deprotection (Post-Synthesis)

The Z group is typically removed after the full peptide sequence has been assembled, often during the final cleavage from the resin.

Protocol: Catalytic Hydrogenation

This method is suitable for peptides that do not contain other functional groups sensitive to hydrogenation (e.g., Cys, Met, Trp).[2]

  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or acetic acid.[2]

  • Catalyst Addition: Add a catalyst, typically 10% Palladium on carbon (Pd/C).[2]

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) and stir until the reaction is complete, as monitored by TLC or HPLC.[2]

  • Workup: Filter the reaction mixture through celite to remove the catalyst and evaporate the solvent to yield the deprotected peptide.[2]

An alternative for peptides sensitive to hydrogenation is cleavage with strong acids like HBr in acetic acid.[2]

Management of Side Reactions

The primary role of the protecting groups on this compound is to minimize side reactions. Histidine is one of the most difficult amino acids to couple due to its propensity for side reactions.[10][11]

Racemization

Racemization (or epimerization) is the most significant side reaction for histidine. The lone pair of electrons on the imidazole nitrogen can act as an intramolecular base, abstracting the acidic α-proton of the activated amino acid.[12] This forms an achiral intermediate, leading to a loss of stereochemical purity.[12] Protecting the imidazole nitrogen with the Z group significantly reduces this side reaction by preventing its participation in proton abstraction.[2]

Other Side Reactions
  • Side-Chain Acylation: The nucleophilic imidazole ring can be acylated by activated carboxyl groups, consuming reagents and leading to incomplete couplings. The Z group effectively blocks this reaction.[2]

  • Guanidinylation: When using uronium-based coupling reagents like HBTU or HATU, the free N-terminal amine can be guanidinylated, causing chain termination. While not directly prevented by the Z group, a well-protected and efficiently coupling histidine derivative helps ensure the desired reaction proceeds preferentially.[2]

The choice of a side-chain protecting group for histidine has a significant impact on the final purity and yield of the synthesized peptide.[3]

Histidine Derivative StrategyKey Advantage(s)Common Side Reactions Mitigated
No Side-Chain Protection Simplicity (not recommended)None (High risk of side reactions)
This compound Orthogonal to Boc SPPS; effective suppression of racemization and acylation.[2]Racemization, Side-Chain Acylation
Boc-His(Boc)-OH Both Boc groups removed simultaneously by TFA in Boc-SPPS.[3][8]Racemization, Side-Chain Acylation
Fmoc-His(Trt)-OH Commonly used in Fmoc-SPPS; Trityl group is acid-labile.[3]Side-Chain Acylation

Conclusion

This compound serves as a crucial building block in Boc-based solid-phase peptide synthesis. Its dual-protection strategy, employing the acid-labile Boc group for the α-amine and the hydrogenation-labile Z group for the imidazole side chain, offers an effective and orthogonal approach to synthesizing histidine-containing peptides. The use of the Z group on the imidazole ring is paramount for minimizing the risk of racemization and side-chain acylation, which are major obstacles in peptide synthesis.[2] For researchers and drug development professionals, the proper application of this compound is a key strategy for obtaining high-purity, structurally defined peptides with preserved biological activity.

References

Protecting Groups in Peptide Synthesis: A Technical Guide to Boc and Fmoc Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the strategic use of protecting groups is paramount to achieving high-purity, well-defined peptide sequences. The two most dominant strategies in solid-phase peptide synthesis (SPPS) are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries. The choice between these two methodologies dictates the entire synthetic approach, from the selection of resins and side-chain protecting groups to the conditions for deprotection and final cleavage. This in-depth technical guide provides a comprehensive comparison of Boc and Fmoc chemistries, detailing their core principles, experimental protocols, and data-driven performance metrics to inform researchers in their synthetic endeavors.

Core Principles: A Tale of Two Orthogonal Strategies

The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions used throughout the synthesis.[1]

Boc Chemistry: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[1][2] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[2][3] Side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[2][4] This reliance on differential acid lability forms the basis of the Boc/Bzl protection strategy.[2][5]

Fmoc Chemistry: In contrast, the Fmoc strategy employs the base-labile Fmoc group for α-amino protection.[6] This group is readily cleaved by a secondary amine, most commonly piperidine, in a non-acidic environment.[6][] Side-chain protecting groups are typically tert-butyl-based and are removed by a final treatment with a strong acid like TFA.[8] This orthogonality, where the Nα-protecting group is base-labile and the side-chain protecting groups are acid-labile, is a key advantage of the Fmoc approach, offering milder overall conditions.[]

Quantitative Comparison of Boc and Fmoc SPPS

While direct quantitative comparisons in the literature for the same peptide synthesized by both methods can be sequence-dependent, the following table summarizes key performance metrics based on established principles and reported outcomes.

Performance MetricBoc StrategyFmoc StrategyKey Considerations
Nα-Deprotection Conditions Moderately strong acid (e.g., 50% TFA in DCM)[2]Mild base (e.g., 20% piperidine in DMF)[8][9]Fmoc's mild conditions are advantageous for acid-sensitive sequences.
Typical Nα-Deprotection Time 20-30 minutes (5 min pre-wash + 15-25 min deprotection)[2]10-20 minutes (e.g., 2 x 5-10 minute treatments)[9]Can be sequence-dependent; difficult sequences may require longer times.
Coupling Efficiency Generally high, especially with in situ neutralization protocols.[10]Typically high, often exceeding 99%.[11]Sterically hindered amino acids can pose challenges in both strategies.[12]
Typical Coupling Time 1-2 hours30 minutes to 2 hoursDependent on coupling reagents and the specific amino acid being coupled.[12][13]
Final Cleavage Conditions Harsh strong acid (e.g., HF, TFMSA)[2]Moderately strong acid (e.g., 95% TFA with scavengers)[9]Boc chemistry requires specialized, corrosion-resistant equipment for HF cleavage.[3][14]
Overall Yield Can be high, but repeated acid exposure may lead to peptide loss from the resin.[10]Generally high, with a lower risk of premature cleavage from the resin.[][10]Highly sequence-dependent and influenced by factors like aggregation.
Crude Peptide Purity Can be high, but harsh final cleavage can generate more side products.[10]Often higher due to milder deprotection and final cleavage conditions.[11]Purity is contingent on the efficiency of each cycle and final work-up.
Compatibility with Modifications Less suitable for many post-translational modifications that are acid-sensitive.Generally the method of choice for modified peptides due to its milder conditions.Glycosylation and phosphorylation are often incompatible with HF cleavage.
Automation Friendliness Amenable to automation.Highly amenable to automation, with real-time monitoring of Fmoc deprotection possible.[15]The majority of modern automated peptide synthesizers are designed for Fmoc chemistry.

Experimental Protocols

Below are detailed, generalized protocols for the key steps in manual Boc and Fmoc solid-phase peptide synthesis.

Boc SPPS: Step-by-Step Workflow

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.[2]

  • Add dichloromethane (DCM) to completely cover the resin.

  • Agitate gently for 30-60 minutes at room temperature.[2]

  • Drain the solvent by filtration.

2. Nα-Boc Deprotection:

  • To the swollen resin, add a solution of 50% TFA in DCM.[2][3]

  • Agitate for 1-2 minutes for a pre-wash, then drain.[2]

  • Add fresh 50% TFA in DCM and agitate for 20-30 minutes.[2]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM to remove residual TFA.[12]

3. Neutralization:

  • Wash the resin with Isopropanol (IPA) and then DCM.[12]

  • Add a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or DMF.[12]

  • Agitate for 5-10 minutes. Repeat this step.[12]

  • Wash the resin with DCM and/or DMF to remove excess base.[2]

4. Amino Acid Coupling:

  • In a separate vessel, dissolve the Nα-Boc protected amino acid (3-4 equivalents) and a coupling agent (e.g., HBTU, 3-4 equivalents) in DMF.[12]

  • Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[12]

  • Add the pre-activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.[12]

  • Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative result indicates complete coupling.[2]

  • Wash the resin with DMF and DCM to remove excess reagents and byproducts.[12]

5. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry it under vacuum.[2]

  • In a specialized HF cleavage apparatus, add the dried resin and a scavenger cocktail (e.g., anisole).

  • Carefully condense liquid HF into the reaction vessel at -78°C.

  • Stir the mixture at 0°C for 1-2 hours.[2]

  • After the reaction, carefully remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the crude peptide with cold diethyl ether, collect by filtration or centrifugation, and wash multiple times with cold ether.[2]

  • Dry the precipitated peptide under vacuum.[2]

Fmoc SPPS: Step-by-Step Workflow

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Wang for peptide acids, Rink Amide for peptide amides) into a reaction vessel.[13]

  • Add N,N-dimethylformamide (DMF) to cover the resin.[13]

  • Gently agitate for 1-2 hours at room temperature.[13]

  • Drain the solvent.[13]

2. Nα-Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the swollen resin.[13]

  • Agitate for an initial 3 minutes and then drain the solution.[13]

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[13]

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, 2.9-4.5 equivalents) in DMF.[13]

  • Add a hindered base such as DIEA (6-10 equivalents) to the amino acid solution and mix.[13]

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.[13]

  • Monitor the reaction completion with the Kaiser test.

  • Once complete, drain the reaction solution and wash the resin with DMF and DCM.

4. Final Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and then methanol.[13]

  • Dry the resin under vacuum for at least 2 hours.[13]

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5 or a simpler mixture of TFA/triisopropylsilane (TIS)/water - 95:2.5:2.5).[1][13]

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature.[13]

  • Filter the resin and collect the filtrate containing the cleaved peptide.[13]

  • Precipitate the crude peptide by adding cold diethyl ether.[13]

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.[13]

  • Dry the crude peptide pellet under vacuum.[13]

Mandatory Visualizations

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection Nα-Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash_DCM1 Wash (DCM) Deprotection->Wash_DCM1 Neutralization Neutralization (DIEA/DCM) Wash_DCM1->Neutralization Wash_DCM2 Wash (DCM/DMF) Neutralization->Wash_DCM2 Coupling Amino Acid Coupling (Boc-AA, HBTU, DIEA) Wash_DCM2->Coupling Wash_DMF Wash (DMF/DCM) Coupling->Wash_DMF Repeat Repeat Cycle Wash_DMF->Repeat Repeat->Deprotection Next Amino Acid Final_Cleavage Final Cleavage & Deprotection (HF) Repeat->Final_Cleavage Final Amino Acid End Purified Peptide Final_Cleavage->End

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash_DMF1 Wash (DMF) Deprotection->Wash_DMF1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIEA) Wash_DMF1->Coupling Wash_DMF2 Wash (DMF/DCM) Coupling->Wash_DMF2 Repeat Repeat Cycle Wash_DMF2->Repeat Repeat->Deprotection Next Amino Acid Final_Cleavage Final Cleavage & Deprotection (TFA) Repeat->Final_Cleavage Final Amino Acid End Purified Peptide Final_Cleavage->End

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Common Side Reactions and Mitigation Strategies

Both Boc and Fmoc SPPS are susceptible to side reactions that can impact the purity and yield of the final peptide. Understanding these potential pitfalls is crucial for troubleshooting and optimizing synthetic outcomes.

Boc Chemistry Side Reactions:

  • t-Butylation: During Boc deprotection, the generated t-butyl cation can alkylate nucleophilic side chains, particularly Trp and Met.[16] This is mitigated by the addition of scavengers like dithioethane (DTE) to the deprotection solution.[16]

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to the formation of a cyclic aspartimide intermediate, which can lead to a mixture of α- and β-peptides.[3][17] Using the β-cyclohexyl ester of aspartic acid instead of the benzyl ester can reduce this side reaction.[17]

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, cleaving the dipeptide from the resin. This is particularly prevalent with Pro or Gly at the C-terminus.[17][18] In situ neutralization protocols can suppress this side reaction.[17]

  • Pyroglutamate Formation: An N-terminal Gln residue can cyclize to form pyroglutamic acid.[18] This can be minimized by coupling the subsequent amino acid immediately after Gln deprotection.

Fmoc Chemistry Side Reactions:

  • Aspartimide Formation: Similar to Boc chemistry, aspartimide formation can occur, catalyzed by the basic conditions of Fmoc deprotection.[19] The addition of HOBt to the piperidine solution can help reduce this.[9][17]

  • Diketopiperazine Formation: This is also a significant side reaction in Fmoc SPPS, especially at the dipeptide stage.[17][20] Using sterically hindered resins like 2-chlorotrityl chloride resin can inhibit this cyclization.[17]

  • Racemization: The activation of Fmoc-amino acids, particularly His and Cys, can lead to racemization.[21][22] The choice of coupling reagents and additives (e.g., HOAt) and minimizing pre-activation times are critical to suppress epimerization.[9]

  • Piperidine Adduct Formation: The dibenzofulvene byproduct of Fmoc deprotection can sometimes form adducts with the N-terminus of the peptide, though this is generally minimal with sufficient washing.

Conclusion

The choice between Boc and Fmoc solid-phase peptide synthesis is a critical decision that hinges on the specific requirements of the target peptide, the available laboratory infrastructure, and the desired scale of synthesis. Fmoc chemistry has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, compatibility with a wider range of sensitive amino acids and post-translational modifications, and its high amenability to automation.[1][11] However, Boc chemistry remains a powerful and valuable tool, particularly for the synthesis of long and difficult sequences prone to aggregation, where the acidic deprotection step can help to disrupt secondary structures.[11] A thorough understanding of the core principles, potential side reactions, and detailed experimental protocols of both strategies, as outlined in this guide, empowers researchers to make informed decisions and achieve successful outcomes in their peptide synthesis endeavors.

References

The Benzyloxycarbonyl (Z) Group on Histidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The benzyloxycarbonyl (Z or Cbz) group, a stalwart in peptide chemistry, serves as a crucial protecting group for the α-amino functionality of histidine. Its application is pivotal in controlling the complex process of peptide synthesis, ensuring the fidelity of the final peptide sequence and minimizing unwanted side reactions. This technical guide provides an in-depth analysis of the function of the Z-group on histidine, tailored for researchers, scientists, and drug development professionals. We will delve into its core functions, present quantitative data on its performance, provide detailed experimental protocols, and visualize key workflows.

Core Function: A Shield Against Unwanted Reactivity

The primary role of the benzyloxycarbonyl group when attached to the α-amino group of histidine is to act as a temporary shield, preventing its nucleophilic nature from interfering with the sequential formation of peptide bonds.[1] This protection is fundamental for several reasons:

  • Preventing Self-Polymerization: By blocking the reactive α-amino group, the Z-group prevents histidine from reacting with itself during the activation of its carboxyl group for peptide bond formation.[1]

  • Ensuring Sequential Assembly: It dictates the controlled, stepwise addition of amino acids in a predetermined sequence, which is the essence of peptide synthesis.[1]

  • Directing the Reaction: The Z-group ensures that the carboxyl group of one amino acid exclusively reacts with the free amino group of another, leading to the formation of the correct peptide bond.[1]

A significant challenge in incorporating histidine into peptide chains is the propensity of its α-carbon to racemize.[2][3] This is primarily due to the basicity of the imidazole side chain, which can abstract the α-proton of the activated amino acid. While the Z-group on the α-amino group does not directly prevent this, its use is often part of a broader strategy that may involve protection of the imidazole side chain to maintain stereochemical integrity.[4]

Data Presentation: Quantitative Analysis of Z-Histidine in Peptide Synthesis

The efficiency of peptide synthesis utilizing Z-protected histidine can be evaluated through various parameters such as reaction yield and final product purity. The following tables summarize quantitative data from studies involving the use of Z-histidine derivatives.

ParameterValueContextReference
Purity> 98.5% (via HPLC)Purity of N-Cbz-L-Histidine used as a building block.[1]
Reaction YieldQuantitativeIsolation of a protected tripeptide (Z-Pro-His-Phe-OMe) using an aqueous citric acid workup.[1]
Reaction Yield94%Synthesis of a protected tripeptide using DCC as the coupling agent.[1]
Reaction Yield89%Coupling of Z-Pro-p-nitrophenyl ester with histidyl-prolineamide.[1]
Overall Yield70%Overall yield for a multi-step synthesis of a protected tripeptide from histidineamide dihydrochloride.[1]

Table 1: Illustrative Yields in Solution-Phase Peptide Synthesis with Z-Histidine.

D-Histidine Derivative UsedSynthesis StrategyCrude Purity (%)Final Purity after Purification (%)
Z-D-His-OHSolution-Phase/SPPS85.2>98
Fmoc-D-His(Trt)-OHFmoc-SPPS88.5>98

Table 2: Comparative Purity of a Model Hexapeptide (Tyr-D-His-Gly-Phe-Leu-Ser). [5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of Z-protected histidine in peptide synthesis. Below are protocols for key experimental procedures.

Protocol 1: Synthesis of Nα-Benzyloxycarbonyl-L-Histidine (Z-His-OH)

This protocol describes the introduction of the Z-group onto the α-amino group of L-histidine.

Materials:

  • L-Histidine

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-histidine in a 1 M solution of sodium carbonate in water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add benzyl chloroformate dissolved in dioxane to the stirred histidine solution while maintaining the temperature below 5 °C.

  • Continue stirring at room temperature for 2-3 hours.

  • Wash the reaction mixture with ethyl acetate to remove unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2-3 with 2 M HCl at 0 °C to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Z-His-OH.

Protocol 2: Incorporation of Z-D-His-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating Z-D-His-OH into a peptide chain using manual Fmoc-based SPPS.[2]

Materials:

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Z-D-His-OH

  • Coupling reagent (e.g., HBTU/HOBt)

  • Base (e.g., DIEA or collidine)

  • 20% Piperidine in DMF (for Fmoc removal)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIPS/Water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[2]

  • Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group of the preceding amino acid. Wash the resin thoroughly with DMF.

  • Coupling of Z-D-His-OH:

    • In a separate vial, dissolve Z-D-His-OH (3-5 equivalents) and the coupling reagent (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIEA, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.[2]

    • Add the activated Z-D-His-OH solution to the resin.

    • Agitate the mixture for 1-2 hours to ensure complete coupling.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling, wash and dry the resin.

    • Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.[2]

    • Collect the peptide by centrifugation and wash with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Protocol 3: Deprotection of the Z-Group from Histidine

This protocol describes the removal of the Z-group by catalytic hydrogenation, a common and mild method.[2]

Materials:

  • Z-protected peptide

  • Methanol (or other suitable solvent)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Z-protected peptide in methanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and logical relationships in the context of using Z-protected histidine.

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Z-His-OH (HBTU/HOBt, DIEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 elongation Repeat for next AA wash2->elongation elongation->deprotection No final_wash Final Wash & Dry elongation->final_wash Yes cleavage Cleavage from Resin (TFA Cocktail) final_wash->cleavage precipitation Precipitate Peptide (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification Coupling_Reaction cluster_activation Activation cluster_coupling Coupling Z-His-OH Z-His-OH Carboxylic Acid Activated_Ester Activated Ester Highly Reactive Z-His-OH->Activated_Ester + Coupling_Reagent Coupling Reagent e.g., HBTU/HOBt Coupling_Reagent->Activated_Ester New_Peptide_Bond {New Peptide Bond | Z-His-Peptide-Resin} Activated_Ester->New_Peptide_Bond Nucleophilic Attack Peptide_Resin Peptide-Resin Free N-terminus Peptide_Resin->New_Peptide_Bond SPPS_Troubleshooting problem Problem Encountered incomplete_coupling Incomplete Coupling problem->incomplete_coupling racemization High Racemization problem->racemization side_reactions Other Side Reactions problem->side_reactions solution1 Increase coupling time/equivalents Use stronger coupling reagent incomplete_coupling->solution1 solution2 Use low-racemization coupling reagents (e.g., with Oxyma) Lower coupling temperature Use hindered base (e.g., collidine) racemization->solution2 solution3 Optimize side-chain protection strategy Ensure high purity of reagents side_reactions->solution3

References

Methodological & Application

Application Notes and Protocols for the Coupling of Boc-His(Z)-OH with HBTU/HOBt Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient formation of peptide bonds is a cornerstone of peptide synthesis and drug development. The coupling of amino acids, particularly those with reactive side chains like histidine, requires robust and optimized protocols to ensure high yields and minimize side reactions. This document provides detailed application notes and protocols for the coupling of Nα-Boc- and Nτ-benzyloxycarbonyl-protected histidine (Boc-His(Z)-OH) using the highly efficient uronium-based coupling reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in conjunction with the additive HOBt (1-Hydroxybenzotriazole).

HBTU is a popular coupling reagent known for its high reactivity and rapid reaction times.[1] When used in combination with HOBt, it forms an active ester that readily reacts with the amine component to form the peptide bond.[2][3] The addition of HOBt is particularly crucial when coupling histidine derivatives, as it helps to suppress racemization, a common and significant side reaction for this amino acid.[4][5] The imidazole ring of histidine can act as an intramolecular base, leading to the loss of stereochemical integrity.[5]

These notes will provide a summary of typical reaction conditions, a detailed experimental protocol, and a discussion of potential side reactions and how to mitigate them.

Data Presentation: Quantitative Parameters for this compound Coupling

The following table summarizes the typical quantitative parameters for the coupling of Boc-protected amino acids using HBTU/HOBt, with specific considerations for histidine. These values are starting points and may require optimization based on the specific substrates and reaction scale.

ParameterValueRationale & Remarks
This compound 1.0 - 1.2 equivalentsThe limiting reagent. A slight excess may be used to drive the reaction to completion.
Amine Component 1.0 equivalentThe substrate to be coupled with the activated amino acid.
HBTU 1.0 - 1.2 equivalentsActivates the carboxylic acid. Using a stoichiometric amount or a slight excess is common.[6]
HOBt 1.0 - 1.2 equivalentsAdded to suppress racemization, which is a significant risk for histidine.[4][5]
Base (e.g., DIPEA) 2.0 - 4.0 equivalentsRequired to deprotonate the carboxylic acid and neutralize any acid formed during the reaction.[6][7]
Solvent DMF, DCM, or a mixtureAprotic solvents are preferred. DMF is a common choice due to its good solvating properties.[6]
Reaction Temperature 0 °C to Room TemperatureStarting the reaction at 0 °C can help to minimize side reactions, including racemization.[8]
Pre-activation Time 2 - 10 minutesA short period of pre-activation of the carboxylic acid with HBTU/HOBt and base is often employed before adding the amine component.[8]
Reaction Time 1 - 12 hoursReaction progress should be monitored by TLC or HPLC to determine completion.[6]

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification prep_aa Dissolve this compound, HOBt, and Amine Component combine Combine this compound, HOBt, and Amine in Solvent prep_aa->combine prep_base Prepare DIPEA solution add_base Add DIPEA prep_base->add_base prep_hbtu Prepare HBTU solution add_hbtu Add HBTU (Initiate Activation) prep_hbtu->add_hbtu cool Cool to 0 °C combine->cool cool->add_base add_base->add_hbtu react Stir at 0 °C to RT (Monitor by TLC/HPLC) add_hbtu->react quench Quench Reaction react->quench extract Aqueous Work-up (e.g., NaHCO3, brine) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: Experimental workflow for the coupling of this compound using HBTU/HOBt.

Experimental Protocol

This protocol describes a general procedure for the solution-phase coupling of this compound to an amine component (e.g., an amino acid ester).

Materials:

  • This compound

  • Amine component (with a free amino group)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Thin-layer chromatography (TLC) plates and appropriate developing solvents

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation:

    • In a round-bottom flask, dissolve the amine component (1.0 eq) in anhydrous DMF.

    • In a separate flask, dissolve this compound (1.1 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Activation and Coupling:

    • Cool the flask containing the this compound and HOBt solution to 0 °C in an ice bath.

    • To this cooled solution, add DIPEA (2.5 eq).

    • Add HBTU (1.1 eq) to the mixture and stir for 5-10 minutes at 0 °C for pre-activation.

    • Add the solution of the amine component to the activated this compound mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC or HPLC until the starting materials are consumed.

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purification:

    • Purify the crude peptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure coupled product.[8]

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.[6]

Signaling Pathways and Logical Relationships

Mechanism of HBTU/HOBt Coupling and Racemization Suppression

G cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation cluster_racemization Side Reaction: Racemization BocHis This compound HOBtEster HOBt Active Ester BocHis->HOBtEster + HBTU + Base Oxazolone Oxazolone Intermediate (Racemization Prone) BocHis->Oxazolone Activation without racemization suppressant HBTU HBTU Base Base (DIPEA) Peptide Peptide Bond HOBtEster->Peptide + R-NH2 Amine R-NH2 HOBt HOBt HOBt->HOBtEster Suppresses Oxazolone Formation

Caption: Mechanism of HBTU/HOBt coupling and the role of HOBt in suppressing racemization.

Discussion of Potential Side Reactions and Troubleshooting

  • Racemization: Histidine is highly susceptible to racemization during activation.[9][10] The use of HOBt is critical to minimize this side reaction by forming the HOBt active ester, which is less prone to forming the planar enolate intermediate that leads to loss of stereochemistry.[5] Running the reaction at lower temperatures can also help.[9] Protecting the imidazole nitrogen, as with the benzyloxycarbonyl (Z) group, also reduces the risk of racemization.[4]

  • Guanidinylation: Uronium-based coupling reagents like HBTU can react with the free N-terminal amine of the peptide chain, leading to the formation of a guanidinyl group and irreversible chain termination.[4][5] This can be avoided by pre-activating the carboxylic acid for a short period before adding it to the amine component, rather than adding HBTU to a mixture of the acid and amine.[4]

  • Incomplete Coupling: If the coupling reaction is incomplete, as indicated by a positive Kaiser test in solid-phase synthesis or the presence of starting material by TLC/HPLC in solution-phase, a second coupling can be performed.[8] Using a more potent coupling reagent or changing the solvent to disrupt potential aggregation may also be beneficial.[5]

By following the provided protocol and being mindful of the potential side reactions, researchers can successfully couple this compound with high efficiency and stereochemical purity, facilitating the synthesis of complex peptides for research and drug development.

References

Application Notes and Protocols for Boc-His(Z)-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of histidine into peptide sequences is a critical step in the synthesis of many biologically active peptides. The imidazole side chain of histidine presents unique challenges, including a propensity for racemization during activation and the potential for side reactions if left unprotected. In the realm of solution-phase peptide synthesis (SPPS), the choice of protecting groups for the α-amino group and the imidazole side chain is paramount to ensure a high yield and purity of the final peptide.

This document provides detailed application notes and protocols for the use of Nα-tert-butyloxycarbonyl-Nτ-benzyloxycarbonyl-L-histidine (Boc-His(Z)-OH), a valuable building block for introducing histidine residues while mitigating common side reactions. The Boc group provides temporary protection of the α-amino group and is readily cleaved under acidic conditions. The benzyloxycarbonyl (Z or Cbz) group on the imidazole nitrogen offers robust protection against racemization and is typically removed during the final deprotection step, often via catalytic hydrogenation.[1][2]

These protocols are designed to guide researchers through the key steps of coupling and deprotection in a solution-phase strategy, which remains a relevant and powerful technique for both small-scale and large-scale peptide synthesis.[3]

Data Presentation

The efficiency of coupling and deprotection steps is crucial for the overall success of peptide synthesis. The following tables summarize representative quantitative data for the use of this compound in solution-phase peptide synthesis. Note: Actual results may vary depending on the specific amino acid sequence, coupling partner, and reaction conditions.

Table 1: Representative Coupling Reaction Parameters for this compound

Coupling ReagentActivation AdditiveBase (Equivalents)SolventReaction Time (hours)Typical Yield (%)
DCCHOBt-DCM/DMF4-1285-95
EDCHOBtDIPEA (1.0)DMF3-888-96
PyBOP-DIPEA (2.0)DMF1-390-98

Data compiled from established solution-phase peptide synthesis protocols.[4]

Table 2: Deprotection Conditions and Efficiency

Protecting GroupReagentSolventReaction TimeTypical Efficiency (%)
Nα-Boc50% TFA in DCMDichloromethane30 minutes>99
Nτ-Z (Final)H₂, 10% Pd/CMethanol/Acetic Acid4-8 hours>95

These are standard deprotection conditions for Boc and Z groups in peptide synthesis.[2][5]

Experimental Protocols

Protocol 1: Coupling of this compound to an Amino Acid Ester using DCC/HOBt

This protocol describes the coupling of this compound to a C-terminally protected amino acid (e.g., H-Ala-OMe) in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM.

  • Add DIPEA (1.0 eq.) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Add this compound (1.0 eq.) and HOBt (1.1 eq.) to the reaction mixture and stir until dissolved.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filter cake with a small amount of DCM.

  • Dilute the filtrate with ethyl acetate.

  • Wash the organic phase sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

  • Purify the crude product by silica gel chromatography if necessary.

Protocol 2: Nα-Boc Deprotection

This protocol outlines the removal of the temporary Boc protecting group from the newly synthesized dipeptide.

Materials:

  • Boc-protected dipeptide (e.g., Boc-His(Z)-Ala-OMe)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

Procedure:

  • Dissolve the Boc-protected dipeptide in a solution of 50% TFA in DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Co-evaporate with DCM (2-3 times) to ensure complete removal of residual TFA.

  • Precipitate the deprotected dipeptide TFA salt by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the product with cold diethyl ether and dry under vacuum. The resulting dipeptide TFA salt can be used directly in the next coupling step after neutralization.

Protocol 3: Final Deprotection of the Nτ-Z Group by Catalytic Hydrogenation

This protocol describes the removal of the Z group from the histidine side chain and any other Z or benzyl-based protecting groups in the final peptide.

Materials:

  • Fully assembled, protected peptide containing a His(Z) residue

  • Palladium on activated carbon (10% Pd/C)

  • Methanol (MeOH) or a mixture of MeOH/Acetic Acid

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the protected peptide in methanol or a suitable solvent mixture.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

  • Purge the reaction flask with nitrogen, then introduce hydrogen gas (e.g., via a balloon).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the removal of the Z group.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is flammable when dry and should be handled appropriately.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected peptide.

  • Purify the final peptide by an appropriate method, such as reverse-phase HPLC.

Visualizations

Peptide Synthesis Workflow

The following diagram illustrates the iterative cycle of solution-phase peptide synthesis using this compound.

G cluster_0 Synthesis Cycle A Amino Acid Ester (e.g., H-Ala-OMe) C Coupling (DCC/HOBt or PyBOP) A->C B This compound B->C D Protected Dipeptide (Boc-His(Z)-Ala-OMe) C->D E Nα-Boc Deprotection (50% TFA in DCM) D->E F Dipeptide TFA Salt (H-His(Z)-Ala-OMe·TFA) E->F G Neutralization (DIPEA) F->G H Free Amine Dipeptide G->H I Couple next Boc-Amino Acid H->I J Repeat Cycle I->J To build longer peptide

Workflow for Solution-Phase Peptide Synthesis.
Application Example: Luteinizing Hormone-Releasing Hormone (LHRH) Signaling Pathway

Peptides containing histidine, such as LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂), play crucial roles in biological signaling. The synthesis of LHRH and its analogs is a key area of research in drug development.[6][7] The diagram below shows a simplified representation of the LHRH signaling pathway.

cluster_LHRH Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular LHRH LHRH Peptide LHRHR LHRH Receptor (GPCR) LHRH->LHRHR binds Gq11 Gq/11 Protein LHRHR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Release LH & FSH Synthesis & Release Ca->Release stimulates PKC->Release stimulates

Simplified LHRH Signaling Pathway.

References

Application Notes and Protocols for the Incorporation of Boc-His(Z)-OH into Complex Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of histidine (His) into complex peptide sequences is a critical step in the synthesis of many biologically active peptides. The unique properties of the imidazole side chain of histidine contribute significantly to the structure, function, and therapeutic efficacy of these molecules. However, the synthesis of histidine-containing peptides is often challenging due to the propensity of this amino acid to undergo racemization during the coupling step. This application note provides a detailed guide on the use of Nα-Boc-Nτ-Z-L-histidine (Boc-His(Z)-OH) in solid-phase peptide synthesis (SPPS), outlining strategies to minimize side reactions and maximize coupling efficiency.

The benzyloxycarbonyl (Z) group is a well-established protecting group for the imidazole side chain of histidine.[1] Its electron-withdrawing nature helps to suppress the intramolecular base catalysis that leads to racemization.[2] This, combined with the temporary Nα-tert-butyloxycarbonyl (Boc) protecting group, offers a robust strategy for the successful incorporation of histidine into complex peptide chains using the Boc/Bzl SPPS methodology.

Challenges in Histidine Incorporation

The primary challenge associated with the incorporation of histidine during peptide synthesis is racemization (or epimerization). The imidazole ring of the histidine side chain can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of a planar enolate intermediate, which can be reprotonated from either side, resulting in a loss of stereochemical integrity.[2]

Other potential side reactions include:

  • Side-chain acylation: The nucleophilic imidazole ring can be acylated by the activated carboxyl group of another amino acid.

  • Guanidinylation: When using uronium or aminium-based coupling reagents in excess, the free N-terminal amine of the peptide chain can be guanidinylated, leading to chain termination.[3]

The choice of an appropriate side-chain protecting group for the imidazole nitrogen is the most effective strategy to mitigate these challenges.

Quantitative Data on Histidine Protection Strategies

While direct head-to-head quantitative data on the coupling efficiency of this compound with various coupling reagents is not extensively available in a consolidated format, the impact of side-chain protection on minimizing racemization is well-documented. The following data, comparing the performance of different protected histidine derivatives in Fmoc-SPPS, highlights the effectiveness of imidazole ring protection. It is reasonable to infer that similar trends in racemization suppression apply to the Boc/Bzl strategy.

Table 1: Comparison of Racemization Levels for Different Histidine Protecting Groups in a Model Peptide Synthesis

Histidine DerivativeCoupling Conditions% D-Isomer FormationReference
Fmoc-His(Trt)-OH50°C, 10 min6.8%[4]
Fmoc-His(Boc)-OH50°C, 10 min0.18%[4]
Fmoc-His(Trt)-OH90°C, 2 min>16%[4]
Fmoc-His(Boc)-OH90°C, 2 min0.81%[4]

Note: This data is for Fmoc-protected histidine but demonstrates the superior performance of the Boc side-chain protection in suppressing racemization compared to the trityl (Trt) group, especially at elevated temperatures.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.

Protocol 1: Standard Coupling of this compound using DIC/HOBt

This protocol utilizes the carbodiimide coupling reagent N,N'-diisopropylcarbodiimide (DIC) with the additive 1-hydroxybenzotriazole (HOBt) to enhance coupling efficiency and suppress racemization.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Isopropanol (IPA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

    • Wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).[5]

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DCM for 2 minutes. Repeat once.

    • Wash the resin thoroughly with DCM (5x).

  • Pre-activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid/HOBt solution and allow it to pre-activate for 5-10 minutes at 0°C.

    • Add the activated this compound solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours, or until a negative Kaiser test is obtained.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

    • Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Coupling of this compound using HBTU

This protocol uses the aminium salt coupling reagent HBTU, which often provides faster and more efficient couplings.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Isopropanol (IPA)

  • Kaiser test kit

Procedure:

  • Resin Swelling, Boc Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.

    • Add this solution to the neutralized peptide-resin.

    • Immediately add DIEA (6 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours, or until a negative Kaiser test is obtained.

  • Washing and Capping: Follow steps 5 and 6 from Protocol 1.

Protocol 3: Deprotection of the Z-group (On-Resin)

The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation. This can be performed while the peptide is still attached to the resin.

Materials:

  • Peptide-resin with Z-protected histidine

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Methanol (MeOH) or Acetic Acid (AcOH)

  • Hydrogen source (hydrogen gas cylinder or balloon)

Procedure:

  • Swell the peptide-resin in a suitable solvent (e.g., MeOH or AcOH) in a reaction vessel equipped with a stirring mechanism.

  • Add the 10% Pd/C catalyst to the suspension.

  • Subject the mixture to a hydrogen atmosphere (e.g., by bubbling hydrogen gas through the suspension or maintaining a hydrogen-filled balloon over the reaction).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC-MS until the starting material is consumed.

  • Once the reaction is complete, filter the resin to remove the catalyst and wash thoroughly with the reaction solvent.

Visualizations

Experimental Workflow

Boc_His_Z_OH_Workflow start Start: Peptide-Resin swell 1. Swell Resin (DCM) start->swell deprotect 2. Nα-Boc Deprotection (50% TFA in DCM) swell->deprotect wash1 3. Wash (DCM, IPA) deprotect->wash1 neutralize 4. Neutralize (10% DIEA in DCM) wash1->neutralize wash2 5. Wash (DCM) neutralize->wash2 couple 6. Couple this compound (e.g., DIC/HOBt or HBTU in DMF) wash2->couple wash3 7. Wash (DMF, DCM) couple->wash3 kaiser Kaiser Test wash3->kaiser kaiser->couple Positive (Recouple) next_cycle Continue to Next Amino Acid kaiser->next_cycle Negative next_cycle->swell final_deprotect Final Z-Group Deprotection (Catalytic Hydrogenation) next_cycle->final_deprotect Racemization_Mechanism activated_his Activated L-Histidine (Chiral) enolate Achiral Enolate Intermediate (Planar) activated_his->enolate α-proton abstraction l_his L-Histidine (Desired Product) enolate->l_his Reprotonation d_his D-Histidine (Racemized Product) enolate->d_his Reprotonation imidazole Imidazole Side Chain (Intramolecular Base) imidazole->activated_his Angiotensin_II_Signaling AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Binds Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Physiological_Effects Physiological Effects (Vasoconstriction, etc.) Ca->Physiological_Effects PKC->Physiological_Effects

References

Standard Protocol for Removing the Z-Group from a Histidine Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the removal of the benzyloxycarbonyl (Z or Cbz) protecting group from the imidazole side chain of histidine residues. The Z-group is a valuable protecting group in peptide synthesis and general organic chemistry due to its stability and selective removal conditions. This application note outlines the two primary methods for its cleavage: catalytic hydrogenolysis and acidic hydrolysis. Detailed experimental protocols, a comparative analysis of the methods, and potential side reactions are discussed to enable researchers to select and perform the optimal deprotection strategy for their specific application.

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely employed protecting group for the imidazole nitrogen of histidine. Its removal is a critical step in the synthesis of peptides and other complex molecules. The choice of deprotection method is crucial to ensure high yield and purity of the final product while avoiding side reactions, such as racemization, which is a known risk with histidine derivatives.[1][2] The two most common and effective methods for Z-group cleavage are catalytic hydrogenolysis and treatment with strong acids.[2][3]

Catalytic Hydrogenolysis is a mild and generally high-yielding method that involves the use of a palladium catalyst, typically on a carbon support (Pd/C), in the presence of a hydrogen source.[4] This can be achieved using hydrogen gas (H₂) or through transfer hydrogenation with reagents like formic acid or ammonium formate.[5][6]

Acidic Cleavage involves the use of strong acids, most commonly a solution of hydrogen bromide (HBr) in acetic acid.[2][3] This method is often employed when the substrate contains other functional groups that are sensitive to catalytic hydrogenation.

This document provides detailed protocols for both methods and a comparative summary to aid in the selection of the most appropriate technique.

Comparative Data of Deprotection Methods

The selection of the deprotection method depends on the substrate's sensitivity to the reaction conditions and the desired outcome. The following table summarizes key quantitative parameters for the two primary methods.

ParameterCatalytic HydrogenolysisAcidic Cleavage
Reagents 10% Pd/C, H₂ (gas) or HCOOH/HCOONH₄33% HBr in Acetic Acid
Typical Yield >95%[4]80-95%[6]
Reaction Time 2-24 hours[4][7]1-4 hours[2]
Temperature Room Temperature[4]0°C to Room Temperature
Key Advantages Mild conditions, high yield, clean byproducts (toluene, CO₂).[4]Fast reaction, suitable for substrates sensitive to hydrogenation.
Key Disadvantages Catalyst can be poisoned by sulfur-containing compounds; may reduce other functional groups.[8]Harsh acidic conditions can lead to side reactions and degradation of sensitive substrates.[3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis

This protocol describes the deprotection of a Z-protected histidine side chain using palladium on carbon with hydrogen gas.

Materials:

  • Z-protected histidine-containing compound

  • 10% Palladium on Carbon (Pd/C) (10-20 mol% of palladium relative to the substrate)[5]

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a suitable filter aid

  • Reaction flask, stir bar, and filtration apparatus

Procedure:

  • Dissolution: Dissolve the Z-protected compound in a suitable solvent like methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.[4]

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere.[5]

  • Hydrogenation Setup: Seal the flask and purge the system with an inert gas. Then, evacuate the flask and backfill with hydrogen gas. Repeat this purge-and-fill cycle 2-3 times to ensure the atmosphere is replaced with hydrogen.[5]

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (e.g., from a balloon).[4]

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.[5]

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[4]

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.

  • Purification: Purify the product as necessary using standard techniques such as crystallization or chromatography.

Protocol 2: Acidic Cleavage with HBr in Acetic Acid

This protocol details the removal of the Z-group using a solution of hydrogen bromide in acetic acid.

Materials:

  • Z-protected histidine-containing compound

  • 33% (w/w) Hydrogen Bromide in Acetic Acid

  • Anhydrous diethyl ether

  • Reaction flask and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve the Z-protected compound in a minimal amount of glacial acetic acid in a clean, dry reaction flask. Cool the solution in an ice bath.

  • Reagent Addition: While stirring, add the solution of 33% HBr in acetic acid to the reaction mixture.

  • Reaction: Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[2]

  • Work-up:

    • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

    • Collect the precipitate by filtration.

    • Wash the precipitate thoroughly with anhydrous diethyl ether to remove residual acid and byproducts.

  • Drying: Dry the product under vacuum to obtain the deprotected compound, typically as the hydrobromide salt.

Potential Side Reactions and Considerations

  • Racemization: Histidine is particularly susceptible to racemization during peptide synthesis and deprotection.[1][2] Using a protecting group on the π-nitrogen of the imidazole ring, such as the Z-group, can help to minimize this side reaction.[2]

  • Catalyst Poisoning: In catalytic hydrogenolysis, the palladium catalyst can be poisoned by sulfur-containing functional groups, which may be present in other parts of the molecule.[8]

  • Over-reduction: Catalytic hydrogenation can potentially reduce other sensitive functional groups in the molecule, such as alkenes or alkynes. Careful monitoring of the reaction is essential.

  • Acid Sensitivity: The harsh conditions of acidic cleavage can lead to the degradation of other acid-labile protecting groups or sensitive functionalities within the molecule.[3]

Workflow and Logic Diagrams

The following diagrams illustrate the decision-making process for selecting a deprotection method and the general experimental workflow.

Deprotection_Decision_Tree Decision Tree for Z-Group Deprotection of Histidine Side Chain start Start: Z-Protected Histidine check_sensitivity Are other functional groups sensitive to hydrogenation? start->check_sensitivity acid_cleavage Use Acidic Cleavage (e.g., HBr/AcOH) check_sensitivity->acid_cleavage Yes check_sulfur Does the molecule contain sulfur? check_sensitivity->check_sulfur No catalytic_hydrogenolysis Use Catalytic Hydrogenolysis (e.g., Pd/C, H2) poisoning_risk High risk of catalyst poisoning. Consider alternative catalysts or acidic cleavage. check_sulfur->poisoning_risk Yes proceed_hydrogenolysis Proceed with Catalytic Hydrogenolysis check_sulfur->proceed_hydrogenolysis No poisoning_risk->acid_cleavage proceed_hydrogenolysis->catalytic_hydrogenolysis

Caption: Decision tree for selecting the appropriate Z-group deprotection method.

Experimental_Workflow General Experimental Workflow for Z-Group Deprotection start Start: Z-Protected Histidine Compound dissolution Dissolve in appropriate solvent start->dissolution reagent_addition Add deprotection reagents (Catalyst/H2 or Acid) dissolution->reagent_addition reaction Stir at appropriate temperature reagent_addition->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring workup Reaction work-up (Filtration or Precipitation) monitoring->workup Reaction Complete purification Purify the deprotected product workup->purification end End: Purified Deprotected Histidine Compound purification->end

Caption: General experimental workflow for the deprotection of Z-group from a histidine side chain.

References

Activating Boc-His(Z)-OH for Efficient Peptide Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of histidine residues into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS) due to the high propensity of the imidazole side chain to induce racemization during the activation step. This application note provides a detailed guide to the efficient activation and coupling of Nα-Boc-Nτ-benzyloxycarbonyl-L-histidine (Boc-His(Z)-OH), focusing on methods to minimize epimerization and maximize coupling yields.

The imidazole ring of histidine can act as an intramolecular base, leading to the abstraction of the α-proton of the activated amino acid and subsequent loss of stereochemical integrity. The benzyloxycarbonyl (Z) protecting group on the tele-nitrogen (Nτ) of the imidazole ring helps to mitigate this issue by reducing the basicity of the side chain. However, careful selection of coupling reagents and reaction conditions remains crucial for successful incorporation of this compound into peptide chains.

Comparison of Activation Methods

The choice of activating reagent is paramount for achieving high coupling efficiency while suppressing racemization. This section provides a comparative overview of common activation methods for this compound. The following data, extrapolated from studies on similarly protected histidine derivatives like Fmoc-His(Boc)-OH, summarizes the expected performance of different coupling protocols.

Activation MethodActivating ReagentsAdditiveTypical Coupling TimeCoupling EfficiencyRacemization RiskKey Considerations
Carbodiimide DIC (Diisopropylcarbodiimide) or DCC (Dicyclohexylcarbodiimide)HOBt (1-Hydroxybenzotriazole) or OxymaPure1-4 hoursGood to HighModerate to HighAdditive is essential to suppress racemization. DCC can lead to insoluble urea byproducts.
Phosphonium Salt BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) or PyBOP®-30-60 minutesHigh to Very HighLowBOP is highly efficient but produces a carcinogenic byproduct (HMPA). PyBOP® is a safer alternative.
Uronium/Aminium Salt HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)-15-60 minutesHigh to Very HighLow to ModerateHATU is generally more reactive and provides better suppression of racemization than HBTU. Risk of guanidinylation of the N-terminal amine if used in excess.[1]
COMU COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)-15-45 minutesVery HighVery LowA highly efficient and safer alternative to HOBt/HOAt-based reagents, with good solubility.

Experimental Protocols

Detailed methodologies for the activation and coupling of this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and solid-phase support.

Protocol 1: Activation using DIC/HOBt

This method is a classical approach that is cost-effective but requires careful control to minimize racemization.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • N-terminal Deprotection (if necessary): If the N-terminal amine is protected (e.g., with Fmoc), perform deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Pre-activation:

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DIC (3 equivalents) to the solution and stir for 10-15 minutes at 0°C.

  • Coupling:

    • Add the pre-activated this compound solution to the swollen and deprotected peptide-resin.

    • Allow the reaction to proceed for 1-2 hours at 0°C, then warm to room temperature and continue to agitate for an additional 1-2 hours.

  • Monitoring: Monitor the coupling progress using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Activation using HATU

HATU is a highly efficient coupling reagent that generally leads to rapid coupling and low levels of racemization.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • N-terminal Deprotection (if necessary): Perform N-terminal deprotection as described in Protocol 1.

  • In-situ Activation and Coupling:

    • In a reaction vessel containing the swollen and deprotected peptide-resin, add a solution of this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

    • Immediately add DIPEA (6 equivalents) to the reaction mixture.

    • Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction completion with the Kaiser test.

  • Washing: Upon completion, drain the coupling solution and wash the resin as described in Protocol 1.

Visualizations

Signaling Pathways and Experimental Workflows

To aid in the conceptual understanding of the processes involved, the following diagrams illustrate the key pathways and workflows.

activation_pathway Boc_His_Z_OH This compound Activated_Ester Activated Intermediate (O-acylisourea, Active Ester) Boc_His_Z_OH->Activated_Ester Activation Activating_Reagent Activating Reagent (e.g., DIC, HATU, BOP) Activating_Reagent->Activated_Ester Coupled_Peptide Coupled Peptide-Resin Activated_Ester->Coupled_Peptide Coupling Racemized_Product Racemized Byproduct Activated_Ester->Racemized_Product Racemization (Side Reaction) Peptide_Resin Peptide-Resin (with free N-terminal) Peptide_Resin->Coupled_Peptide

Caption: General pathway for the activation and coupling of this compound.

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Activation and Coupling cluster_final_steps Final Steps Resin_Swelling 1. Resin Swelling in DMF Deprotection 2. N-terminal Deprotection (if necessary) Resin_Swelling->Deprotection Washing_1 3. Washing with DMF Deprotection->Washing_1 Pre_activation 4a. Pre-activation of This compound (e.g., with DIC/HOBt) Washing_1->Pre_activation In_situ_activation 4b. In-situ Activation and Coupling (e.g., with HATU/DIPEA) Washing_1->In_situ_activation Coupling 5. Coupling to Resin Pre_activation->Coupling Monitoring 6. Monitoring (Kaiser Test) In_situ_activation->Monitoring Coupling->Monitoring Washing_2 7. Final Washing Monitoring->Washing_2 Next_Cycle 8. Proceed to Next Coupling Cycle Washing_2->Next_Cycle

Caption: Experimental workflow for this compound coupling in SPPS.

Conclusion

The efficient activation and coupling of this compound are critical for the successful synthesis of histidine-containing peptides. While racemization is a significant concern, it can be effectively minimized through the use of appropriate side-chain protection and the careful selection of coupling reagents and reaction conditions. Phosphonium and uronium/aminium salt-based activators, such as HATU and PyBOP®, are generally recommended for their high efficiency and low racemization risk. When using carbodiimides, the inclusion of an additive like HOBt or OxymaPure is mandatory. The protocols provided in this application note serve as a robust starting point for researchers to optimize the incorporation of this compound in their peptide synthesis endeavors.

References

Application Notes: The Strategic Use of Boc-His(Z)-OH in the Synthesis of Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα-Boc-Nτ-(Z)-L-histidine (Boc-His(Z)-OH) in the solid-phase peptide synthesis (SPPS) of therapeutic peptides. The imidazole side chain of histidine is crucial for the biological activity of many peptides but is also prone to racemization and side reactions during synthesis. The use of the benzyloxycarbonyl (Z) group for side-chain protection offers a robust strategy to mitigate these issues, ensuring the synthesis of high-purity and biologically active peptides.

This document details the application of this compound in the synthesis of a Gonadotropin-Releasing Hormone (GnRH) antagonist, a class of therapeutic peptides used in reproductive medicine and oncology.

The Role of Histidine and Side-Chain Protection in Therapeutic Peptides

Histidine's imidazole ring is a key functional moiety in many therapeutic peptides, acting as a proton donor/acceptor or coordinating with metal ions. However, its basicity can lead to racemization of the adjacent chiral center during the activation step of peptide coupling. Protecting the imidazole nitrogen is therefore critical to maintaining stereochemical integrity. The benzyloxycarbonyl (Z) group is a well-established protecting group that effectively suppresses racemization. It is stable to the acidic conditions used for the removal of the Nα-Boc group and can be removed during the final cleavage step, typically with strong acids like hydrogen fluoride (HF).

Application Example: Synthesis of a GnRH Antagonist

GnRH antagonists are used to suppress the production of sex hormones and are employed in in-vitro fertilization protocols and for the treatment of hormone-dependent cancers. Many GnRH antagonists contain a histidine residue that is critical for their biological activity. The following sections describe a representative synthesis of a generic GnRH antagonist decapeptide (Ac-D-Nal-D-Cpa-D-Pal-Ser-Tyr-D-Cit-Leu-His-Pro-D-Ala-NH2) using this compound.

Data Presentation: Comparison of Histidine Protection Strategies

The choice of histidine side-chain protection can significantly impact the purity and yield of the final peptide. The following table summarizes representative data comparing the performance of different protected histidine derivatives in the synthesis of a model GnRH antagonist.

Histidine DerivativeCrude Purity (%)Overall Yield (%)Racemization (D-His isomer, %)
This compound8565< 1.5
Boc-His(Tos)-OH8060~ 3.0
Boc-His(Bom)-OH8870< 1.0
Boc-His(Dnp)-OH7858~ 2.5

Note: Data are representative and may vary depending on the specific peptide sequence, synthesis scale, and purification methods.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a GnRH Antagonist using this compound

This protocol outlines the manual Boc-SPPS of a representative GnRH antagonist on a p-methylbenzhydrylamine (MBHA) resin to yield a C-terminally amidated peptide.

Materials:

  • MBHA resin

  • Boc-amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Diethyl ether

  • Acetonitrile (ACN) for HPLC

  • Purified water for HPLC

Protocol:

  • Resin Swelling and Preparation: Swell the MBHA resin in DCM in a reaction vessel for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the resin's amino groups with 50% TFA in DCM.

    • Neutralize with 10% DIEA in DCM.

    • Couple the first Boc-amino acid (Boc-D-Ala-OH) using DIC and HOBt as activating agents in DMF/DCM.

  • Peptide Chain Elongation (Iterative Cycles):

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Nα-Boc group.

    • Washing: Wash the resin with DCM and DMF.

    • Neutralization: Neutralize the resin with 10% DIEA in DCM.

    • Coupling: Couple the next Boc-amino acid (3 equivalents) activated with DIC/HOBt in DMF. Monitor the coupling reaction using the Kaiser test. For the histidine residue, use this compound.

    • Repeat these steps for each amino acid in the sequence.

  • N-terminal Acetylation: After the final amino acid coupling and Boc deprotection, acetylate the N-terminus with acetic anhydride and DIEA in DMF.

  • Cleavage and Deprotection:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the resin in a specialized HF cleavage apparatus.

    • Add anisole as a scavenger.

    • Carefully distill anhydrous HF into the reaction vessel at -78°C.

    • Stir the reaction mixture at 0°C for 1 hour.

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Washing:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Collect the peptide by filtration and wash with cold diethyl ether.

  • Purification:

    • Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetonitrile).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified fractions to obtain the final peptide as a white powder.

Analytical Methods
  • Analytical RP-HPLC: To determine the purity of the crude and purified peptide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin MBHA Resin Swell Swell in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, DIC/HOBt) Neutralization->Coupling Coupling->Deprotection Repeat for each amino acid Cleavage HF Cleavage (& Deprotection) Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization GnRH_Signaling GnRH GnRH Antagonist GnRHR GnRH Receptor GnRH->GnRHR Binds to Gq Gq/11 GnRHR->Gq Blocks Activation of PLC Phospholipase C (PLC) Gq->PLC Inhibition IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC LH_FSH LH & FSH Synthesis and Secretion (Blocked) Ca->LH_FSH PKC->LH_FSH

Navigating the Synthesis of Histidine-Containing Peptides: A Comparative Analysis of Manual and Automated Protocols for Boc-His(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of peptide synthesis, the incorporation of histidine presents a unique set of challenges, primarily due to the imidazole side chain's propensity for racemization. The selection of an appropriate protecting group and synthesis methodology is therefore paramount to achieving high purity and yield. This application note provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) protocols for Nα-Boc-N(im)-benzyloxycarbonyl-L-histidine (Boc-His(Z)-OH), a key building block for introducing a stable histidine residue. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of histidine-containing peptides.

The benzyloxycarbonyl (Z) group offers robust protection for the imidazole nitrogen of histidine, effectively mitigating the risk of racemization during coupling reactions. However, the choice between a hands-on manual approach and a high-throughput automated platform for SPPS introduces a trade-off between control, speed, and cost.

Quantitative Performance Comparison

The selection of a synthesis methodology is often guided by key performance indicators. The following table summarizes a comparative analysis of manual versus automated synthesis for a typical peptide incorporating this compound.

ParameterManual SynthesisAutomated SynthesisKey Considerations
Typical Coupling Time 60 - 120 minutes45 - 60 minutesAutomated systems offer more consistent and often shorter coupling times. Microwave-assisted automated synthesizers can further reduce this to minutes.[1]
Crude Purity Can be higher with hands-on optimizationConsistently high for standard sequencesManual methods allow for real-time adjustments, which can be beneficial for complex sequences, potentially leading to higher crude purity.[1] Automated systems, however, provide high reproducibility.
Overall Yield Highly dependent on operator skillGenerally reproducible and often higherAutomated fluidics ensure consistent reagent delivery and washing, leading to reliable and often higher yields.[1] Manual synthesis yields can be more variable.
Racemization of Histidine Can be minimized with careful control of activationGenerally low with optimized protocolsHistidine is prone to racemization. The robust Z-protection helps minimize this in both methods. Automated systems with precise temperature control can offer an advantage.
Hands-on Time per Cycle 80 - 150 minutes5 - 15 minutes (for setup)This is the most significant advantage of automation, freeing up valuable researcher time.[1]
Reproducibility Lower; prone to operator variabilityHighAutomated systems excel in providing consistent results between synthesis runs.[1]
Cost (Initial Investment) LowHighAutomated synthesizers represent a significant capital investment.
Reagent Consumption Can be optimized for single synthesesGenerally optimized for throughputManual synthesis allows for more tailored reagent usage, potentially reducing waste for individual syntheses.

Experimental Protocols

Detailed methodologies for both manual and automated synthesis are crucial for successful outcomes. Below are representative protocols for the incorporation of this compound into a peptide chain using Boc-SPPS.

Manual Solid-Phase Peptide Synthesis Protocol

This protocol outlines the key steps for the manual synthesis of a peptide on a solid support.

1. Resin Swelling and Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.

  • Wash the resin with DCM and then with N,N-dimethylformamide (DMF).

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, then drain.

  • Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.

  • Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual acid.

3. Neutralization:

  • Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF two to three times for 1-2 minutes each.

  • Wash the resin with DMF to remove excess base.

4. Coupling of this compound:

  • In a separate vessel, pre-activate this compound (2-3 equivalents) with a coupling agent such as HBTU/HOBt (2-3 equivalents) and DIEA (4-6 equivalents) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the mixture for 60-120 minutes.

  • Monitor the coupling reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Wash the resin with DMF and DCM.

5. Peptide Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final coupling and N-terminal Boc deprotection, wash the resin with DMF and DCM, and dry it under vacuum.

  • Treat the peptide-resin with a cleavage cocktail, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), containing appropriate scavengers (e.g., anisole, thioanisole) to remove the side-chain protecting groups and cleave the peptide from the resin. Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.

Automated Solid-Phase Peptide Synthesis Protocol

Modern automated peptide synthesizers streamline the repetitive steps of SPPS. The following is a general protocol adaptable to most automated platforms.

1. System Setup:

  • Load the appropriate resin into the reaction vessel of the synthesizer.

  • Ensure all reagent and solvent bottles are sufficiently filled.

  • Program the synthesis protocol, including the sequence, scale, and specific parameters for each cycle.

2. Automated Synthesis Cycles:

  • The synthesizer will automatically perform the following pre-programmed steps for each amino acid, including this compound:

    • Washes: The resin is washed with DMF and DCM.

    • Boc Deprotection: A solution of 50% TFA in DCM is delivered to the reaction vessel and allowed to react for a pre-set time (typically 20-30 minutes).

    • Washes: The resin is thoroughly washed to remove TFA and byproducts.

    • Neutralization: A solution of DIEA in DMF or DCM is used to neutralize the resin.

    • Coupling: The this compound solution (pre-dissolved in DMF) is mixed with the activator (e.g., HBTU) and base (DIEA) and delivered to the reaction vessel. The coupling time is typically set between 45-60 minutes. For difficult couplings, a "double coupling" protocol can be programmed.[1]

    • Washes: The resin is washed to remove excess reagents and byproducts.

3. Final Cleavage and Deprotection:

  • Upon completion of the synthesis, the resin is typically removed from the synthesizer for manual cleavage and deprotection as described in the manual protocol (Step 6). Some advanced synthesizers may feature automated cleavage modules.

Workflow and Decision Making

The choice between manual and automated synthesis depends on various factors. The following diagram illustrates a logical workflow for this decision-making process.

G start Peptide Synthesis Requirement (with this compound) q1 Number of Peptides? start->q1 q2 Peptide Complexity? q1->q2 Few automated Automated Synthesis q1->automated Many q3 Need for High Reproducibility? q2->q3 Standard manual Manual Synthesis q2->manual High / Exploratory q4 Budget Constraints? q3->q4 No q3->automated Yes q4->manual High q4->automated Low G cluster_synthesis Peptide Synthesis manual Manual SPPS purification Purification (RP-HPLC) manual->purification automated Automated SPPS automated->purification analysis Analysis (Mass Spec, HPLC) purification->analysis bio_assay Biological Assays (e.g., Receptor Binding) analysis->bio_assay data_analysis Data Analysis & Interpretation bio_assay->data_analysis

References

Application Notes and Protocols: The Strategic Use of Boc-His(Z)-OH in Peptide Fragment Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of long-chain peptides and small proteins is a significant challenge in pharmaceutical and biochemical research. While solid-phase peptide synthesis (SPPS) is highly efficient for peptides up to 50-60 amino acids, the synthesis of larger molecules is often hindered by accumulating side reactions and incomplete couplings, leading to low purity and yield. Fragment condensation, a strategy where smaller, protected peptide segments are synthesized and then coupled together in solution or on a solid support, offers a powerful alternative for accessing these larger biomolecules.[1][2]

A critical challenge in fragment condensation is the risk of racemization, particularly at the C-terminal amino acid of the carboxyl component fragment during the activation step.[1][3] Histidine is one of the amino acids most prone to racemization due to the catalytic effect of its imidazole side chain.[4][5][6] The choice of protecting group for the imidazole nitrogen is therefore paramount to preserving chiral integrity. This document details the application of Nα-Boc-Nτ-benzyloxycarbonyl-L-histidine (Boc-His(Z)-OH) in fragment condensation strategies, outlining its advantages, providing detailed protocols, and presenting a framework for its successful implementation. The benzyloxycarbonyl (Z) group is stable to the acidic conditions required for Nα-Boc removal (e.g., TFA) but can be removed under different conditions, typically hydrogenolysis, providing the necessary orthogonality for complex syntheses.[7][8]

Advantages of the this compound Strategy

The use of a benzyloxycarbonyl (Z or Cbz) group for the side-chain protection of histidine offers several key advantages in the context of Boc-based fragment condensation:

  • Suppression of Racemization : The electron-withdrawing nature of the Z group reduces the basicity of the imidazole ring's π-electrons, mitigating its intramolecular catalytic effect that promotes racemization of the activated C-terminus.[5][9]

  • Orthogonality : The Z group is stable to the moderately acidic conditions (e.g., 50% TFA in DCM) used to remove the temporary Nα-Boc protecting group.[1][8] This allows for the selective deprotection of the N-terminus of one fragment in preparation for coupling, while the side-chain protections remain intact.

  • Compatibility with Final Deprotection : The Z group can be removed during the final global deprotection step. While strong acids like HF can cleave the Z group, it is more commonly and cleanly removed by catalytic hydrogenolysis (e.g., H₂/Pd), which is compatible with many other protecting groups, though care must be taken with sulfur-containing residues like Met and Cys.[10]

Data Presentation: Comparison of Histidine Protection Strategies

The selection of an appropriate side-chain protecting group for a C-terminal histidine in a peptide fragment is critical to minimizing racemization and maximizing yield. The following table compares common strategies in Boc-based synthesis.

Protecting GroupStructureNα-Boc Removal ConditionsSide-Chain DeprotectionRacemization Risk at C-TerminusKey Considerations
None (Unprotected) Imidazole50% TFA / DCM-Very High The unprotected imidazole acts as an intramolecular base catalyst, leading to significant racemization upon activation.[4][9]
Tosyl (Tos) p-Toluenesulfonyl50% TFA / DCMStrong Acid (HF)Moderate The Tos group is strongly electron-withdrawing, reducing racemization. It is stable to TFA but requires harsh HF for removal.[9]
Benzyloxycarbonyl (Z) -CH₂-O-C(O)-Ph50% TFA / DCMH₂/Pd or Strong Acid (HF)Low Good suppression of racemization. Provides orthogonality, as it is stable to TFA but removable by hydrogenolysis.[7][10]
Dinitrophenyl (Dnp) 2,4-Dinitrophenyl50% TFA / DCMThiolysis (e.g., thiophenol)Low Offers excellent protection against racemization. Removal requires specific thiolysis conditions which can be harsh.[9]

Experimental Protocols

This section provides a generalized protocol for a (A) + (B) fragment condensation strategy where Fragment A contains a C-terminal this compound and Fragment B has a deprotected N-terminus.

Protocol 1: Synthesis of N-Terminal Fragment (Fragment A)

This fragment is synthesized with a free C-terminal carboxyl group. For this example, we assume the C-terminal residue is this compound.

  • Resin Loading : If synthesizing on solid phase, load this compound onto a suitable resin that allows for cleavage of the fully protected fragment (e.g., 2-chlorotrityl chloride resin).

  • Chain Elongation : Perform standard Boc-SPPS cycles:

    • Deprotection : Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 minutes, drain, and then treat again for 20-30 minutes to remove the Nα-Boc group.[11][12]

    • Washing : Wash the resin thoroughly with DCM and then dimethylformamide (DMF).[11]

    • Neutralization : Neutralize the N-terminal ammonium salt with 5-10% diisopropylethylamine (DIPEA) in DCM or DMF.[11][12]

    • Coupling : Couple the next Boc-protected amino acid (2-4 equivalents) using a suitable coupling reagent such as HBTU/DIPEA or DIC/HOBt in DMF.[13] Monitor completion with a Kaiser test.

  • Fragment Cleavage : Once the fragment is assembled, cleave it from the resin under mild acidic conditions that do not remove the Z group or other side-chain protecting groups (e.g., dilute TFA or acetic acid for hyper-acid-labile resins).

  • Purification : Purify the protected peptide fragment using flash chromatography or crystallization.

Protocol 2: Synthesis and N-Terminal Deprotection of C-Terminal Fragment (Fragment B)

This fragment is synthesized with its C-terminus protected (e.g., as a methyl or benzyl ester) and requires N-terminal deprotection before coupling.

  • Synthesis : Synthesize the fragment using standard Boc-SPPS on a suitable resin (e.g., Merrifield or PAM resin).

  • N-Terminal Boc Removal : After completion of the synthesis, treat the resin-bound fragment with 50% TFA/DCM as described in Protocol 1, Step 2a.

  • Neutralization : Wash and neutralize the resin-bound fragment as described in Protocol 1, Step 2c, to yield the free N-terminal amine.

Protocol 3: Fragment Condensation in Solution

  • Fragment A Activation : Dissolve the purified, protected Fragment A (1.0 equivalent) and an activating agent like 1-Hydroxybenzotriazole (HOBt, 1.1 equivalents) in a minimal amount of anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Coupling Reagent Addition : Add N,N'-diisopropylcarbodiimide (DIC, 1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C to pre-activate the C-terminal carboxyl group of Fragment A.[13]

  • Condensation : Add the activated Fragment A solution to a solution of Fragment B (1.0 equivalent, with its free N-terminus) in DMF.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC.

  • Work-up and Purification : Upon completion, precipitate the crude protected peptide by adding the reaction mixture to cold diethyl ether.[11] Collect the solid by centrifugation, wash with ether, and dry under vacuum. Purify the fully protected peptide by RP-HPLC.

Protocol 4: Global Deprotection

  • Hydrogenolysis (Z Group Removal) : Dissolve the purified, fully protected peptide in a suitable solvent (e.g., DMF, methanol, or acetic acid). Add Palladium on carbon (Pd/C, 10% w/w) catalyst. Stir the mixture under a hydrogen atmosphere (1-3 atm) until cleavage is complete, as monitored by HPLC.[10] Note: This step will also remove other hydrogenolysis-labile groups like Bzl esters/ethers.

  • Final Acidolysis : After removing the catalyst by filtration, perform a final strong acid cleavage (e.g., with HF/anisole or a TFMSA-based cocktail) to remove any remaining acid-labile side-chain protecting groups (e.g., Tos, Bzl).[1][14]

  • Purification : Purify the final deprotected peptide using preparative RP-HPLC.

Mandatory Visualizations

G cluster_A Fragment A Synthesis (C-Terminal His) cluster_B Fragment B Synthesis (N-Terminal Amine) cluster_C Condensation and Final Steps A1 Load this compound on 2-Cl-Trt Resin A2 Boc-SPPS Cycles (Deprotection, Coupling) A1->A2 A3 Cleave Protected Fragment from Resin A2->A3 A4 Purify Fragment A A3->A4 C1 Activate Fragment A (DIC/HOBt) A4->C1 B1 Synthesize Fragment B on Solid Support B2 Final Nα-Boc Deprotection (TFA/DCM) B1->B2 B3 Neutralize Resin-Bound Fragment B B2->B3 C2 Couple Fragment A + B in Solution B3->C2 C1->C2 C3 Purify Fully Protected Peptide C2->C3 C4 Global Deprotection (H₂/Pd then Strong Acid) C3->C4 C5 Final Purification (RP-HPLC) C4->C5

Caption: Experimental workflow for a Boc-based fragment condensation strategy.

G Start Fully Protected Peptide Fragment (Nα-Boc, Side-Chain-Z, Side-Chain-Bzl) P1 Nα-Amine Free (Side-Chain-Z, Side-Chain-Bzl Intact) Start->P1 Removes Nα-Boc P2 Z-Group Removed (Nα-Boc, Side-Chain-Bzl Intact) Start->P2 Removes Z & Bzl Groups TFA TFA / DCM TFA->P1 H2_Pd H₂ / Pd-C H2_Pd->P2 P3 Fully Deprotected Peptide H2_Pd->P3 HF Strong Acid (HF) HF->P3 P1->P3 Removes Z, Bzl, etc.

Caption: Orthogonality of protecting groups in a fragment condensation strategy.

References

Troubleshooting & Optimization

How to minimize racemization of Boc-His(Z)-OH during coupling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the coupling of Boc-His(Z)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a problem with this compound?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, leading to a mixture of L- and D-enantiomers.[1] For peptides, which are chiral molecules, this is a critical issue as their biological activity is highly dependent on a specific three-dimensional structure formed by L-amino acids. The presence of D-amino acid impurities can result in a final product with significantly reduced or no biological activity, and these diastereomeric impurities are often very difficult to separate during purification.[1][2] Histidine is particularly susceptible to racemization.[3][4][5] The imidazole ring of the histidine side chain can act as an internal base, abstracting the alpha-proton of the activated amino acid, which leads to racemization.[2][6][7]

Q2: What is the primary mechanism of racemization for histidine derivatives during coupling?

A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate from the activated amino acid.[3] The planar structure of this intermediate allows for the loss of stereochemical information at the alpha-carbon. Another mechanism is direct enolization, where a base abstracts the alpha-proton from the activated amino acid, forming a planar enolate intermediate, which also leads to a loss of chirality upon reprotonation.[3][6] For histidine, the imidazole side chain can facilitate this process.[6][7]

Q3: How does the Z-protecting group on the imidazole side chain of this compound help?

A3: Protecting the imidazole side chain of histidine is a key strategy to reduce racemization.[6] The benzyloxycarbonyl (Z) group, like other protecting groups such as Boc or Trityl (Trt), is placed on one of the imidazole nitrogens to prevent it from participating in side reactions. Specifically, it helps to suppress the imidazole ring's ability to act as an intramolecular base and abstract the alpha-proton, which is a primary driver of histidine racemization.[4][6]

Q4: Which coupling reagents are recommended to minimize racemization of this compound?

A4: The choice of coupling reagent is critical. While highly efficient, some reagents can increase the risk of racemization if not used correctly.

  • Carbodiimides (e.g., DIC, DCC): These are commonly used but can lead to significant racemization when used alone.[8] It is essential to use them in combination with racemization-suppressing additives like HOBt or Oxyma.[8][9] The combination of DIC with HOBt or Oxyma is a standard and effective method.[8]

  • Uronium/Aminium Reagents (e.g., HBTU, HATU): These are very efficient but must be used with caution as they can also promote racemization, especially in the presence of a strong, unhindered base.[8][9] HATU is generally considered to have lower racemization potential than HBTU.[10]

  • Phosphonium Reagents (e.g., PyBOP, PyAOP): These reagents are also highly effective and are often associated with lower levels of racemization compared to uronium salts.[6][11]

  • DEPBT: This reagent has been noted for its remarkable resistance to racemization, making it a good choice for particularly challenging couplings, including those with histidine derivatives.[1][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High levels of D-His diastereomer detected in the final peptide. 1. Inappropriate coupling reagent or lack of additive. 2. Use of a strong, non-hindered base. 3. High reaction temperature. 4. Prolonged pre-activation time.1. If using a carbodiimide like DIC, always include an additive such as HOBt or Oxyma.[12] Consider switching to a lower-racemization reagent like PyAOP or DEPBT.[1][11] 2. Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[9][11] 3. Perform the coupling at a lower temperature (e.g., 0°C) to reduce the rate of racemization.[3] 4. Minimize the pre-activation time. Add the coupling reagent to the amino acid/additive mixture immediately before adding it to the peptide-resin.[1][13]
Low coupling efficiency or incomplete reaction. 1. Steric hindrance. 2. Aggregation of the peptide chain.1. Switch to a more powerful coupling reagent like HATU or HCTU, while carefully controlling other parameters (base, temperature) to manage racemization risk.[6][11] 2. Change the solvent to disrupt aggregation (e.g., use NMP or add DMSO to DMF).[4] Consider performing a double coupling.[13]
Presence of unexpected side products. 1. Guanidinylation of the N-terminus. 2. Side-chain acylation.1. This can occur with uronium/aminium reagents (HBTU, HATU).[4][6] Avoid a large excess of the coupling reagent and minimize pre-activation time. Phosphonium reagents (PyBOP) do not pose this risk.[11] 2. The Z-group on the imidazole ring should prevent this, but ensure its stability throughout the synthesis.

Quantitative Data Summary

The following table summarizes data on the impact of different conditions on histidine racemization. Note that much of the direct comparative data has been generated using Fmoc-His derivatives, but the trends are highly relevant for this compound.

Histidine Derivative Coupling Conditions % D-His (Racemization) Reference
Fmoc-His(Trt)-OHDIC/Oxyma, 50°C, 10 min6.80%[7]
Fmoc-His(Boc)-OHDIC/Oxyma, 50°C, 10 min0.18%[7]
Fmoc-His(Trt)-OHDIC/Oxyma, 90°C, 2 min>16%[7]
Fmoc-His(Boc)-OHDIC/Oxyma, 90°C, 2 min0.81%[7]
Fmoc-L-His(Trt)-OHDIC/Oxyma1.80%[5]

This data clearly indicates that protecting the imidazole nitrogen with a Boc group is significantly more effective at suppressing racemization than a Trt group, especially at elevated temperatures.[7][14]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/Oxyma

This protocol is designed to minimize racemization by using an effective additive and controlling reaction conditions.

Materials:

  • Resin-bound peptide with free N-terminal amine

  • This compound (3 equivalents)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3 equivalents)[9]

  • Diisopropylcarbodiimide (DIC) (3 equivalents)[9]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the deprotected peptide-resin in DMF for 30 minutes.

  • In a separate reaction vessel, dissolve this compound (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.

  • Cool the vessel containing the amino acid solution to 0°C in an ice bath.

  • Add DIC (3 eq.) to the cooled amino acid/Oxyma solution.

  • Immediately add the freshly activated amino acid solution to the swollen resin.

  • Allow the coupling reaction to proceed at 0°C for 2 hours, then allow it to warm to room temperature and continue for an additional 1-2 hours, or until a ninhydrin test indicates completion.[6]

  • Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Quantification of Histidine Racemization by HPLC

After synthesis and cleavage, the extent of racemization can be determined by analyzing the crude peptide using reverse-phase HPLC.

Materials:

  • Crude peptide sample

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Procedure:

  • Dissolve a small amount of the crude peptide in the initial mobile phase composition (e.g., 95% A / 5% B).

  • Inject the sample onto the HPLC system.

  • Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes). The exact gradient should be optimized for the specific peptide sequence.[2]

  • Monitor the elution profile at a wavelength of 220 nm.[2]

  • The desired peptide containing L-His and the diastereomeric impurity containing D-His will typically appear as two closely eluting peaks.

  • Integrate the peak areas for both the L-His and D-His containing peptides.

  • Calculate the percentage of racemization using the following formula:[2] % Racemization = [Area(D-His Peak) / (Area(L-His Peak) + Area(D-His Peak))] x 100

Visualizations

Racemization_Pathway cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Desired Coupling BocHis This compound CouplingReagent Coupling Reagent (e.g., DIC) ActivatedEster Activated Intermediate BocHis->ActivatedEster + Enolate Achiral Enolate Intermediate ActivatedEster->Enolate α-proton abstraction (Base or Imidazole) L_His L-His Peptide ActivatedEster->L_His + Peptide-Resin PeptideResin H2N-Peptide-Resin D_His D-His Peptide Enolate->D_His Reprotonation

Caption: Mechanism of histidine racemization during peptide coupling.

Troubleshooting_Workflow Start Racemization Detected? CheckReagents Review Coupling Reagents - Using Additive (Oxyma/HOBt)? - Reagent Choice (e.g., PyAOP, DEPBT)? Start->CheckReagents Yes End Racemization Minimized Start->End No CheckBase Evaluate Base - Using hindered base (Collidine)? - Using weaker base (NMM)? CheckReagents->CheckBase CheckConditions Assess Reaction Conditions - Temperature at 0°C? - Minimized pre-activation time? CheckBase->CheckConditions ImplementChanges Implement Protocol Changes CheckConditions->ImplementChanges Reanalyze Re-synthesize and Analyze ImplementChanges->Reanalyze Reanalyze->Start

Caption: Troubleshooting workflow for minimizing histidine racemization.

References

Troubleshooting low coupling efficiency with Boc-His(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Boc-His(Z)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals, providing answers to frequently asked questions and detailed troubleshooting protocols to address low coupling efficiency and other common problems.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low coupling efficiency when using this compound?

The primary challenge in coupling this compound stems from significant steric hindrance. This is due to the presence of two bulky protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the benzyloxycarbonyl (Z) group on the imidazole side chain of histidine. This steric bulk physically impedes the approach of the activated carboxylic acid to the free N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.[1] Other contributing factors can include aggregation of the peptide-resin, incomplete deprotection of the previous amino acid's N-terminal protecting group, or suboptimal activation of the this compound.

Q2: How can I detect incomplete coupling of this compound?

Incomplete coupling during SPPS is typically monitored using the qualitative ninhydrin (Kaiser) test. A positive result, indicated by a blue or purple color, signifies the presence of unreacted primary amines on the resin. A negative test (yellow or colorless) suggests the coupling reaction is complete. For a more quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC) to identify the presence of deletion sequences.

Q3: Which coupling reagents are recommended for a sterically hindered amino acid like this compound?

Standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) can be inefficient for sterically hindered amino acids.[1] More potent activating reagents are generally required. Uronium/aminium and phosphonium salt-based reagents are highly recommended. These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids due to its rapid reaction rate and ability to minimize racemization.[2][3][4]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A commonly used and effective coupling reagent, though sometimes slightly less reactive than HATU for highly hindered systems.[2][3]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Reported to have greater stability and reduced allergenic potential compared to other reagents.[2]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective for difficult couplings.

Q4: What are the potential side reactions when coupling this compound and how can they be minimized?

The most significant side reaction for histidine derivatives is racemization . The imidazole ring can act as an intramolecular base, leading to a loss of stereochemical integrity. To minimize racemization:

  • Use coupling reagents known to suppress racemization, often those that include additives like HOBt or OxymaPure.[5]

  • Keep the pre-activation time of this compound with the coupling reagent to a minimum before adding it to the resin.[5]

  • Perform the coupling reaction at a lower temperature (e.g., 0 °C).[5]

  • Avoid using excessive amounts of base.

Another potential side reaction, particularly when using uronium/aminium reagents like HATU or HBTU in excess, is guanidinylation of the N-terminal amine, which terminates the peptide chain.[1][3] Using a slight excess of the amino acid relative to the coupling reagent can help prevent this.

Troubleshooting Guide

If you are experiencing low coupling efficiency with this compound, follow the troubleshooting workflow outlined below.

G start Positive Kaiser Test (Incomplete Coupling) strategy1 Strategy 1: Optimize Current Coupling start->strategy1 action1a Extend Reaction Time (e.g., to 4 hours or overnight) strategy1->action1a strategy2 Strategy 2: Recouple action2a Perform a Double Coupling with fresh reagents strategy2->action2a strategy3 Strategy 3: Change Reagents action3a Switch to a more potent coupling reagent (e.g., HATU, HCTU) strategy3->action3a strategy4 Strategy 4: Capping action4a Cap unreacted amines with Acetic Anhydride/DIEA strategy4->action4a kaiser_test Perform Kaiser Test action1a->kaiser_test action2a->kaiser_test action3a->kaiser_test end Continue Synthesis action4a->end success Negative Kaiser Test (Coupling Complete) Proceed to next step kaiser_test->success Negative failure Positive Kaiser Test kaiser_test->failure Positive success->end failure->strategy2 failure->strategy3 failure->strategy4

Troubleshooting workflow for low coupling efficiency.

Data Presentation

Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids

While precise quantitative data for this compound is sequence-dependent, the following table summarizes the relative effectiveness of common coupling reagents for sterically hindered amino acids.

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsKey Considerations
DIC/HOBt CarbodiimideLow to ModerateCost-effective but less reactive for hindered couplings. Risk of racemization.[1]
HBTU/TBTU Uronium/AminiumHighWidely used and effective. Can cause guanidinylation if used in excess.[1][2][3]
HATU/TATU Uronium/AminiumVery HighGenerally faster and with less epimerization than HBTU.[2][3][4] Preferred for rapid protocols.
HCTU Uronium/AminiumVery HighSimilar efficiency to HATU with reported greater stability.[2]
PyBOP PhosphoniumHighByproducts are less hazardous than the original BOP reagent. Rapid reaction times.[3]
COMU Uronium/AminiumVery HighNewer reagent with efficiency comparable to HATU and improved safety profile (non-explosive byproducts).[1]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using DIC/HOBt
  • Resin Preparation : Swell the resin-bound peptide in dichloromethane (DCM) for 30 minutes. Perform the Nα-Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM. Wash the resin thoroughly with DCM, followed by a neutralization step with 5-10% N,N-diisopropylethylamine (DIEA) in DCM.

  • Activation : In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in N,N-dimethylformamide (DMF).

  • Coupling : Add 3 equivalents of DIC to the amino acid solution and allow it to pre-activate for no more than 10 minutes. Add the activated amino acid solution to the resin.

  • Reaction : Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Monitoring : Take a small sample of resin beads and perform a Kaiser test to check for completion. If the test is positive, consider the troubleshooting options.

  • Washing : Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

Protocol 2: High-Efficiency Coupling of this compound using HATU
  • Resin Preparation : Follow the same swelling, deprotection, and neutralization steps as in Protocol 1.

  • Activation : In a separate vessel, dissolve 3 equivalents of this compound in DMF. Add 2.9 equivalents of HATU and 6 equivalents of DIEA. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling : Add the activated amino acid solution to the resin.

  • Reaction : Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring : Perform a Kaiser test to confirm the absence of free amines.

  • Washing : Wash the resin as described in Protocol 1.

Protocol 3: Capping of Unreacted Amines

If double coupling does not lead to a negative ninhydrin test, capping is recommended to terminate the unreacted chains.

  • Wash : After the final coupling attempt, wash the peptide-resin with DMF (3 times).

  • Capping Solution : Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIEA in DMF).

  • Reaction : Add the capping solution to the resin and agitate for 30 minutes.

  • Final Wash : Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.

Mandatory Visualization

G cluster_main This compound Coupling cluster_side Potential Side Reactions His This compound Activation Activation (e.g., HATU/DIEA) His->Activation ActivatedHis Activated Ester Activation->ActivatedHis Coupling Coupling ActivatedHis->Coupling Racemization Racemization (Loss of Stereochemistry) ActivatedHis->Racemization Intramolecular base catalysis PeptideResin H2N-Peptide-Resin PeptideResin->Coupling Guanidinylation Guanidinylation (Chain Termination) PeptideResin->Guanidinylation Excess uronium reagent DesiredProduct Desired Product: Boc-His(Z)-Peptide-Resin Coupling->DesiredProduct

Key reaction pathway and potential side reactions.

References

Side reactions of Boc-His(Z)-OH in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc-His(Z)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of Nα-Boc-Nτ-Z-L-histidine (this compound) in peptide synthesis under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended use?

A1: this compound is an L-histidine derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the tau (τ) nitrogen of the imidazole side chain is protected by a benzyloxycarbonyl (Z) group. It is intended for use in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. The Z-group is designed to be a "permanent" side-chain protecting group that is stable to the repetitive mild acid treatments used for Nα-Boc deprotection but can be removed during the final cleavage from the resin with strong acids.

Q2: What are the primary concerns when using this compound in acidic conditions, such as TFA for Nα-Boc deprotection?

A2: The main concern is the potential for premature cleavage of the Z-group from the histidine side chain. While the Z-group is generally stable to moderate concentrations of trifluoroacetic acid (TFA) when protecting the lysine side chain, its stability on the electron-rich imidazole ring of histidine can be lower.[1] Repetitive exposure to TFA during the synthesis of a long peptide can lead to the accumulation of unprotected or partially protected histidine residues, which can cause side reactions in subsequent steps.

Q3: What are the potential side reactions if the Z-group is prematurely cleaved?

A3: If the Z-group is prematurely removed, the unprotected imidazole side chain can lead to several complications:

  • Racemization: The free lone pair of electrons on the π-nitrogen of the imidazole ring can catalyze the racemization of the activated histidine residue during coupling, leading to the incorporation of D-histidine into the peptide sequence.[2]

  • Side-chain Acylation: The nucleophilic imidazole ring can be acylated during the coupling of the subsequent amino acid, leading to branched peptides or other modifications.

  • Alkylation: The benzyl cation (C₆H₅CH₂⁺) generated upon cleavage of the Z-group is a reactive electrophile that can alkylate sensitive residues in the peptide chain, such as tryptophan and tyrosine, if appropriate scavengers are not used.

Q4: How does this compound compare to other Boc-protected histidine derivatives?

A4: this compound is less commonly used in modern peptide synthesis compared to other derivatives like Boc-His(Dnp)-OH, Boc-His(Tos)-OH, and Boc-His(Bom)-OH. These alternatives offer more robust side-chain protection and have well-documented performance in suppressing side reactions.

Troubleshooting Guides

Problem: Loss of a mass corresponding to the Z-group (134.1 Da) is observed in the final peptide.
  • Possible Cause: Premature cleavage of the Z-group during repetitive TFA deprotection steps.

  • Troubleshooting Steps:

    • Reduce TFA Concentration: If your protocol allows, consider reducing the concentration of TFA used for Boc deprotection. However, this may lead to incomplete Boc removal.

    • Limit Exposure Time: Minimize the time the peptide-resin is exposed to the TFA solution during each deprotection step.

    • Switch to a More Stable Protecting Group: For longer peptides or sequences where histidine is incorporated early in the synthesis, it is highly recommended to switch to a more acid-stable protecting group such as 2,4-dinitrophenyl (Dnp) or tosyl (Tos).[1]

Problem: Presence of diastereomeric impurities in the final peptide.
  • Possible Cause: Racemization of the histidine residue due to premature Z-group cleavage.

  • Troubleshooting Steps:

    • Confirm Z-group Stability: Analyze a small sample of the peptide-resin after a few deprotection cycles to check for the integrity of the Z-group.

    • Optimize Coupling Conditions: Use coupling reagents known to minimize racemization, such as carbodiimides in the presence of HOBt.

    • Use a π-Nitrogen Protecting Group: For critical applications where stereochemical purity is paramount, using a protecting group on the π-nitrogen of the imidazole ring, such as benzyloxymethyl (Bom), is the most effective way to prevent racemization.[3]

Problem: Higher molecular weight impurities are detected, especially in peptides containing Trp or Tyr.
  • Possible Cause: Alkylation of sensitive amino acid residues by the benzyl cation generated from Z-group cleavage.

  • Troubleshooting Steps:

    • Use Scavengers: Always include scavengers in the final cleavage cocktail to trap reactive cations. A common scavenger for benzyl cations is thioanisole.

    • Optimize Cleavage Cocktail: For peptides containing multiple sensitive residues, a more complex cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT), may be necessary.[4]

Data Presentation

Table 1: Comparative Stability of Common Histidine Side-Chain Protecting Groups in Boc-SPPS

Histidine DerivativeProtecting GroupStability to TFARacemization SuppressionDeprotection ConditionsKey Considerations
This compound Benzyloxycarbonyl (Z)Partially labileModerateStrong acids (HF, HBr/AcOH)[5]Risk of premature deprotection with repeated TFA exposure.
Boc-His(Dnp)-OH 2,4-Dinitrophenyl (Dnp)StableHighThiolysis (e.g., thiophenol)Requires a separate deprotection step before final cleavage.
Boc-His(Tos)-OH Tosyl (Tos)StableModerate to HighStrong acids (HF)Generally reliable for Boc-SPPS.
Boc-His(Bom)-OH Benzyloxymethyl (Bom)StableVery HighStrong acids (HF)Can release formaldehyde upon cleavage, requiring specific scavengers.[6]
Boc-His(Boc)-OH t-Butoxycarbonyl (Boc)LabileModerateTFA (simultaneous with Nα-Boc)[7]Only suitable for short peptides or N-terminal His.[8][9]

Experimental Protocols

Protocol 1: Analysis of Z-group Stability by HPLC and Mass Spectrometry

This protocol allows for the assessment of the stability of the Z-group on the histidine side chain during the course of a peptide synthesis.

  • Sample Collection: After a predetermined number of coupling and deprotection cycles (e.g., after 5, 10, and 15 cycles), take a small sample of the peptide-resin (approx. 5-10 mg).

  • Washing: Wash the resin sample thoroughly with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 1-2 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with fresh cold ether.

  • Drying: Dry the peptide pellet under vacuum.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) and analyze by reversed-phase HPLC coupled to a mass spectrometer.

  • Data Interpretation: Look for the presence of a peak corresponding to the mass of the peptide without the Z-group. The ratio of the peak area of the deprotected peptide to the fully protected peptide will give a quantitative measure of the Z-group lability under the synthesis conditions.

Protocol 2: Identification of Benzyl Adducts on Tryptophan

This protocol is designed to identify potential alkylation of tryptophan residues by the benzyl cation.

  • Peptide Synthesis and Cleavage: Synthesize the peptide containing both His(Z) and Trp. Cleave the peptide from the resin using a cleavage cocktail without a scavenger for the benzyl cation (e.g., TFA/TIS/water).

  • HPLC Analysis: Analyze the crude peptide by reversed-phase HPLC.

  • Mass Spectrometry Analysis: Subject the peaks from the HPLC analysis to mass spectrometry. Look for a mass increase of 90.05 Da (C₇H₆) on the tryptophan-containing peptide fragments, which corresponds to the addition of a benzyl group.

  • Tandem MS (MS/MS): To confirm the site of modification, perform tandem mass spectrometry on the parent ion with the +90.05 Da mass shift. Fragmentation should indicate that the modification is on the tryptophan residue.

Mandatory Visualization

Side_Reactions_of_Boc_His_Z_OH cluster_synthesis Boc-SPPS Cycle cluster_side_reactions Potential Side Reactions cluster_consequences Consequences Peptide-Resin-His(Z) Peptide-Resin-His(Z) TFA_Deprotection TFA Deprotection Peptide-Resin-His(Z)->TFA_Deprotection Repetitive Cycles Premature_Cleavage Premature Z-Group Cleavage TFA_Deprotection->Premature_Cleavage Potential Issue Unprotected_His Unprotected Histidine Side-Chain Premature_Cleavage->Unprotected_His Benzyl_Cation Benzyl Cation (C₇H₇⁺) Premature_Cleavage->Benzyl_Cation Racemization Racemization Unprotected_His->Racemization Side_Chain_Acylation Side-Chain Acylation Unprotected_His->Side_Chain_Acylation Alkylation Alkylation of Trp/Tyr Benzyl_Cation->Alkylation

Caption: Side reactions of this compound in acidic conditions.

Troubleshooting_Workflow start Problem Detected: Impurity in Final Peptide check_mass Analyze Crude Peptide by LC-MS start->check_mass mass_loss Mass Loss of 134 Da? check_mass->mass_loss diastereomers Diastereomers Present? mass_loss->diastereomers No premature_cleavage Premature Z-Group Cleavage mass_loss->premature_cleavage Yes high_mass Higher Mass Impurities (+90 Da on Trp/Tyr)? diastereomers->high_mass No racemization Histidine Racemization diastereomers->racemization Yes alkylation Alkylation by Benzyl Cation high_mass->alkylation Yes solution1 Solution: - Reduce TFA exposure - Switch to more stable  protecting group (Dnp, Tos) premature_cleavage->solution1 solution2 Solution: - Optimize coupling reagents - Use π-N protection (Bom) racemization->solution2 solution3 Solution: - Use scavengers (thioanisole)  in cleavage cocktail alkylation->solution3

Caption: Troubleshooting workflow for this compound side reactions.

References

Technical Support Center: Optimizing Solvent Choice for Boc-His(Z)-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reactions involving Nα-Boc-Nτ-Z-L-histidine (Boc-His(Z)-OH). The appropriate selection of solvent is a critical parameter that significantly influences reaction outcomes, affecting reagent solubility, reaction rates, and the prevalence of side reactions.

Frequently Asked Questions (FAQs)

???+ question "Q1: Why is solvent selection so critical for this compound coupling reactions?"

???+ question "Q2: What are the most commonly used solvents for coupling reactions with Boc-protected histidine derivatives?"

???+ question "Q3: How does the solvent impact the risk of histidine racemization?"

???+ question "Q4: My this compound is not dissolving well. What should I do?"

Data Presentation

Table 1: Solubility of Boc-Histidine Derivatives in Common Organic Solvents
SolventBoc-His-OH SolubilityBoc-His(Boc)-OH SolubilityGeneral Suitability Notes
Dichloromethane (DCM)Soluble[1]Soluble[2]Good for dissolving Boc-amino acids and swelling polystyrene resins.[3][4]
ChloroformSoluble[1]Soluble[2]Similar properties to DCM.
Ethyl AcetateSoluble[1]Soluble[2]Often used in workup and purification (recrystallization).[5]
Dimethyl Sulfoxide (DMSO)Soluble[1]Soluble[2]High polarity; useful as a co-solvent to disrupt peptide aggregation.[3]
AcetoneSoluble[1]Soluble[2]Generally less common as a primary reaction solvent in SPPS.
N,N-Dimethylformamide (DMF)GoodGoodA standard, versatile solvent for SPPS, providing high coupling efficiency.[3]
N-Methylpyrrolidone (NMP)GoodGoodOften preferred over DMF for its superior solvating power, especially for difficult couplings.[3][4]
Methanol / EthanolSolubleSolublePrimarily used for analytical purposes, workup, or deprotection steps.[6]
Table 2: Comparison of Common Solvents for this compound Coupling Reactions
SolventKey PropertiesAdvantagesDisadvantagesRecommendations
DCM Moderate polarity, unreactive to TFA.Excellent for dissolving Boc-amino acids; good resin swelling.[4]May not efficiently solvate growing peptide chains, potentially leading to aggregation and lower yields in difficult couplings.[3][4]Suitable for initial coupling steps and standard sequences in Boc-SPPS.
DMF High polarity, good all-around solvent.Generally provides high coupling efficiency and is a standard choice for SPPS.[3]Can decompose to dimethylamine, which can cause premature deprotection in Fmoc chemistry; can cause N-formylation in microwave synthesis.[3][4]Use fresh, high-purity solvent. Consider degassing prior to use.[3]
NMP High polarity, excellent solvating power.Superior at solvating peptide-resins, often improving yields for difficult or aggregating sequences.[3][4]More expensive than DMF; can cause decomposition of Fmoc-amino acids over extended periods.[4]The solvent of choice for sterically hindered couplings or sequences prone to aggregation.[3]
DMF/DMSO Mixtures High polarity, disrupts secondary structures.Excellent for overcoming peptide aggregation on the resin.[3]DMSO can be difficult to remove during workup.Recommended for sequences known to aggregate.[3]

Troubleshooting Guide

IssuePotential Cause(s) Related to SolventRecommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction 1. Poor Reagent Solubility: The this compound or coupling reagents are not fully dissolved. 2. Poor Resin Solvation / Peptide Aggregation: The peptide chain is not accessible. 3. Contaminated Solvent: Impurities (e.g., water, amines) are interfering.1. Ensure all reagents are completely dissolved before adding them to the reaction. Switch to a solvent with better solubility like DMF or NMP.[3] 2. Switch to a more powerful solvating solvent like NMP or use a DMF/DMSO mixture to disrupt aggregation.[3][6] 3. Use fresh, high-purity, anhydrous solvents.[3]
Presence of Diastereomeric Impurities (Racemization) 1. Prolonged Activation Time: The activated amino acid exists for too long before coupling, increasing the chance of α-proton abstraction.1. Minimize pre-activation time (1-5 minutes).[3] Consider performing the coupling at a lower temperature (e.g., 0 °C).[7]
Difficulty in Product Purification 1. "Oiling Out" during Recrystallization: The product separates as an oil instead of a solid. 2. Byproducts from Coupling Reagents: Water-soluble byproducts (e.g., from EDC) or insoluble byproducts (e.g., DCU from DIC) are present.1. Ensure all reaction solvents are completely removed under high vacuum. Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification.[5] Use a different solvent system for recrystallization (e.g., ethyl acetate/hexane).[5] 2. For water-soluble byproducts, perform an aqueous workup with acidic/basic washes.[8] For insoluble byproducts like DCU, filter the reaction mixture before workup.
Low Yield After Deprotection 1. Incomplete Deprotection: The deprotection reagent (e.g., TFA in DCM) cannot efficiently access the Boc group due to aggregation.1. Ensure the peptide-resin is well-swollen in the deprotection solvent (e.g., DCM).[9] For difficult sequences, extend the reaction time or increase TFA concentration.[10]

Experimental Protocols

Protocol 1: Standard Coupling of this compound in SPPS using DIC/HOBt

This protocol describes a general procedure for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the resin-bound peptide (1 equivalent) in Dichloromethane (DCM) for 30 minutes, then drain. Perform Nα-Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM (1 x 2 min, 1 x 20 min).[2][10]

  • Washing and Neutralization: Wash the resin thoroughly with DCM (3-5 times), followed by DMF (3-5 times). Neutralize the resin with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM or DMF until a neutral pH is achieved.[10] Wash again with DMF and DCM.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (2-4 equivalents) and HOBt (2-4 equivalents) in a minimal amount of DMF. Ensure complete dissolution.[2]

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (2-4 equivalents) to the activation solution. Allow the mixture to pre-activate for 10-15 minutes at room temperature.[2] To minimize racemization risk, this pre-activation can be shortened to 1-5 minutes or performed at 0 °C.[3][7]

  • Coupling: Add the activated amino acid solution to the neutralized resin. Agitate the mixture for 2-4 hours at room temperature.[3]

  • Monitoring and Wash: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). Once complete, drain the reaction solution and wash the resin thoroughly with DMF, DCM, and methanol before drying or proceeding to the next step.

Protocol 2: Purification of Crude Product by Recrystallization

This protocol is a general guideline for purifying a crude, solid Boc-protected amino acid derivative after synthesis and workup.

  • Solvent Selection: Choose a solvent pair consisting of a "good" solvent in which the compound is highly soluble (e.g., ethyl acetate, ethanol) and a "poor" or "anti-solvent" in which it is sparingly soluble (e.g., hexane, diethyl ether, water).[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent to completely dissolve the solid.[11]

  • Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent dropwise with stirring until the solution becomes persistently cloudy. If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.[5]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.[11] Seeding with a small crystal of pure product can help initiate crystallization if it does not occur spontaneously.[5]

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.[5][11]

  • Drying: Dry the crystals under vacuum to a constant weight.[5]

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Next Step Resin 1. Swell & Deprotect Resin (TFA in DCM) Wash_Neut 2. Wash & Neutralize (DIPEA in DMF/DCM) Resin->Wash_Neut Couple 5. Add to Resin & Agitate Wash_Neut->Couple Reagents 3. Dissolve this compound & HOBt (in DMF) Activate 4. Add DIC to Activate Reagents->Activate Activate->Couple Monitor 6. Monitor Reaction (Kaiser Test) Couple->Monitor Wash_Dry 7. Wash & Dry Resin Monitor->Wash_Dry Next Proceed to Next Cycle or Final Cleavage Wash_Dry->Next

Caption: Experimental workflow for a standard this compound coupling cycle in SPPS.

G rect_node rect_node end_node end_node Start Low Coupling Yield Detected Check_Solubility Are all reagents fully dissolved? Start->Check_Solubility Check_Aggregation Is peptide aggregation suspected? Check_Solubility->Check_Aggregation Yes Sol_Switch Switch to a better solvent (e.g., NMP, DMF) Check_Solubility->Sol_Switch No Check_Time Was coupling time sufficient? Check_Aggregation->Check_Time No Sol_Mix Use solvent mixture (e.g., DMF/DMSO) Check_Aggregation->Sol_Mix Yes Check_Reagent Is coupling reagent potent enough? Check_Time->Check_Reagent No Extend_Time Extend coupling time (e.g., overnight) Check_Time->Extend_Time Yes Double_Couple Perform a double couple with fresh reagents Check_Reagent->Double_Couple No Switch_Reagent Switch to a more potent reagent (e.g., HBTU) Check_Reagent->Switch_Reagent Yes Success Problem Resolved Sol_Switch->Success Sol_Mix->Success Double_Couple->Success Extend_Time->Success Switch_Reagent->Success

Caption: Troubleshooting workflow for low coupling yield in this compound reactions.

G cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes Solvent Solvent Choice (DCM, DMF, NMP, etc.) Polarity Polarity Solvent->Polarity Solvating_Power Solvating Power Solvent->Solvating_Power Purity Purity / Anhydrous Solvent->Purity Solubility Reagent Solubility Polarity->Solubility Side_Reactions Side Reactions (e.g., Racemization) Polarity->Side_Reactions Solvating_Power->Solubility Aggregation Peptide Aggregation Solvating_Power->Aggregation Purity->Side_Reactions Coupling_Efficiency Coupling Efficiency Purity->Coupling_Efficiency Solubility->Coupling_Efficiency Aggregation->Coupling_Efficiency inversely affects Side_Reactions->Coupling_Efficiency inversely affects

Caption: Logical relationship between solvent properties and reaction outcomes.

References

Technical Support Center: The Carboxybenzyl (Z) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature deprotection of the Carboxybenzyl (Cbz or Z) group during their chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the Z-group?

The Z-group is a robust amine protecting group, stable under a wide range of non-reducing conditions.[1][2] It is particularly valued for its orthogonality to other common protecting groups like Boc (acid-labile) and Fmoc (base-labile).[1][2][3] Generally, the Z-group is stable to:

  • Mildly acidic conditions: It can tolerate some acidic environments, making it compatible with certain reaction steps that require mild acid. However, strong acids will lead to its cleavage.[2]

  • Basic conditions: The Z-group is stable in the presence of bases, which is a key feature of its utility in peptide synthesis.[1][4]

Q2: Under what conditions is the Z-group labile and prone to premature deprotection?

The Z-group is primarily susceptible to cleavage under two main conditions:

  • Catalytic Hydrogenolysis: This is the most common and mildest method for Z-group removal, employing a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas).[2][5] Consequently, these conditions must be avoided if the Z-group is to be retained.

  • Strong Acids: Strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH), will readily cleave the Z-group.[2][4]

Q3: Are there any other reagents or conditions that can cause unintentional Z-group removal?

Yes, besides the primary deprotection methods, other conditions can lead to premature cleavage:

  • Lewis Acids: While some Lewis acids might be tolerated, stronger Lewis acids, especially at elevated temperatures, can facilitate the cleavage of the Z-group. For instance, AlCl₃ in hexafluoroisopropanol (HFIP) is a known reagent for Z-group deprotection.[4]

  • Nucleophiles: Certain strong nucleophiles may attack the carbonyl group of the carbamate, although this is less common under typical reaction conditions.

Q4: Can temperature affect the stability of the Z-group?

Yes, elevated temperatures can increase the rate of degradation, especially in the presence of reagents that are borderline for causing deprotection at room temperature. For reactions requiring heat, it is crucial to assess the compatibility of all reagents with the Z-group at the intended temperature.

Troubleshooting Guide: Preventing Premature Z-Group Deprotection

This guide addresses common issues of unintended Z-group cleavage and provides strategies to prevent it.

Issue 1: Partial or complete loss of the Z-group during a reaction.

If you observe unexpected deprotection of the Z-group, consider the following potential causes and solutions.

Troubleshooting Workflow

start Z-group loss observed check_reagents Review all reagents and catalysts start->check_reagents catalytic_h2 Catalytic Hydrogenolysis? check_reagents->catalytic_h2 check_conditions Examine reaction conditions (pH, Temp) high_temp Elevated Temperature? check_conditions->high_temp strong_acid Strong Acid Present? catalytic_h2->strong_acid No sol_catalytic Solution: Avoid Pd/C, Raney Ni, etc. Use alternative reaction. catalytic_h2->sol_catalytic Yes lewis_acid Lewis Acid Present? strong_acid->lewis_acid No sol_acid Solution: Use milder acid or buffered conditions. strong_acid->sol_acid Yes lewis_acid->check_conditions No sol_lewis Solution: Choose a milder Lewis acid or screen conditions. lewis_acid->sol_lewis Yes sol_temp Solution: Run at lower temperature or reduce reaction time. high_temp->sol_temp Yes

Caption: A logical workflow to troubleshoot the unintended loss of a Z-group.

Quantitative Data on Z-Group Stability

While extensive kinetic data is dispersed across the literature, the following tables summarize the general stability and incompatibility of the Z-group with various reagents.

Table 1: pH Stability of the Z-Group

pH RangeTemperatureStabilityNotes
< 1100 °CLabileStrong acidic conditions promote cleavage.
1Room TempGenerally StableProlonged exposure may lead to slow cleavage.
4Room TempStableGenerally considered safe for most reactions.
8-10Room TempStableIdeal range for Z-protection reactions using Cbz-Cl.[4]
12Room TempStableStable to basic conditions.
> 12100 °CLabileHarsh basic conditions at high temperatures can cause cleavage.

Table 2: Compatibility with Various Reagents

Reagent ClassSpecific ExamplesCompatibilityNotes
Catalytic Hydrogenation H₂, Pd/C; H₂, Raney NiIncompatible Standard deprotection method. Avoid these conditions.[2][5]
Strong Brønsted Acids HBr/AcOH, TFA (neat, prolonged)Incompatible Rapid cleavage occurs.[2][4]
Lewis Acids AlCl₃/HFIPIncompatible Known deprotection reagent.[4]
ZnCl₂, BF₃·OEt₂, TiCl₄Potentially Incompatible Stability is substrate and condition-dependent. Screen on a small scale.
Bases Na₂CO₃, NaHCO₃, Et₃N, PiperidineCompatible Z-group is stable to bases used for Fmoc deprotection and other transformations.[3]
Reducing Agents NaBH₄, LiAlH₄Generally Compatible These reagents typically do not cleave the Z-group.
Oxidizing Agents m-CPBA, KMnO₄Generally Compatible The Z-group is stable to many common oxidizing agents.

Experimental Protocols for Reactions with Z-Protected Amines

The following protocols are designed to carry out common synthetic transformations while preserving the integrity of the Z-group.

Protocol 1: Peptide Coupling using a Z-Protected Amino Acid

This protocol describes a standard peptide coupling reaction where the N-terminal amino acid is protected with a Z-group.

Reaction Scheme

sub Z-AA-OH + H-AA-OR reagents Coupling Reagent (e.g., HATU, HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF) prod Z-AA-AA-OR sub->prod

Caption: General scheme for peptide coupling with a Z-protected amino acid.

Materials:

  • Z-protected amino acid (1.0 equiv)

  • Amino acid ester hydrochloride (1.0 equiv)

  • HATU (1.0 equiv)

  • HOBt (1.0 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry round bottom flask under an inert atmosphere, add the Z-protected amino acid, amino acid ester hydrochloride, HATU, and HOBt.

  • Add anhydrous DMF and cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Mildly Acidic Reaction with a Z-Protected Substrate

This protocol provides a general method for a reaction that requires mildly acidic conditions, such as the removal of a Boc group in the presence of a Z-group.

Orthogonal Deprotection Logic

start Substrate with Boc and Z groups mild_acid Mild Acidic Conditions (e.g., TFA in DCM) start->mild_acid boc_removed Boc group removed Z group intact mild_acid->boc_removed

Caption: Selective removal of a Boc group in the presence of a Z-group.

Materials:

  • Substrate containing both Z and Boc protecting groups

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Dissolve the substrate in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 20-50% TFA in DCM dropwise.

  • Stir the reaction at 0 °C and monitor closely by TLC. Do not allow the reaction to proceed for an extended period or warm to room temperature to minimize the risk of Z-group cleavage.

  • Once the Boc deprotection is complete, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Use the crude product immediately in the next step or purify as necessary.

References

Technical Support Center: Troubleshooting Aggregation Issues with Boc-His(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Boc-His(Z)-OH in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common problems encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of aggregation when using this compound?

Aggregation during solid-phase peptide synthesis (SPPS) involving this compound can manifest in several ways, indicating that the growing peptide chains are self-associating on the resin. Key indicators include:

  • Poor Resin Swelling: The peptide-resin may not swell adequately in the synthesis solvents, appearing clumped or compacted.[1]

  • Slow or Incomplete Reactions: Both coupling of the incoming this compound and the deprotection of the Boc group on the N-terminus of the peptide chain may be sluggish or fail to reach completion. This is because aggregation can physically block access to the reactive sites.[1]

  • Formation of a Gel-Like Substance: In severe cases, the resin and solvent mixture can become viscous and form a gel, making it difficult to agitate and wash the resin.[1]

  • Positive Ninhydrin (Kaiser) Test after Coupling: A blue or purple color after a ninhydrin test indicates the presence of unreacted primary amines, confirming that the coupling of this compound was incomplete.[2]

Q2: What causes aggregation in peptide synthesis, particularly with histidine derivatives?

Peptide aggregation is primarily driven by the formation of intermolecular hydrogen bonds between the growing peptide chains, leading to the formation of stable secondary structures like β-sheets. Several factors can contribute to this issue:

  • Hydrophobic Sequences: Peptides containing a high proportion of hydrophobic amino acids are particularly prone to aggregation.[1]

  • Histidine Side Chain Interactions: The imidazole side chain of histidine can participate in various non-covalent interactions, further promoting aggregation.[1]

  • Protecting Group Choice: The nature of the protecting group on the histidine side chain can influence aggregation. While the Z (benzyloxycarbonyl) group is a urethane-type protection that can help suppress racemization, its impact on aggregation is sequence-dependent.[3]

Q3: My coupling reaction with this compound is incomplete. What are the initial troubleshooting steps?

An incomplete coupling is a common sign of aggregation. Here’s a logical workflow to address this issue:

Troubleshooting Workflow for Incomplete this compound Coupling

Troubleshooting Incomplete this compound Coupling start Positive Ninhydrin Test (Incomplete Coupling) double_couple Perform a Double Coupling start->double_couple First Action check_reagents Check Reagent Quality (this compound, Coupling Reagents) start->check_reagents Parallel Check modify_conditions Modify Coupling Conditions start->modify_conditions Alternative Strategy capping Cap Unreacted Amines double_couple->capping If still positive modify_conditions->double_couple proceed Proceed to Next Cycle capping->proceed

Caption: A logical workflow for troubleshooting incomplete coupling of this compound.

  • Perform a Double Coupling: The most straightforward initial step is to repeat the coupling reaction with fresh reagents. This can often drive the reaction to completion.

  • Check Reagent Quality: Ensure that the this compound and coupling reagents are of high purity and have not degraded.

  • Modify Coupling Conditions: If a simple double couple is ineffective, more significant changes to the protocol may be necessary. This can include changing the solvent, using stronger coupling reagents, or increasing the reaction temperature.

  • Cap Unreacted Amines: If the coupling remains incomplete after these steps, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion peptides in the final product.[2]

Troubleshooting Guides

Guide 1: Improving the Solubility of this compound

Protocol 1: Enhancing Solubilization of this compound

  • Solvent Selection:

    • Primary Solvents: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common and effective solvents for dissolving Boc-protected amino acids.

    • Co-solvents: If solubility in DMF or NMP is limited, consider adding a small amount of Dimethyl sulfoxide (DMSO) (e.g., up to 10% v/v) to the primary solvent.

  • Dissolution Procedure:

    • Weigh the required amount of this compound into a clean, dry vessel.

    • Add the chosen solvent or solvent mixture.

    • Gently agitate the mixture. If the compound does not readily dissolve, sonication for 5-10 minutes can be employed to aid dissolution.

  • Pre-activation: Pre-activating the this compound with the coupling reagent in a small volume of solvent before adding it to the resin can also help to ensure it is fully dissolved and reactive.

Guide 2: Overcoming On-Resin Aggregation

If the peptide-resin itself is aggregated, the coupling of this compound will be hindered. The following strategies can be employed to disrupt on-resin aggregation.

Table 1: Comparison of Anti-Aggregation Strategies

StrategyDescriptionAdvantagesDisadvantages
Chaotropic Salts Addition of salts like LiCl or NaClO₄ to the coupling reaction. These ions disrupt the hydrogen bonding network that causes aggregation.[5]Simple to implement.May need to be washed out thoroughly to avoid interference with subsequent steps.
"Magic Mixture" Solvent A solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate, used at elevated temperatures (e.g., 55 °C).[1]Highly effective for severe aggregation.Requires elevated temperatures and a complex solvent mixture.
Pseudoproline Dipeptides Incorporating a pseudoproline dipeptide at strategic locations in the peptide sequence can break up the formation of secondary structures.[1]Very effective at preventing aggregation.Requires specific dipeptide building blocks and careful sequence planning.
Elevated Temperature Performing the coupling reaction at a higher temperature (e.g., 40-50°C) can help to disrupt secondary structures and improve reaction kinetics.[1][5]Can be effective and is relatively simple to implement with appropriate equipment.May increase the risk of side reactions, including racemization.

Protocol 2: Difficult Coupling of this compound using Chaotropic Salts

This protocol is recommended when on-resin aggregation is suspected.

  • Materials:

    • Peptide-resin with a free N-terminus

    • This compound (3 equivalents)

    • Potent coupling reagent (e.g., HBTU, HATU) (2.9 equivalents)

    • Base (e.g., DIPEA) (6 equivalents)

    • Solvent: NMP or DMF

    • Chaotropic salt solution: 0.4 M LiCl in DMF

  • Procedure:

    • Resin Swelling and Deprotection: Swell the resin in the synthesis solvent and perform the N-terminal Boc deprotection as per your standard protocol.

    • Chaotropic Wash: Before coupling, wash the deprotected peptide-resin with the 0.4 M LiCl in DMF solution for 5-10 minutes.

    • Pre-activation: In a separate vessel, dissolve the this compound and coupling reagent in your chosen solvent. Add the base and allow the mixture to pre-activate for 1-2 minutes at room temperature.

    • Coupling: Add the pre-activated amino acid solution to the resin.

    • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended.

    • Monitoring: After the coupling, wash the resin thoroughly with the synthesis solvent and perform a ninhydrin test to check for completion.

    • Post-Coupling Wash: It is crucial to wash the resin thoroughly with the synthesis solvent to remove all traces of the chaotropic salt before proceeding to the next deprotection step.

Distinguishing Aggregation from Side Reactions

It is important to determine if an incomplete reaction is due to physical aggregation or a chemical side reaction.

Analytical Workflow to Differentiate Aggregation from Side Reactions

Differentiating Aggregation and Side Reactions start Incomplete Coupling (Positive Ninhydrin Test) test_cleavage Perform a Test Cleavage of a Small Resin Sample start->test_cleavage lcms_analysis Analyze Cleaved Peptide by LC-MS test_cleavage->lcms_analysis aggregation_diag Diagnosis: Aggregation (Deletion Sequence is the Major Impurity) lcms_analysis->aggregation_diag Major peak is desired product and deletion sequence side_reaction_diag Diagnosis: Side Reaction (Unexpected Mass Adducts Observed) lcms_analysis->side_reaction_diag Significant peaks with unexpected masses

Caption: An analytical workflow to distinguish between aggregation and side reactions.

A small test cleavage of the peptide-resin followed by LC-MS analysis of the crude product can be highly informative.

  • If aggregation is the primary issue, the main impurity observed will likely be the deletion peptide (the peptide chain without the this compound residue).

  • If a side reaction is occurring, you may observe peaks with unexpected mass-to-charge ratios, corresponding to byproducts of the reaction.

One potential side reaction with histidine derivatives is racemization, where the stereochemistry of the alpha-carbon is inverted. While the Z-group is a urethane-type protecting group that generally suppresses racemization, it can still occur under harsh conditions.[3] The use of coupling additives like HOBt or OxymaPure is recommended to minimize this risk.[6]

Another consideration with benzyl-based protecting groups like the benzyloxymethyl (Bom) group (related to the Z group) is the potential for the release of formaldehyde during final cleavage with strong acids like HF. This can lead to methylation of the final peptide. While this is a cleavage-related side reaction, it is important to be aware of when using benzyl-type protecting groups. Including a scavenger like cysteine hydrochloride or resorcinol in the cleavage cocktail can mitigate this.

By systematically addressing solubility and on-resin aggregation, and by using analytical tools to diagnose the root cause of incomplete reactions, researchers can successfully incorporate this compound into their peptide synthesis workflows.

References

Technical Support Center: Z-Group Deprotection of Histidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete cleavage of the benzyloxycarbonyl (Z or Cbz) protecting group from histidine side chains.

Frequently Asked Questions (FAQs)

Q1: Why is the Z-group cleavage from the histidine side chain often problematic?

A: The primary difficulty arises from the histidine imidazole ring, which can act as a poison to palladium catalysts commonly used for hydrogenolysis. This interaction deactivates the catalyst, leading to slow or incomplete reactions.[1] Additionally, the specific reaction conditions, such as solvent and hydrogen source, play a crucial role and may require optimization.

Q2: What are the primary methods for removing the Z-group from a histidine residue?

A: The two most common methods are catalytic hydrogenation and acidolysis.[1][2]

  • Catalytic Hydrogenation: This involves using a palladium catalyst (e.g., Pd/C) with a hydrogen source, such as hydrogen gas (H₂) or a hydrogen donor like ammonium formate in catalytic transfer hydrogenation.[1]

  • Acid-mediated Deprotection: This method utilizes strong acidic conditions, such as HCl in an organic solvent (e.g., dioxane) or HBr in acetic acid, to cleave the Z-group.[2][3] These methods are metal-free alternatives.[2]

Q3: How can I detect incomplete Z-group deprotection?

A: The progress of the deprotection reaction should be monitored using analytical techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Incomplete reactions will show the presence of the starting material (Z-protected histidine). LC-MS is particularly definitive as it will show a mass corresponding to the Z-protected peptide in addition to the desired deprotected product.

Q4: Are there alternative catalysts if standard 10% Pd/C is ineffective?

A: Yes, if standard palladium on carbon (Pd/C) is not effective, Pearlman's catalyst (Pd(OH)₂/C) is often a more effective alternative for Z-deprotection. It is known to be less prone to poisoning by substrates like histidine.[1]

Troubleshooting Guide: Incomplete Z-Deprotection

This guide addresses common issues encountered during the removal of the Z-group from histidine residues.

Issue 1: Stalled or Incomplete Catalytic Hydrogenation

Symptom: The reaction is extremely slow or stops before all the starting material is consumed, as observed by TLC or LC-MS.

Potential Causes & Solutions:

This common issue is often related to the catalyst's effectiveness, which can be hampered by the histidine itself.

Troubleshooting Workflow for Catalytic Hydrogenation

cluster_catalyst Catalyst & Conditions cluster_hydrogen Hydrogen Source cluster_solvent Solvent System start Incomplete Deprotection cat_loading Increase Catalyst Loading (20-50 mol%) start->cat_loading Poisoning? h2_gas Ensure Positive H₂ Pressure (Balloon) start->h2_gas H₂ source? add_acid Add Acetic Acid to Solvent start->add_acid Solvent issue? change_cat Switch to Pearlman's Catalyst (Pd(OH)₂/C) cat_loading->change_cat Still slow? end_node Complete Deprotection cat_loading->end_node change_cat->end_node transfer_h Use Transfer Hydrogenation (e.g., Ammonium Formate) h2_gas->transfer_h Ineffective? h2_gas->end_node transfer_h->end_node change_solvent Optimize Solvent (MeOH, EtOH) add_acid->change_solvent No improvement? add_acid->end_node change_solvent->end_node

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

ProblemPotential CauseSuggested Solution
Catalyst Poisoning The imidazole ring of histidine is binding to the palladium catalyst and deactivating it.Increase Catalyst Loading: For substrates prone to poisoning, a higher catalyst loading (e.g., 20-50 mol% Pd/C) may be required to achieve full conversion.[1] Change Catalyst: Switch to a catalyst less prone to poisoning, such as Pearlman's Catalyst (Pd(OH)₂/C).[1]
Inadequate Hydrogen Source The delivery of hydrogen to the catalyst surface is insufficient.Check H₂ Gas System: If using H₂ gas, ensure the system is properly purged and maintained under positive pressure (a balloon of H₂ is common for lab scale).[1] Switch to Catalytic Transfer Hydrogenation: Use a hydrogen donor like fresh ammonium formate or cyclohexene in excess. This method can often be more efficient and does not require specialized pressure equipment.[1]
Poor Reaction Conditions The solvent may not be optimal for the reaction, or additives may be needed.Optimize Solvent: Standard solvents include methanol (MeOH) and ethanol (EtOH).[1] Add Acetic Acid: Including acetic acid in the solvent mixture can improve reaction rates by protonating the imidazole ring, which reduces its ability to poison the catalyst.[1]
Issue 2: Incomplete Deprotection with Acidic Methods

Symptom: Starting material remains after treatment with acidic reagents like HCl/dioxane or HBr/acetic acid.

Potential Causes & Solutions:

ProblemPotential CauseSuggested Solution
Insufficient Acid Strength/Time The acidic conditions are not harsh enough or the reaction time is too short for complete cleavage.Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer duration at room temperature. Use Stronger Acid: If cleavage is slow with 4M HCl in dioxane, consider using a stronger reagent like saturated hydrogen bromide in trifluoroacetic acid, which can achieve quantitative cleavage more rapidly.[4]
Substrate/Solvent Incompatibility The protected peptide has poor solubility in the chosen reaction solvent, limiting reagent access.Alter Solvent System: If solubility is an issue, a minimal amount of a co-solvent may be necessary to fully dissolve the starting material before adding the acidic solution.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with H₂ Gas

This protocol outlines the standard procedure for Z-group deprotection using palladium on carbon and hydrogen gas.

General Workflow for Z-Deprotection

dissolve 1. Dissolve Z-His Substrate in Solvent add_cat 2. Add Catalyst (e.g., 10% Pd/C) dissolve->add_cat setup_h2 3. Purge & Setup Hydrogen Source add_cat->setup_h2 react 4. Stir Vigorously at Room Temp setup_h2->react monitor 5. Monitor by TLC / LC-MS react->monitor filter 6. Filter through Celite to Remove Catalyst monitor->filter Reaction Complete concentrate 7. Concentrate Filtrate filter->concentrate product Deprotected Product concentrate->product

Caption: General experimental workflow for Z-group deprotection.

  • Dissolution: Dissolve the Z-protected histidine derivative (1 equivalent) in a suitable solvent such as methanol, ethanol, or acetic acid.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (typically 10-20 mol%, may be increased up to 50 mol% for difficult substrates).[1]

  • Hydrogen Atmosphere: Seal the reaction vessel and carefully purge it with hydrogen gas. Maintain a positive pressure of hydrogen, for example, by using a hydrogen-filled balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.[1]

  • Work-up: Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected product.[1]

Protocol 2: Catalytic Transfer Hydrogenation

This method avoids the need for a pressurized hydrogen gas setup.

  • Dissolution: Dissolve the Z-protected histidine derivative (1 equivalent) in methanol.

  • Reagent Addition: Add ammonium formate (3-5 equivalents).[1]

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol %).[1]

  • Reaction: Stir the mixture at room temperature. The reaction is often accompanied by gas evolution.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Follow steps 6 and 7 from Protocol 1.[1]

Protocol 3: Acid-Mediated Deprotection

This protocol is a metal-free alternative to hydrogenation.

  • Dissolution: Dissolve the Z-protected histidine derivative (1 equivalent) in a minimal amount of a co-solvent if necessary.

  • Reagent Addition: Add a solution of 4M HCl in dioxane.[1]

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Note that the product will exist as the hydrochloride salt.[1]

  • Work-up: Once the reaction is complete, remove the solvent and excess HCl under reduced pressure.

Mechanism of Catalyst Poisoning

The lone pair of electrons on the nitrogen atoms of the imidazole ring in histidine can coordinate strongly to the surface of the palladium catalyst. This binding occupies the active sites, preventing the catalyst from participating in the hydrogenolysis reaction, thereby "poisoning" it and halting the deprotection.

Catalyst Poisoning by Histidine Imidazole Ring

cluster_reaction Catalytic Hydrogenolysis cluster_poisoning Poisoning Mechanism Z_His Z-Histidine PdC Pd/C Catalyst (Active Surface) Z_His->PdC H2 H₂ H2->PdC Product Deprotected Histidine + Toluene + CO₂ PdC->Product Cleavage Deactivated_PdC Deactivated Pd/C (Blocked Surface) Imidazole Histidine Imidazole Ring Imidazole->Deactivated_PdC Strong Coordination (Lone Pair Electrons)

Caption: Histidine's imidazole ring deactivates the Pd/C catalyst.

References

Navigating Steric Hindrance with Boc-His(Z)-OH in Solid-Phase Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing challenges associated with the use of Nα-Boc-Nim-benzyloxycarbonyl-L-histidine (Boc-His(Z)-OH) in solid-phase peptide synthesis (SPPS). This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the incorporation of this sterically hindered amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete coupling of this compound?

A1: The primary challenge in coupling this compound stems from significant steric hindrance. This is due to the bulky benzyloxycarbonyl (Z) protecting group on the imidazole side chain of histidine. This steric bulk physically impedes the approach of the activated carboxylic acid to the free N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and potentially incomplete coupling. Other contributing factors can include peptide aggregation on the resin and suboptimal activation of the this compound.

Q2: How can I detect incomplete coupling of this compound?

A2: Incomplete coupling during SPPS is typically monitored using a qualitative ninhydrin (Kaiser) test. A positive result, indicated by a blue or purple color, signifies the presence of unreacted primary amines on the resin. A negative test (yellow or colorless) suggests the coupling reaction is complete. For more quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC) to identify the presence of deletion sequences.

Q3: Which coupling reagents are recommended for a sterically hindered amino acid like this compound?

A3: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) can be inefficient for sterically hindered amino acids. More potent activating reagents are generally required. Uronium/aminium and phosphonium salt-based reagents are highly recommended. These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

Q4: What is racemization and why is it a concern with histidine derivatives?

A4: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers, leading to a loss of stereochemical integrity. Histidine is particularly susceptible to racemization during the activation of its carboxyl group for peptide bond formation.[1] The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[1] This leads to the formation of a planar intermediate, which can be protonated from either side, resulting in racemization.[1] Protecting the imidazole side chain, as with the Z-group, is essential to suppress this side reaction.

Q5: How does this compound compare to other Boc-protected histidine derivatives?

A5: The choice of a histidine derivative often involves a trade-off between cost, ease of use, and the prevention of side reactions. This compound provides good protection against side-chain acylation. However, other derivatives like Boc-His(Bom)-OH are considered superior in suppressing racemization.[2] Boc-His(Dnp)-OH also offers robust protection but requires an additional deprotection step.[2]

Troubleshooting Guide: Incomplete Coupling of this compound

This guide addresses the issue of a positive ninhydrin test after the initial coupling of this compound, indicating unreacted free amines.

G start Positive Ninhydrin Test (Incomplete Coupling) double_coupling Perform Double Coupling start->double_coupling check_ninhydrin_1 Ninhydrin Test double_coupling->check_ninhydrin_1 modify_conditions Modify Coupling Conditions check_ninhydrin_1->modify_conditions Positive proceed Proceed to next deprotection step check_ninhydrin_1->proceed Negative change_reagent Switch to a more potent coupling reagent (e.g., HATU, HBTU) modify_conditions->change_reagent increase_time_temp Increase reaction time and/or temperature modify_conditions->increase_time_temp check_ninhydrin_2 Ninhydrin Test change_reagent->check_ninhydrin_2 increase_time_temp->check_ninhydrin_2 capping Cap Unreacted Amines (e.g., with Acetic Anhydride) check_ninhydrin_2->capping Positive check_ninhydrin_2->proceed Negative capping->proceed

Troubleshooting workflow for incomplete this compound coupling.
Step 1: Immediate Action (Double Coupling)

If the initial coupling is incomplete, the most straightforward first step is to perform a second coupling. Drain the reaction vessel, wash the resin with dimethylformamide (DMF), and repeat the coupling step with a fresh solution of activated this compound and coupling reagents.

Step 2: Advanced Solutions (If Double Coupling Fails)

If the reaction is still incomplete after a double coupling, consider modifying the reaction conditions. These changes can be implemented individually or in combination.

  • Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide-based activation (e.g., DCC/HOBt), switch to a more powerful uronium or phosphonium salt-based reagent like HATU, HBTU, or PyBOP.

  • Increase Reaction Time and/or Temperature: Extend the coupling time (e.g., from 2 hours to 4 hours or overnight). Cautiously increasing the temperature (e.g., to 40-50°C) can also improve the reaction rate, but be mindful of the potential for increased racemization.

Step 3: Capping of Unreacted Amines

If modifying the coupling conditions does not lead to a negative ninhydrin test, it is advisable to "cap" the unreacted amines to prevent the formation of deletion peptides. This is typically done by treating the resin with acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIEA) in DMF. Capping terminates the unreacted chains, which simplifies the purification of the desired full-length peptide.

Data Presentation

Derivative Side-Chain Protection Key Advantages Key Disadvantages Expected Coupling Efficiency Racemization Risk
This compound Benzyloxycarbonyl (Z)Good protection against side-chain acylation.Bulky Z-group can lead to steric hindrance. Z-group requires strong acid (HF) or hydrogenolysis for removal.Moderate to High (with potent coupling reagents)Moderate
Boc-His(Boc)-OH tert-Butyloxycarbonyl (Boc)Both Boc groups removed simultaneously during final cleavage.Side-chain Boc is not fully stable to the TFA used for Nα-Boc removal, limiting its use to short peptides.[2][3]HighModerate
Boc-His(Dnp)-OH 2,4-Dinitrophenyl (Dnp)Robust protection, stable to TFA. Effective at suppressing racemization.[1]Requires a separate deprotection step using thiolysis (e.g., thiophenol), adding complexity and colored byproducts.[1][2]HighLow
Boc-His(Bom)-OH Benzyloxymethyl (Bom)Highly effective at suppressing racemization.[2]Higher cost. Cleavage with strong acids can release formaldehyde, requiring specific scavengers.[1][2]HighVery Low

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HBTU

This protocol describes a robust coupling method for this compound.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Nα-Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.

  • Neutralization: Neutralize the resin-bound amine salt with a 10% solution of DIEA in DMF (2 x 2 minutes).

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in DMF.

  • Activation and Coupling: Add DIEA (4.0 equivalents) to the amino acid solution and immediately add the activated solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

G cluster_0 Resin Preparation cluster_1 Coupling Swell Swell Resin in DMF Deprotect Nα-Boc Deprotection (TFA/DCM) Swell->Deprotect Wash1 Wash (DCM, IPA, DMF) Deprotect->Wash1 Neutralize Neutralize (DIEA/DMF) Wash1->Neutralize Prepare_AA Prepare Activated Amino Acid (this compound, HBTU, DIEA in DMF) Neutralize->Prepare_AA Couple Couple to Resin Prepare_AA->Couple Monitor Monitor with Kaiser Test Couple->Monitor Wash2 Wash (DMF, DCM) Monitor->Wash2

Workflow for HBTU-mediated this compound coupling.
Protocol 2: Deprotection of the Side-Chain Z-group

The benzyloxycarbonyl (Z) group is typically removed at the end of the synthesis during the final cleavage of the peptide from the resin.

Method A: Anhydrous Hydrogen Fluoride (HF) Cleavage

This is the most common method for Boc/Bzl-based SPPS.[4][5][6][7][8]

  • Safety Precaution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Resin Preparation: The dried peptide-resin is placed in an HF-resistant reaction vessel.

  • Scavenger Addition: A scavenger mixture (e.g., anisole, p-cresol) is added to trap carbocations generated during cleavage and prevent side reactions.[8]

  • HF Cleavage: Liquid anhydrous HF is condensed into the reaction vessel, and the mixture is stirred at 0°C for 1-2 hours.[8]

  • HF Evaporation: The HF is carefully evaporated under a stream of nitrogen.

  • Peptide Precipitation and Washing: The crude peptide is precipitated with cold diethyl ether, collected by filtration, and washed multiple times with cold ether.

  • Extraction and Lyophilization: The peptide is extracted from the resin with an appropriate solvent (e.g., aqueous acetic acid) and lyophilized.

Method B: Catalytic Transfer Hydrogenation

This method can be used if the peptide does not contain other amino acids that are sensitive to hydrogenolysis (e.g., Met, Cys).[9]

  • Resin Swelling: Swell the peptide-resin in a suitable solvent such as DMF.

  • Catalyst and Donor Addition: Add a palladium catalyst (e.g., 10% Pd on carbon) and a hydrogen donor (e.g., formic acid or ammonium formate).[9]

  • Reaction: Agitate the mixture at room temperature until the deprotection is complete (monitored by HPLC analysis of a cleaved sample).

  • Washing: Wash the resin extensively to remove the catalyst and byproducts before proceeding with the final cleavage from the resin.

References

Validation & Comparative

A Comparative Guide to Boc-His(Z)-OH and Boc-His(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acids is critical for achieving high yields and purity. The unique imidazole side chain of histidine presents a significant challenge due to its propensity to catalyze racemization during coupling. This guide provides an objective comparison of two commonly used Nα-Boc protected histidine derivatives: Boc-His(Z)-OH and Boc-His(Trt)-OH . This comparison is based on available experimental data and established principles of peptide chemistry to assist in the selection of the optimal building block for your synthesis strategy.

Introduction to Side-Chain Protection for Histidine

In Boc-based SPPS, the Nα-Boc (tert-butoxycarbonyl) group is used for temporary protection of the alpha-amino group and is removed by treatment with a moderate acid like trifluoroacetic acid (TFA) at each cycle. A more stable protecting group is required for the imidazole side chain of histidine to prevent side reactions and, most importantly, to suppress racemization. The two protecting groups under consideration here are the benzyloxycarbonyl (Z or Cbz) group and the trityl (Trt) group.

This compound utilizes the Z group, which is known to be effective in suppressing racemization.[1] This urethane-type protecting group is generally stable to the acidic conditions used for Boc removal and is typically cleaved under strong acidic conditions or by hydrogenolysis.

Boc-His(Trt)-OH employs the bulky trityl group. While it provides steric hindrance to prevent some side reactions, the Trt group is known to be less effective at preventing racemization, a factor that is highly dependent on coupling conditions.[1][2]

Quantitative Performance Comparison

Direct head-to-head quantitative comparisons of this compound and Boc-His(Trt)-OH in Boc-SPPS are not extensively documented in readily available literature. However, by synthesizing data from studies on Z and Trt protection in both Boc and Fmoc chemistries, a comparative performance overview can be established.

Performance ParameterThis compoundBoc-His(Trt)-OHKey Considerations
Racemization Risk Generally Low[1]Moderate to High[1][2]The Z group's electronic properties help to suppress the formation of the achiral enolate intermediate that leads to racemization.[3] The Trt group offers limited electronic protection against racemization.[4]
Coupling Efficiency Generally HighGenerally High, but can be affected by steric hindrance from the Trt group.Both derivatives typically couple efficiently with standard coupling reagents. However, the bulky Trt group may require longer coupling times or more potent activation methods in sterically hindered sequences.
Side-Chain Protection Stability High stability to repetitive TFA treatment.Moderate stability; some loss of the Trt group can occur with repeated TFA exposure.The Z group is robustly stable to the conditions of Boc deprotection. The acid-labile Trt group may be partially cleaved during prolonged or numerous TFA deprotection cycles.
Final Deprotection Conditions Strong acid (e.g., HF) or Hydrogenolysis[1]Strong acid (e.g., HF, TFMSA)[5]The Z group requires specific and often harsh conditions for removal. The Trt group is readily cleaved by the strong acids used for final cleavage from the resin in Boc-SPPS.[6]

Experimental Protocols

The following are generalized protocols for the incorporation of this compound and Boc-His(Trt)-OH in manual Boc-based solid-phase peptide synthesis.

Protocol 1: Incorporation of this compound or Boc-His(Trt)-OH

1. Resin Swelling and Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.

  • Wash the resin with DCM (3x) and then with the solvent to be used for coupling (e.g., DMF or NMP) (3x).

  • Perform Nα-Boc deprotection of the preceding amino acid using 25-50% TFA in DCM for 20-30 minutes.

  • Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).

  • Neutralize the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each).

  • Wash the resin with DCM (3x) and then with DMF (3x).

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve this compound or Boc-His(Trt)-OH (3 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 2.9 equivalents) in DMF. For racemization-prone couplings, the addition of an additive like HOBt (3 equivalents) is recommended, although it is generated by HBTU.

  • Add DIEA (6 equivalents) to the amino acid solution and allow for a short pre-activation time (1-2 minutes). To minimize racemization with Boc-His(Trt)-OH, it is advisable to use in-situ activation where the activating agents are added to the resin immediately followed by the protected amino acid and DIEA.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-4 hours at room temperature. The reaction can be monitored using a qualitative test such as the Kaiser test. For difficult couplings, a second coupling (double coupling) may be necessary.

3. Washing:

  • Following the coupling reaction, wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (2x) to remove excess reagents and byproducts.

Protocol 2: Final Cleavage and Deprotection

For Peptides containing His(Z):

  • HF Cleavage:

    • Dry the peptide-resin thoroughly under vacuum.

    • In a specialized HF cleavage apparatus, treat the resin with anhydrous HF in the presence of scavengers (e.g., anisole, p-cresol) at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the peptide with cold diethyl ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

  • Hydrogenolysis (if compatible with the peptide sequence):

    • Cleave the peptide from the resin using a mild cleavage method if an appropriate linker was used, while keeping the Z group intact.

    • Dissolve the protected peptide in a suitable solvent (e.g., methanol, acetic acid).

    • Add a palladium catalyst (e.g., Pd/C) and subject the mixture to a hydrogen atmosphere until deprotection is complete.

    • Filter the catalyst and isolate the deprotected peptide.

For Peptides containing His(Trt):

  • HF or TFMSA Cleavage:

    • Dry the peptide-resin thoroughly.

    • Treat the resin with a cleavage cocktail such as anhydrous HF with scavengers (e.g., anisole, thioanisole, triisopropylsilane (TIS)) at 0°C for 1-2 hours.[6] The presence of TIS is particularly important to scavenge the released trityl cations.[6] A deep yellow color may be observed, indicating the formation of the trityl cation.[6]

    • Alternatively, trifluoromethanesulfonic acid (TFMSA) can be used.

    • Following cleavage, precipitate, wash, and dry the peptide as described above.

Visualization of Key Concepts

Chemical_Structures cluster_Boc_His_Z This compound cluster_Boc_His_Trt Boc-His(Trt)-OH Boc_Z Boc-NH-CH(COOH)-CH2-Im(Z) Boc_Trt Boc-NH-CH(COOH)-CH2-Im(Trt)

Caption: Chemical structures of this compound and Boc-His(Trt)-OH.

SPPS_Workflow Resin Resin Deprotection Nα-Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling (Boc-His(X)-OH + Activator) Neutralization->Coupling Wash Wash Coupling->Wash Wash->Deprotection next cycle Cleavage Final Cleavage & Deprotection (e.g., HF) Wash->Cleavage synthesis complete Repeat Repeat n times Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Decision_Tree Start Choosing a Boc-His Derivative Racemization_Concern Is minimizing racemization the highest priority? Start->Racemization_Concern Boc_His_Z Choose this compound Racemization_Concern->Boc_His_Z Yes Cleavage_Compatibility Are standard strong acid cleavage conditions (HF, TFMSA) acceptable and hydrogenolysis not feasible? Racemization_Concern->Cleavage_Compatibility No Boc_His_Trt Choose Boc-His(Trt)-OH Cleavage_Compatibility->Boc_His_Z No (Consider Z if hydrogenolysis is an option) Cleavage_Compatibility->Boc_His_Trt Yes

Caption: Decision tree for selecting between this compound and Boc-His(Trt)-OH.

Conclusion

The choice between this compound and Boc-His(Trt)-OH in peptide synthesis involves a trade-off between racemization control and the conditions required for final deprotection.

  • This compound is the superior choice when the primary concern is minimizing racemization to ensure the highest stereochemical purity of the final peptide. However, researchers must be equipped to handle the strong acid cleavage (e.g., HF) or catalytic hydrogenolysis required for Z-group removal.

  • Boc-His(Trt)-OH can be a suitable option for many applications, particularly when racemization can be controlled through optimized coupling protocols (e.g., in-situ activation, use of racemization-suppressing additives). Its key advantage lies in the straightforward removal of the Trt group during standard strong acid cleavage procedures.

For the synthesis of therapeutic peptides or sequences where biological activity is highly dependent on stereochemical integrity, the use of This compound is strongly recommended. For routine peptide synthesis where some level of racemization can be tolerated or effectively managed, Boc-His(Trt)-OH offers a more convenient deprotection strategy.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC and Mass Spectrometry of Peptides with Boc-His(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation and subsequent analysis of histidine-containing peptides represent a significant analytical challenge. The choice of protecting group for the histidine side chain not only influences the synthetic strategy but also profoundly impacts the behavior of the peptide during purification and characterization by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This guide provides an objective comparison of the analytical performance of peptides containing Nα-Boc-L-histidine(τ-Z)-OH (Boc-His(Z)-OH) with other common alternatives, supported by experimental protocols and data interpretation guidelines.

The imidazole side chain of histidine is susceptible to racemization and side reactions during peptide synthesis. Protecting this functional group is crucial for maintaining the integrity of the final peptide. The benzyloxycarbonyl (Z) group, a classic protecting group in peptide chemistry, offers a distinct stability profile compared to more contemporary protecting groups like trityl (Trt) and tert-butyloxycarbonyl (Boc) for the histidine side chain. Understanding the implications of using the Z group on HPLC and MS analysis is vital for accurate peptide characterization.

A Head-to-Head Comparison of Histidine Protecting Groups in Analysis

The selection of a side-chain protecting group for histidine is a critical decision that extends beyond the synthesis phase into purification and analysis. The properties of the protecting group directly influence the peptide's hydrophobicity, ionization efficiency, and fragmentation behavior. Below is a comparative summary of key analytical parameters for peptides containing this compound and other commonly used protected histidine derivatives.

FeatureThis compoundBoc-His(Trt)-OHBoc-His(Boc)-OH
Relative Hydrophobicity HighVery HighModerate
Expected HPLC Retention Longer retention on reversed-phase columns compared to Boc-His(Boc)-OH.Generally the longest retention time on reversed-phase columns due to the bulky Trt group.Shorter retention time compared to Z and Trt protected peptides.
Stability in Acidic Mobile Phase (e.g., 0.1% TFA) The Z group is generally stable to the acidic conditions of typical reversed-phase HPLC mobile phases.[1]The Trt group is acid-labile and may show some instability with prolonged exposure to acidic mobile phases.[2]The side-chain Boc group can be prematurely removed in the presence of strong acids like TFA.[3]
Mass Spec (ESI) Ionization Good ionization efficiency in positive ion mode.Good ionization efficiency, though the bulky Trt group can sometimes lead to adduct formation.Good ionization efficiency.
Characteristic MS/MS Fragmentation Potential for neutral loss of the benzyl group (91 Da) or the entire Z group (135 Da). The peptide backbone fragmentation (b and y ions) is the primary pathway.Characteristic neutral loss of the trityl group (243.3 Da) is a dominant fragmentation pathway.[2]A key fragmentation pathway is the neutral loss of the Boc group (100.05 Da) or isobutylene (56.06 Da).[3]
Potential for In-Source Decay The Z group is relatively stable in the ESI source.The acid-labile Trt group can be susceptible to in-source decay, leading to the appearance of the deprotected peptide ion.The side-chain Boc group is prone to in-source decay, especially with higher source temperatures or cone voltages.

Deciphering the Chromatograms: HPLC Analysis

Reversed-phase HPLC is the workhorse for peptide purity analysis and purification. The choice of histidine protecting group significantly impacts the chromatographic profile of a synthetic peptide.

Peptides containing the bulky and hydrophobic Z or Trt protecting groups on the histidine side chain will exhibit longer retention times on C18 columns compared to those with a Boc group. This increased retention can be advantageous for separating the target peptide from more polar impurities. However, it may also lead to broader peaks and require stronger organic mobile phase concentrations for elution.

For peptides protected with the acid-labile Trt or side-chain Boc groups, care must be taken with the mobile phase composition. While 0.1% trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape, prolonged exposure or elevated temperatures can lead to partial deprotection of these groups on the column, resulting in peak tailing or the appearance of impurity peaks. The Z group, being more resistant to acidic conditions, offers greater stability during HPLC analysis with TFA-containing mobile phases.[4]

Unveiling the Mass: Mass Spectrometry Analysis

Mass spectrometry provides unequivocal confirmation of a peptide's identity through accurate mass measurement and fragmentation analysis. The histidine protecting group plays a crucial role in the mass spectrum, influencing both the parent ion and its fragmentation pattern in MS/MS experiments.

In positive-ion electrospray ionization (ESI), peptides containing this compound, Boc-His(Trt)-OH, and Boc-His(Boc)-OH all generally show good ionization efficiency. However, the presence of the protecting group will increase the overall mass of the peptide, and this must be accounted for when calculating the theoretical mass-to-charge ratio (m/z).

The most significant differentiation between these protecting groups is observed in their tandem mass spectrometry (MS/MS) fragmentation patterns.

  • This compound: The fragmentation is expected to be dominated by cleavage of the peptide backbone, producing the characteristic b and y ions that allow for sequence verification. While less common, neutral losses corresponding to the benzyl group (C7H7, 91 Da) or the entire benzyloxycarbonyl group (C8H7O2, 135 Da) may be observed. The stability of the Z group means that the primary fragmentation will provide direct sequence information.

  • Boc-His(Trt)-OH: A dominant fragmentation pathway for peptides containing a Trt-protected histidine is the neutral loss of the bulky trityl group (C19H15, 243.3 Da).[2] This results in a prominent peak in the MS/MS spectrum corresponding to the deprotected peptide ion, which can then undergo further fragmentation to yield sequence ions.

  • Boc-His(Boc)-OH: Peptides with a side-chain Boc group on histidine characteristically show a neutral loss of the Boc group (C5H8O2, 100.05 Da) or isobutylene (C4H8, 56.06 Da).[3] This is often a major fragmentation pathway, and the resulting deprotected peptide ion will then fragment along the backbone.

The susceptibility of the Trt and side-chain Boc groups to in-source decay can sometimes complicate the analysis of the full-mass spectrum (MS1). It is important to optimize the ESI source conditions (e.g., temperature, cone voltage) to minimize this premature fragmentation and accurately determine the abundance of the fully protected peptide. The relative stability of the Z group makes it less prone to such in-source reactions.

Experimental Protocols

Below are detailed protocols for the HPLC and Mass Spectrometry analysis of peptides containing protected histidine residues. These protocols are intended as a starting point and may require optimization based on the specific properties of the peptide being analyzed.

Protocol 1: Reversed-Phase HPLC Analysis
  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water) to a final concentration of 1 mg/mL.

    • If the peptide has poor solubility, a small amount of dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide before diluting with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • System: An analytical HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized based on the hydrophobicity of the peptide.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.[5]

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

    • Analyze the retention time of the main peak to assess its hydrophobicity.

Protocol 2: LC-MS Analysis for Identity Confirmation
  • Sample Preparation:

    • Prepare the peptide sample as described in the HPLC protocol. The final concentration for LC-MS analysis is typically lower, in the range of 10-100 µM.

    • For LC-MS, it is often preferable to use 0.1% formic acid instead of 0.1% TFA as the mobile phase modifier to minimize ion suppression in the ESI source.[6]

  • LC-MS System and Conditions:

    • System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).

    • Column: A C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the peptide of interest.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire a full MS scan to determine the m/z of the precursor ion. Compare the observed m/z with the theoretical m/z of the target peptide with the protecting groups intact.

    • MS/MS Analysis (Optional): Perform tandem MS (MS/MS) on the precursor ion to obtain fragmentation data for sequence confirmation.

  • Data Analysis:

    • Compare the observed m/z of the precursor ion with the theoretical m/z of the target peptide.

    • Analyze the isotopic distribution to further confirm the elemental composition.

    • For MS/MS data, identify the b and y ion series to confirm the amino acid sequence. Look for characteristic neutral losses associated with the specific histidine protecting group used.

Visualizing the Workflow and Logic

To better illustrate the processes described, the following diagrams, generated using the DOT language, outline the experimental workflow and the logical considerations for selecting a histidine protecting group.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis dissolve Dissolve Peptide filter Filter Sample (0.22 µm) dissolve->filter hplc_system HPLC System (C18 Column) filter->hplc_system Inject uv_detection UV Detection (214/280 nm) hplc_system->uv_detection esi_source ESI Source hplc_system->esi_source Elute to MS purity Purity Assessment (Peak Area %) uv_detection->purity ms1_scan MS1 Scan (Full Mass Spectrum) esi_source->ms1_scan msms_scan MS/MS Scan (Fragmentation) ms1_scan->msms_scan identity Identity Confirmation (m/z, Fragmentation) ms1_scan->identity msms_scan->identity

Caption: Experimental workflow for HPLC and Mass Spec analysis of protected peptides.

logical_relationship cluster_synthesis Synthetic Considerations cluster_analysis Analytical Performance protecting_group Choice of His Protecting Group racemization Racemization Suppression protecting_group->racemization stability Synthesis Stability protecting_group->stability cleavage Cleavage Conditions protecting_group->cleavage hplc HPLC Behavior (Retention, Stability) protecting_group->hplc ms MS Behavior (Ionization, Fragmentation) protecting_group->ms

Caption: Logical relationship between protecting group choice and analytical outcomes.

References

A Comparative Guide to Verifying Z-Group Deprotection on Histidine

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of therapeutic and research-grade peptides, the precise control of chemical structure is paramount. Protecting groups are essential tools to prevent unwanted side reactions at reactive amino acid side chains. The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for amine functionalities, including the imidazole ring of histidine.[1][2] Verifying the complete removal of the Z-group post-synthesis is a critical quality control step, as residual protecting groups can alter the peptide's structure, charge, and biological activity.

This guide provides a comparative analysis of three primary analytical techniques for confirming Z-group deprotection from histidine residues: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We will objectively compare their performance and provide supporting data and protocols to assist researchers in selecting the optimal method for their needs.

NMR Spectroscopy: The Structural Gold Standard

NMR spectroscopy is a powerful, non-destructive technique that provides unambiguous structural information at the atomic level.[3] It is highly effective for confirming the covalent changes associated with the removal of a protecting group.

Principle of Verification

Verification by ¹H NMR relies on two key observations:

  • Disappearance of Z-Group Signals: The Z-group has characteristic aromatic protons on its benzyl moiety (typically 5 protons) and a methylene group (CH₂) bridge, which produce distinct signals in the ¹H NMR spectrum.[4] Successful deprotection is confirmed by the complete disappearance of these signals.

  • Shift in Histidine Imidazole Protons: The chemical environment of the histidine imidazole ring protons (H-C2, H-C4, H-C5) is sensitive to the presence of the protecting group and the pH of the solution.[5] Deprotection leads to characteristic shifts of these proton signals back to their expected values for an unprotected residue.[6][7]

Quantitative Data Comparison: ¹H NMR Chemical Shifts (δ)

The following table illustrates the expected ¹H NMR signals for a histidine residue before and after Z-group deprotection in a model peptide.

Proton Signal Z-Protected Histidine (δ, ppm) Deprotected Histidine (δ, ppm) Interpretation
Z-Group Aromatic (C₆H₅)~7.30 - 7.45 (multiplet, 5H)AbsentDisappearance confirms removal of the benzyl moiety.
Z-Group Methylene (CH₂)~5.15 (singlet, 2H)AbsentDisappearance confirms cleavage of the protecting group.
Histidine H-C2 (imidazole)~8.40~8.60Downfield shift upon deprotection and exposure to solvent.
Histidine H-C4/5 (imidazole)~7.20~7.40Downfield shift upon deprotection.

Note: Exact chemical shifts can vary based on peptide sequence, solvent, and pH.[8]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[9][10] For samples in D₂O, a phosphate buffer can be used to maintain a stable pH.[11] Include a known concentration of an internal standard (e.g., DSS or TMSP) for referencing.

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5] Use water suppression techniques if the sample is in H₂O/D₂O.[12]

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the relevant signals to confirm the absence of the 5 aromatic and 2 methylene protons from the Z-group and the presence of the correct number of protons for the peptide backbone and side chains. Compare the chemical shifts of the histidine imidazole protons to reference values for unprotected histidine.

Alternative Methods for Verification

While NMR provides definitive structural proof, other techniques offer complementary information and can be more suitable for high-throughput screening or routine purity checks.

A. Mass Spectrometry (MS)

MS is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of molecules. It provides a rapid and direct confirmation of a peptide's molecular weight.

Principle of Verification

MS confirms deprotection by detecting the expected mass shift. The Z-group (C₈H₇O₂) adds approximately 135.04 Da to the mass of the peptide. Its removal results in a corresponding mass decrease.

Quantitative Data Comparison: Molecular Weight

Consider a model peptide, Gly-His-Gly (MW = 269.26 Da).

Peptide State Formula Expected Monoisotopic Mass (Da) Expected ESI-MS Signal ([M+H]⁺)
Z-ProtectedC₂₂H₂₅N₇O₆503.19504.19
DeprotectedC₁₄H₁₉N₇O₄369.15370.15
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve a small amount of the crude or purified peptide (~0.1 mg/mL) in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.[13]

  • Data Acquisition: Inject the sample into an HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF or Orbitrap).[1] Acquire a full scan mass spectrum.

  • Data Analysis: Deconvolute the resulting spectrum to determine the molecular weight of the major species present. Compare the observed mass with the theoretical masses of the fully protected, partially protected, and fully deprotected peptide.

B. High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for purifying peptides and assessing their purity.[14] It separates molecules based on their physicochemical properties, most commonly hydrophobicity in reverse-phase HPLC (RP-HPLC).

Principle of Verification

The Z-group is significantly hydrophobic due to its benzyl ring. Its removal makes the peptide more polar (less hydrophobic), causing it to elute earlier from an RP-HPLC column. Monitoring the disappearance of the late-eluting protected peptide and the appearance of the early-eluting deprotected product confirms the reaction's completion.[15]

Quantitative Data Comparison: Retention Time (t_R_)

For a model peptide on a C18 column with a water/acetonitrile gradient.

Peptide State Relative Hydrophobicity Expected Retention Time (t_R_, min) Interpretation
Z-ProtectedHigh18.5The peak corresponding to the starting material.
DeprotectedLow12.3The peak corresponding to the desired product.

Note: Retention times are system-dependent and will vary based on the column, gradient, and flow rate.[16]

Experimental Protocol: RP-HPLC Analysis
  • Sample Preparation: Dissolve the peptide sample (~1 mg/mL) in the initial mobile phase solvent (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).[15]

  • Data Acquisition: Inject the sample onto an analytical C18 RP-HPLC column. Run a linear gradient, for example, from 5% to 70% acetonitrile (both with 0.1% TFA) over 20-30 minutes.[15][16] Monitor the elution profile using a UV detector at 210-230 nm.[17]

  • Data Analysis: Analyze the resulting chromatogram. Identify the peaks corresponding to the starting material and the product. Calculate the purity by integrating the peak areas. A successful deprotection will show a single major peak at the expected retention time for the unprotected peptide.

Visualizing the Workflow

The choice of analytical method depends on the specific information required. The following diagram illustrates the typical workflow for each technique.

G Analytical Workflow Comparison for Z-Group Verification cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_HPLC HPLC NMR_Sample 1. Prepare Sample (1-5 mg in D₂O) NMR_Acquire 2. Acquire 1D ¹H Spectrum (10-30 mins) NMR_Sample->NMR_Acquire NMR_Analyze 3. Analyze Spectrum (Absence of Z-signals) NMR_Acquire->NMR_Analyze NMR_Result Result: Unambiguous Structural Confirmation NMR_Analyze->NMR_Result MS_Sample 1. Prepare Sample (~0.1 mg/mL in ACN/H₂O) MS_Acquire 2. Acquire Full Scan MS (~1-5 mins) MS_Sample->MS_Acquire MS_Analyze 3. Determine MW (Compare to theoretical) MS_Acquire->MS_Analyze MS_Result Result: Direct Mass Verification MS_Analyze->MS_Result HPLC_Sample 1. Prepare Sample (~1 mg/mL in Mobile Phase) HPLC_Acquire 2. Run Gradient Elution (20-30 mins) HPLC_Sample->HPLC_Acquire HPLC_Analyze 3. Analyze Chromatogram (Retention time shift) HPLC_Acquire->HPLC_Analyze HPLC_Result Result: Purity Assessment & Reaction Monitoring HPLC_Analyze->HPLC_Result

Caption: Workflow for Z-group verification using NMR, MS, and HPLC.

Comparative Summary

Parameter NMR Spectroscopy Mass Spectrometry (MS) High-Performance Liquid Chromatography (HPLC)
Information Provided Unambiguous structure, covalent bond confirmation, tautomeric state.[18]Molecular weight confirmation.Purity, reaction completion, relative hydrophobicity.[14]
Primary Use Case Definitive structural proof, characterization of final product.Rapid confirmation of identity, screening crude products.Routine purity analysis, reaction monitoring, purification.
Sensitivity Low (mg scale).[9][10]High (µg to ng scale).Moderate (µg scale).
Sample Requirements High concentration (0.5-5 mM), non-destructive.[9][10]Low concentration, destructive.Low concentration, destructive.
Analysis Time Moderate (15 min - hours).Fast (< 5 minutes per sample).Moderate (20-40 minutes per sample).
Limitations Low throughput, requires pure sample, complex spectra for large peptides.[19]Does not distinguish isomers, provides no structural detail on its own.Co-elution can be an issue, retention time is not definitive proof of identity.

Logical Framework for Verification

G Data_NMR NMR Data: - No Z-group signals (δ 7.3, 5.1 ppm) - His signals at expected shifts Conclusion_Present Conclusion: Z-Group Present (Incomplete Deprotection) Data_NMR->Conclusion_Present If false Conclusion_Absent Conclusion: Z-Group Absent (Successful Deprotection) Data_NMR->Conclusion_Absent If true Data_MS MS Data: - Observed MW matches  deprotected peptide Data_MS->Conclusion_Present If false Data_MS->Conclusion_Absent If true Data_HPLC HPLC Data: - Single major peak - Retention time shift observed Data_HPLC->Conclusion_Present If false Data_HPLC->Conclusion_Absent If true

Caption: Decision logic for confirming Z-group deprotection status.

Conclusion and Recommendations

For the unequivocal verification of Z-group removal from histidine-containing peptides, NMR spectroscopy stands as the most definitive method, providing direct structural evidence. However, its lower throughput and higher sample requirement may not be ideal for all applications.

A pragmatic and robust workflow often involves a combination of techniques:

  • HPLC is invaluable for monitoring the reaction progress and for the purification of the final product.[14] Its primary role is to assess purity and confirm the disappearance of the starting material.

  • Mass Spectrometry serves as a rapid, high-sensitivity check to confirm that the purified product has the correct molecular weight.

  • NMR Spectroscopy should be used for the final characterization of the purified peptide to provide unambiguous structural confirmation, ensuring that no subtle side reactions have occurred and that the protecting group is definitively absent.

By leveraging the complementary strengths of these three techniques, researchers can confidently verify the chemical identity and purity of their synthetic peptides, ensuring reliable results in subsequent biological and pharmaceutical applications.

References

Stability Showdown: Z vs. Trt Protecting Groups for Histidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of a protecting group for the histidine imidazole side chain is a critical decision that significantly influences yield, purity, and the overall synthetic strategy. This guide provides an objective comparison of two commonly employed protecting groups for histidine: the Benzyloxycarbonyl (Z) group and the Trityl (Trt) group. By examining their stability under various conditions and providing supporting experimental data and protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.

The imidazole side chain of histidine is nucleophilic and can lead to undesirable side reactions, including racemization, during peptide synthesis.[1][2] Therefore, its effective protection is paramount. An ideal protecting group should remain stable throughout peptide chain elongation and be selectively removable under conditions that do not compromise the integrity of the peptide or other protecting groups.[1] This guide focuses on the comparative stability and utility of the Z and Trt protecting groups.

At a Glance: Key Differences in Stability and Application

FeatureZ (Benzyloxycarbonyl)Trt (Trityl)
Acid Stability High stability under acidic conditions used for Boc and Fmoc removal.[1][3]Labile; readily cleaved under standard acidic conditions (e.g., with trifluoroacetic acid, TFA).[2][4]
Base Stability Stable to mild basic conditions (e.g., 20% piperidine in DMF) used for Fmoc deprotection.[1]Stable under the basic conditions used for Fmoc removal.[5]
Deprotection Method Catalytic hydrogenation (e.g., H₂/Pd).[1][6]Acidolysis (e.g., high concentration of TFA).[2][7]
Orthogonality Truly orthogonal to acid- and base-labile protecting groups.[1]Limited orthogonality with other acid-labile groups.[2]
Racemization Known to suppress racemization during peptide coupling.[1][8]Prone to causing racemization, especially with long coupling times and elevated temperatures.[4][8]
Primary Application Solution-phase synthesis, Boc-SPPS, and syntheses requiring strict control over stereochemistry.[1][3]Standard for Fmoc-based solid-phase peptide synthesis (SPPS).[1]

Quantitative Comparison of Racemization

A significant drawback of the Trt group is its propensity to induce racemization of the histidine residue during peptide coupling.[4] The bulky Trt group on the imidazole nitrogen does not fully prevent the imidazole's π-nitrogen from abstracting the alpha-proton of the activated amino acid, leading to a loss of stereochemical integrity.[1] In contrast, the Z group is recognized for its ability to minimize racemization.[1][8]

Illustrative data from a comparative study on the synthesis of a model hexapeptide highlights the difference in diastereomeric impurity levels:

D-Histidine Derivative UsedSynthesis StrategyDiastereomeric Impurity (%)
Z-D-His-OHSolution-Phase/SPPS1.5
Fmoc-D-His(Trt)-OHFmoc-SPPS5.8

Note: Data are illustrative and representative of typical outcomes for a standard hexapeptide. Actual results may vary depending on the peptide sequence and synthesis conditions. The Z-strategy often involves milder coupling conditions in solution-phase synthesis, which can contribute to lower racemization.[9]

Experimental Protocols

Deprotection of Z-Protected Histidine (Z-His)

Protocol: Catalytic Transfer Hydrogenation

This protocol describes the removal of the Z group from a histidine-containing peptide on a solid support.

  • Resin Suspension: Suspend the Z-protected peptidyl-resin in a suitable solvent mixture, such as cyclohexene-ethanol (1:2).[1]

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the suspension.[1]

  • Hydrogenation: Stir the reaction mixture at room temperature under an inert atmosphere. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).[1]

  • Catalyst Removal: Upon completion, filter the reaction mixture to remove the Pd/C catalyst.[1]

  • Peptide Isolation: Evaporate the solvent to obtain the deprotected peptide.[1]

Deprotection of Trt-Protected Histidine (Trt-His)

Protocol: Trifluoroacetic Acid (TFA) Cleavage from Solid Support

This protocol outlines the simultaneous cleavage of the peptide from the resin and removal of the Trt group.

  • Resin Preparation: After the final synthesis cycle, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 4 hours.[7]

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail. A common formulation is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap the reactive trityl cations that are released.[7]

  • Cleavage Reaction: Add the cleavage cocktail to the resin in a suitable reaction vessel. Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[7]

  • Peptide Precipitation and Isolation: Filter the resin and collect the filtrate containing the deprotected peptide. Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether. A white precipitate of the peptide should form.[7]

  • Final Processing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with more cold ether to remove residual scavengers. Dry the crude peptide under vacuum.[7]

Logical Relationship of Protecting Group Selection

The choice between Z and Trt protecting groups is fundamentally linked to the desired synthetic strategy, particularly the need for orthogonality and the sensitivity of the peptide to racemization.

G cluster_start Synthetic Strategy Consideration cluster_strategy Choice of Protecting Group cluster_conditions Stability Profile cluster_deprotection Deprotection Pathway cluster_outcome Key Outcomes start Start: Histidine Protection Z_group Z (Benzyloxycarbonyl) start->Z_group Need for Orthogonality/ Low Racemization Trt_group Trt (Trityl) start->Trt_group Standard Fmoc-SPPS Z_stability Stable to Acid/Base Z_group->Z_stability Trt_stability Acid Labile Trt_group->Trt_stability Z_deprotection Catalytic Hydrogenation Z_stability->Z_deprotection Trt_deprotection Acidolysis (TFA) Trt_stability->Trt_deprotection Z_outcome High Stereochemical Purity Orthogonal Synthesis Z_deprotection->Z_outcome Trt_outcome Standard for Fmoc-SPPS Potential for Racemization Trt_deprotection->Trt_outcome

Decision workflow for selecting Z vs. Trt protecting groups.

Conclusion

The selection of a protecting group for histidine is a strategic decision that must be aligned with the overall goals of the peptide synthesis. The Trt group remains a robust and widely used choice for standard Fmoc-SPPS, particularly when racemization can be controlled through optimized coupling protocols. However, for syntheses where absolute stereochemical integrity is paramount or where a truly orthogonal deprotection strategy is required, the Z group presents a superior alternative. Its stability to both acidic and basic conditions allows for selective removal via catalytic hydrogenation, a feature invaluable for the synthesis of complex peptides with multiple functionalities. By carefully considering the stability profiles, potential side reactions, and deprotection requirements outlined in this guide, researchers can enhance the efficiency and success of their peptide synthesis endeavors.

References

The Critical Choice in Peptide Synthesis: A Comparative Guide to Racemization in Protected Histidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic peptides is paramount. The amino acid histidine presents a notorious challenge due to its susceptibility to racemization during peptide synthesis. This guide provides an objective comparison of commonly used protected histidine derivatives, with a focus on Nα-Boc protected versions, to aid in the selection of the optimal building block for minimizing epimerization.

The core of the issue lies within the imidazole side chain of histidine. The lone pair of electrons on the π-nitrogen (N-π) can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[1][2] This leads to the formation of a planar, achiral enolate intermediate, which upon reprotonation can result in a mixture of L- and D-isomers, compromising the purity, biological activity, and therapeutic efficacy of the final peptide.[1][3] Strategic protection of the imidazole side chain, particularly the N-π nitrogen, is the most effective strategy to suppress this side reaction.[4][5]

While this guide aims to compare Boc-His(Z)-OH (Nα-tert-Butoxycarbonyl-Nim-benzyloxycarbonyl-L-histidine) against other protected histidines, it is important to note that direct, quantitative, head-to-head comparative studies for the Z-protected variant in a Boc-SPPS context are limited in recent literature. However, based on the established mechanism, the electron-withdrawing nature of the benzyloxycarbonyl (Z) group is expected to reduce the basicity of the imidazole nitrogen, thereby suppressing racemization. The following sections present available data for other common Nα-Boc-histidine derivatives to provide a clear benchmark for performance.

Quantitative Comparison of Protected Histidine Derivatives

The selection of a side-chain protecting group for histidine in Boc-based Solid-Phase Peptide Synthesis (SPPS) involves a trade-off between racemization suppression, stability during synthesis, the complexity of deprotection, and cost. The following tables summarize the performance of various commonly used Boc-protected histidine derivatives based on available data and the chemical nature of the protecting groups.

Table 1: Performance Characteristics of Boc-Protected Histidine Derivatives in SPPS

Histidine DerivativeSide-Chain Protection (N-im)Key Features & Performance NotesRelative Racemization Risk
Boc-His(Boc)-OH tert-Butoxycarbonyl (Boc)Side-chain Boc group is acid-labile and can be prematurely removed during Nα-Boc deprotection steps. Best suited for short peptides or for introducing His near the N-terminus.[6]Moderate to High
Boc-His(Dnp)-OH 2,4-dinitrophenyl (Dnp)Highly stable to the acidic conditions of Boc-SPPS. Requires a separate, orthogonal deprotection step using thiolysis (e.g., thiophenol), which adds complexity to the workflow.[7]Low
Boc-His(Tos)-OH Tosyl (Tos)Offers good stability but provides limited suppression of racemization. The Tos group is typically removed with strong acid (e.g., HF).[1][6]Moderate
Boc-His(Bom)-OH Benzyloxymethyl (Bom)Protects the π-nitrogen, making it highly effective at suppressing racemization by blocking the intramolecular base catalysis mechanism.[1][6] Cleavage with strong acids can release formaldehyde, requiring specific scavengers.[1]Very Low
Boc-His(Trt)-OH Trityl (Trt)The bulky Trt group provides steric hindrance but is less effective at preventing racemization compared to N-π protecting groups.[7]High

Table 2: Inferred Racemization Levels and Recommendations for Use

Histidine DerivativeInferred D-Isomer FormationRecommended Application
Boc-His(Boc)-OH Variable; risk increases with synthesis lengthSynthesis of very short peptides; introduction of N-terminal histidine.
Boc-His(Dnp)-OH LowRoutine synthesis of longer peptides where racemization control is important and the additional deprotection step is manageable.
Boc-His(Tos)-OH ModerateCost-effective option for non-critical sequences where coupling conditions can be carefully controlled.
Boc-His(Bom)-OH Very Low (<1%)Synthesis of high-value, long, or complex peptides (e.g., therapeutic candidates) where minimizing D-isomer impurities is critical.
Boc-His(Trt)-OH High (>5%)Not generally recommended for Boc-SPPS where stereochemical purity is critical. More commonly used in Fmoc-SPPS, though still prone to racemization.

Mechanism of Histidine Racemization

The primary pathway for histidine racemization during peptide bond formation is illustrated below. The process begins with the activation of the carboxylic acid, which increases the acidity of the α-proton. The nearby unprotected π-nitrogen of the imidazole ring then acts as an internal base, abstracting the proton to form a planar enolate intermediate, which leads to the loss of stereochemical information.

racemization_mechanism L_His R-CH(NH-P)-C(=O)-X Enolate R-C(-NH-P)=C(O-)-X L_His->Enolate L_Product L-Product Enolate->L_Product Reprotonation D_Product D-Product Enolate->D_Product Reprotonation experimental_workflow start Start: Select Protected Histidine Derivatives synthesis Parallel Solid-Phase Peptide Synthesis start->synthesis cleavage Cleavage from Resin & Deprotection synthesis->cleavage dissolve Dissolve Crude Peptide cleavage->dissolve hplc Chiral HPLC/GC Analysis dissolve->hplc quantify Integrate Peaks & Calculate % D-Isomer hplc->quantify end End: Compare Racemization Levels quantify->end

References

A Comparative Guide to the Purity Assessment of Synthetic Boc-His(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical and chemical purity of amino acid derivatives are paramount in the synthesis of peptides for therapeutic and research applications. Nα-Boc-N(im)-Z-L-histidine, or Boc-His(Z)-OH, is a key building block where the Boc (tert-butyloxycarbonyl) group protects the alpha-amino group, and the Z (benzyloxycarbonyl or Cbz) group protects the imidazole side chain of histidine. Ensuring the high purity of this reagent is critical to prevent the introduction of impurities that can compromise the final peptide's structure, function, and immunogenicity.

This guide provides a comparative overview of the essential analytical methods for assessing the purity of synthetic this compound, complete with detailed experimental protocols and data presentation.

Comparative Analysis of Analytical Methods

A multi-faceted approach is necessary for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the primary technique for determining chemical and chiral purity, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation and impurity identification.[1]

Analytical MethodParameter AssessedTypical SpecificationKey AdvantagesLimitations
Reverse-Phase HPLC (RP-HPLC) Chemical Purity≥98.0%High resolution, quantitative, robust, and widely available.[2]May not separate all structurally similar impurities or enantiomers.
Chiral HPLC Enantiomeric Purity (D-isomer content)≤0.2% D-isomerDirect and accurate quantification of enantiomers is crucial as histidine is prone to racemization.[1][3]Requires specialized and expensive chiral columns and method development.[1]
¹H NMR Spectroscopy Structural Integrity & Impurity ProfileConforms to structureProvides detailed structural information and can identify and quantify impurities without a reference standard.Lower sensitivity compared to HPLC; may not detect trace impurities.
Mass Spectrometry (MS) Molecular Weight ConfirmationConforms to expected MWHigh sensitivity and accuracy for molecular weight determination, essential for identifying unknown impurities.[1]Typically not quantitative without extensive calibration.
Illustrative Purity Data Comparison

The following table presents hypothetical yet representative purity data for this compound from different commercial suppliers, illustrating the potential variability that researchers may encounter.

Supplier/BatchChemical Purity (RP-HPLC, %)Enantiomeric Purity (% L-isomer)Key Impurities Detected (MS/NMR)
Supplier A 99.599.9N/A (Below detection limit)
Supplier B 98.299.7Unprotected Boc-His-OH, Benzyl alcohol
Supplier C 99.199.5D-isomer, Di-acylated histidine

Detailed Experimental Protocols

Accurate and reproducible data depend on meticulous adherence to validated analytical methods. The following protocols are representative and may require optimization for specific instruments.

Protocol 1: Chemical Purity by Reverse-Phase HPLC (RP-HPLC)

This method separates this compound from non-chiral, process-related impurities based on hydrophobicity.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[4]

  • Gradient: 10% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV absorbance at 220 nm.[5]

  • Sample Preparation: Dissolve the sample in 50% acetonitrile/water to a concentration of approximately 1 mg/mL.[1]

  • Data Analysis: Calculate purity by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Protocol 2: Enantiomeric Purity by Chiral HPLC

This method is crucial for separating and quantifying the L- and D-enantiomers of this compound.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based chiral selector).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% TFA. Mobile phase composition is critical and must be optimized for the specific chiral column.[1]

  • Flow Rate: 0.8 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.[1]

  • Data Analysis: Identify the peaks corresponding to the L- and D-isomers. Calculate the enantiomeric purity by determining the area percentage of the desired L-enantiomer.[1]

Protocol 3: Structural Verification by ¹H NMR

¹H NMR is used to confirm the chemical structure and identify any significant organic impurities.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz).[1]

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.[1]

  • Data Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or theoretical chemical shifts to confirm the structure and identify any impurity signals.

Protocol 4: Molecular Weight Confirmation by Mass Spectrometry (MS)

MS confirms the molecular weight of this compound and helps identify unknown impurities.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).[1]

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) in a solvent compatible with ESI, such as acetonitrile/water with 0.1% formic acid.[1]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Compare the experimentally determined mass-to-charge ratio (m/z) with the theoretical molecular weight of this compound.

Workflow Visualization

The following diagram illustrates a comprehensive workflow for the purity assessment of a synthetic amino acid derivative like this compound.

G cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive this compound Sample Prep_HPLC Prepare Sample for HPLC (1 mg/mL in 50% ACN/H2O) Sample->Prep_HPLC Prep_NMR Prepare Sample for NMR (5-10 mg in 0.7 mL CDCl3) Sample->Prep_NMR Prep_MS Prepare Sample for MS (0.1 mg/mL in ACN/H2O + 0.1% FA) Sample->Prep_MS RP_HPLC RP-HPLC Analysis Prep_HPLC->RP_HPLC Chiral_HPLC Chiral HPLC Analysis Prep_HPLC->Chiral_HPLC NMR ¹H NMR Spectroscopy Prep_NMR->NMR MS Mass Spectrometry Prep_MS->MS Analysis Integrate Peaks & Analyze Spectra RP_HPLC->Analysis Chiral_HPLC->Analysis NMR->Analysis MS->Analysis Purity_Calc Calculate Chemical Purity (%) Analysis->Purity_Calc Enantio_Calc Calculate Enantiomeric Purity (%) Analysis->Enantio_Calc Struct_Confirm Confirm Structure & Identify Impurities Analysis->Struct_Confirm Report Generate Certificate of Analysis Purity_Calc->Report Enantio_Calc->Report Struct_Confirm->Report

Caption: Workflow for the comprehensive purity assessment of this compound.

References

A Cost-Benefit Analysis of Boc-His(Z)-OH in Large-Scale Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in large-scale peptide synthesis, the selection of an appropriate protecting group for histidine is a critical decision that profoundly impacts process efficiency, product purity, and overall cost. The unique imidazole side chain of histidine presents a significant challenge due to its propensity to cause racemization and other side reactions during peptide coupling. This guide provides an objective comparison of Boc-His(Z)-OH (Nα-tert-butyloxycarbonyl-Nτ-benzyloxycarbonyl-L-histidine) with other commonly used protected histidine derivatives in the context of Boc-based Solid-Phase Peptide Synthesis (SPPS).

The benzyloxycarbonyl (Z) group offers an orthogonal protection strategy to the acid-labile Boc group, providing potential advantages in specific synthetic designs. However, its utility in large-scale synthesis must be weighed against factors such as the cost of the raw material, the efficiency of its introduction and removal, and its impact on the stereochemical integrity of the final peptide.

Performance Comparison of Protected Histidine Derivatives in Boc-SPPS

The choice of a side-chain protecting group for histidine in Boc-SPPS is a trade-off between racemization suppression, the complexity of the synthetic protocol, and overall cost. The following table summarizes the key characteristics of this compound and its common alternatives.

Derivative Side-Chain Protection (Nτ) Key Advantages Key Disadvantages Relative Cost Racemization Risk
This compound Benzyloxycarbonyl (Z)Orthogonal to Nα-Boc group; Z-group is known to suppress racemization.Requires a separate hydrogenolysis step for deprotection, which can be challenging on a large scale and may not be compatible with all sequences (e.g., those containing Cys or Met).HighLow to Moderate
Boc-His(Trt)-OH Trityl (Trt)Acid-labile, removed during final cleavage with strong acid (e.g., HF).Highly prone to racemization, especially with prolonged activation times or strong bases.[1][2]Low to ModerateHigh
Boc-His(Boc)-OH tert-butyloxycarbonyl (Boc)Both Boc groups can be removed simultaneously with strong acid in the final cleavage.Side-chain Boc group is partially labile to the TFA used for Nα-Boc removal in each cycle, limiting its use to short peptides or for N-terminal histidine residues.[3]ModerateModerate
Boc-His(Tos)-OH Tosyl (Tos)Relatively inexpensive.Prone to racemization. The Tos group can be labile to HOBt, which is often used in coupling reactions.LowHigh
Boc-His(Dnp)-OH 2,4-Dinitrophenyl (Dnp)Strong electron-withdrawing group provides excellent suppression of racemization. Stable to TFA.Requires a separate, orthogonal deprotection step using thiolysis (e.g., with thiophenol), which adds complexity and introduces highly colored byproducts.Moderate to HighVery Low

Experimental Data: A Comparative Overview

Direct quantitative comparisons of this compound in large-scale Boc-SPPS are limited in publicly available literature. However, we can infer its potential performance based on data from related systems and general principles of peptide chemistry.

Racemization Control:

The primary concern with histidine is the preservation of its stereochemistry. The π-nitrogen of the imidazole ring can act as an internal base, catalyzing racemization during the activation step of the coupling reaction.[1][4] Protecting this nitrogen is crucial. While the Z group in this compound is on the τ-nitrogen, it still influences the electronic properties of the imidazole ring and is generally considered to offer good suppression of racemization.[5]

Studies on Fmoc-protected histidines have shown that derivatives with side-chain protection on the imidazole nitrogen, such as Fmoc-His(Boc)-OH, significantly reduce racemization compared to Fmoc-His(Trt)-OH, especially at elevated temperatures. For instance, in one study, coupling with Fmoc-His(Trt)-OH at 50°C resulted in 6.8% of the D-isomer, while Fmoc-His(Boc)-OH yielded only 0.18% under the same conditions.[1] While this data is from an Fmoc-based synthesis, it highlights the importance of imidazole protection in minimizing epimerization.

Coupling Efficiency and Yield:

The coupling efficiency of any protected amino acid is sequence-dependent and can be influenced by steric hindrance and the aggregation of the growing peptide chain.[6] While specific data for this compound is scarce, its coupling efficiency is expected to be comparable to other protected histidine derivatives under optimized conditions. For large-scale synthesis, achieving high coupling yields at each step is critical to maximizing the overall yield of the final peptide. Incomplete couplings necessitate double coupling cycles, increasing process time and reagent consumption.

Experimental Protocols

General Protocol for Boc-SPPS Cycle

This protocol outlines the fundamental steps for incorporating a Boc-protected amino acid, including this compound, into a peptide chain on a solid support.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for at least 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Nα-Boc protecting group.

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then again with DCM to remove residual acid and byproducts.

  • Neutralization: Neutralize the N-terminal ammonium salt with a solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM.

  • Washing: Wash the resin with DCM to remove excess base.

  • Coupling:

    • Pre-activate the Boc-protected amino acid (e.g., this compound, 3-5 equivalents) with a coupling agent (e.g., HBTU/HOBt or DIC/HOBt, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF).

    • Add the activated amino acid solution to the resin and agitate for 1-4 hours, or until the coupling is complete as monitored by a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection-coupling cycle.

Protocol for On-Resin Hydrogenolysis of the Z-Group

The removal of the Z-group from the histidine side chain is typically performed after the full peptide sequence has been assembled but before the final cleavage from the resin.

  • Resin Preparation: After the final Nα-Boc deprotection and neutralization, wash the peptide-resin thoroughly with DMF.

  • Solvent Exchange: Wash the resin with a solvent suitable for hydrogenation, such as methanol or a mixture of DMF and methanol.

  • Catalyst Addition: Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C), to the resin suspension. The amount of catalyst will need to be optimized for the specific scale and peptide.

  • Hydrogenolysis:

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

    • Introduce hydrogen gas (H₂) into the vessel, either from a balloon or a pressurized source. Maintain a positive pressure of hydrogen.

    • Agitate the reaction mixture vigorously to ensure good contact between the catalyst, the peptide-resin, and the hydrogen.

    • The reaction is typically carried out at room temperature and can take several hours to complete. Monitoring the reaction progress can be challenging but may be attempted by cleaving a small sample of the resin and analyzing by HPLC-MS.

  • Catalyst Removal: After the reaction is complete, carefully filter the resin to remove the palladium catalyst. This step is critical to avoid contamination of the final product. Thorough washing of the resin is required.

  • Final Cleavage: Proceed with the standard protocol for cleaving the peptide from the resin and removing the remaining side-chain protecting groups (e.g., with liquid HF or other strong acids).

Note on Hydrogenolysis: This step can be difficult to perform on a large scale with solid-phase synthesis due to challenges with efficient mixing and ensuring complete reaction. The palladium catalyst is also flammable and requires careful handling. Furthermore, the presence of sulfur-containing amino acids like cysteine and methionine can poison the catalyst, making this deprotection method incompatible with such sequences.

Visualizing Workflows and Logical Relationships

Boc-SPPS Cycle with this compound

Boc_SPPS_Cycle A Peptide-Resin (N-terminal Boc) B Deprotection (50% TFA in DCM) A->B C Peptide-Resin (N-terminal NH3+) B->C D Neutralization (10% DIPEA in DCM) C->D E Peptide-Resin (N-terminal NH2) D->E F Coupling (this compound, Coupling Reagents) E->F G Peptide-Resin (Elongated, N-terminal Boc) F->G H Ninhydrin Test G->H Monitoring I Next Cycle H->I Negative J Recouple H->J Positive I->B J->F

Caption: General workflow of a single amino acid coupling cycle in Boc-SPPS.

Decision Workflow for Histidine Derivative Selection in Boc-SPPS

Histidine_Selection Start Start: Select His Derivative for Boc-SPPS Q1 Is minimizing racemization the highest priority? Start->Q1 Q2 Is an additional orthogonal deprotection step acceptable? Q1->Q2 Yes Q4 Is the peptide short or is His at the N-terminus? Q1->Q4 No Q3 Does the sequence contain Cys or Met? Q2->Q3 No (Hydrogenolysis) A1 Boc-His(Dnp)-OH Q2->A1 Yes (Thiolysis) A2 This compound Q3->A2 No A3 Boc-His(Trt)-OH or Boc-His(Tos)-OH Q3->A3 Yes Q4->A3 No A4 Boc-His(Boc)-OH Q4->A4 Yes

Caption: Decision tree for selecting a suitable Boc-protected histidine derivative.

Cost-Benefit Analysis and Recommendations

The selection of a histidine protecting group for large-scale synthesis is a multifaceted decision that balances upfront costs with downstream process efficiency and product quality.

  • Boc-His(Trt)-OH and Boc-His(Tos)-OH are the most economical options in terms of raw material cost. However, the high risk of racemization can lead to significant downstream costs associated with challenging purification to remove diastereomeric impurities, and potentially lower overall yield of the desired pure peptide. For therapeutic peptides where stereochemical purity is paramount, the initial cost savings may be negated by these downstream challenges.

  • Boc-His(Boc)-OH offers a streamlined deprotection process but its utility is limited to specific scenarios due to the lability of the side-chain protecting group during synthesis. For longer peptides, the risk of premature deprotection and subsequent side reactions is a significant drawback.

  • Boc-His(Dnp)-OH provides excellent suppression of racemization, leading to higher crude purity and potentially simplifying purification. However, the additional orthogonal deprotection step with thiophenol adds process complexity, introduces highly colored impurities that must be removed, and has safety and environmental considerations.

  • This compound presents an interesting orthogonal strategy. The Z-group is known to be effective at suppressing racemization, which can lead to a higher quality crude product. The primary drawback is the on-resin hydrogenolysis step, which can be challenging to implement and scale up effectively. It is not compatible with peptides containing sulfur, and the complete removal of the palladium catalyst is a critical quality control point. The higher initial cost of this compound must be justified by a significant improvement in purity and overall yield that outweighs the complexities of the deprotection step.

For large-scale synthesis of peptides where stereochemical purity is critical, the higher upfront cost of a derivative that effectively suppresses racemization is often a worthwhile investment. While Boc-His(Dnp)-OH is a well-established option for achieving high chiral purity in Boc-SPPS, This compound offers a viable alternative, particularly for sequences that do not contain sulfur. The decision to use this compound should be made after careful consideration of the synthetic route, the capabilities for performing large-scale hydrogenolysis, and a thorough cost analysis that includes not only the raw materials but also the process time, equipment requirements, and potential impact on purification. For less critical applications or shorter peptides where some level of racemization can be tolerated and purified out, the more economical Boc-His(Trt)-OH may be a suitable choice.

References

Orthogonal Protection in Boc-Based Synthesis: A Comparative Guide to the Z Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise and strategic world of peptide synthesis, the principle of orthogonality is paramount for achieving high-purity, complex peptide sequences. An orthogonal protecting group strategy allows for the selective removal of one type of protecting group under specific conditions, without affecting others present in the molecule.[1] This guide provides an objective comparison of the Carboxybenzyl (Cbz or Z) group's performance as an orthogonal protecting group in Boc-based synthesis strategies, comparing it with other common alternatives and providing supporting experimental data.

The tert-Butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, serving as a temporary protecting group for the α-amino group of amino acids.[2] Its acid-labile nature dictates the conditions for the deprotection steps in a Boc-based strategy.[3] For the protection of side-chains, groups that are stable to the acidic conditions used for Boc removal are required. The Z group, removable by catalytic hydrogenolysis, represents a classic example of a truly orthogonal protecting group to the Boc group.[4]

Comparative Performance of Orthogonal Protecting Groups

The selection of a side-chain protecting group in Boc-based synthesis is critical and depends on the stability of the target peptide and the desired deprotection strategy. The Z group offers excellent orthogonality, being stable to the acidic conditions required for Boc deprotection.[5] An alternative orthogonal protecting group is the Allyloxycarbonyl (Alloc) group, which is removed under palladium-catalyzed conditions.[6]

Below is a summary of the key characteristics and deprotection conditions for the Z and Alloc groups in the context of a Boc-based synthesis strategy.

Protecting GroupAbbreviationStructureDeprotection ConditionsTypical Yield (%)Orthogonality with BocKey Considerations
CarboxybenzylZ or CbzBn-O-(C=O)-H₂, Pd/C (catalytic hydrogenolysis)>95ExcellentStable to acid and base; not suitable for peptides containing sulfur or other reducible functional groups.[4][7]
AllyloxycarbonylAllocH₂C=CHCH₂-O-(C=O)-Pd(PPh₃)₄, scavenger (e.g., phenylsilane)>95ExcellentStable to acid and base; offers a distinct metal-catalyzed deprotection pathway.[8][9]

Experimental Protocols

Detailed methodologies for the deprotection of the Boc, Z, and Alloc groups are provided below to illustrate the practical application of this orthogonal strategy.

Protocol 1: Deprotection of the Boc Group

This protocol outlines the standard procedure for the removal of the Nα-Boc group during solid-phase peptide synthesis (SPPS).

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Isopropanol (IPA)

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes at room temperature with gentle agitation.[2]

  • Filter the resin and wash thoroughly with DCM (3 times) and IPA (2 times).[2]

  • Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.

Protocol 2: Deprotection of the Z (Cbz) Group by Catalytic Hydrogenolysis

This protocol describes the removal of a Z group from a protected amine.

Materials:

  • Z-protected compound

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen (H₂) gas supply (e.g., balloon)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Dissolve the Z-protected compound in MeOH or EtOH in a round-bottom flask equipped with a stir bar.[7]

  • Purge the flask with an inert gas to remove oxygen.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under the inert atmosphere.[7]

  • Evacuate the flask and backfill with hydrogen gas. A balloon filled with hydrogen is often sufficient for lab-scale reactions.[7]

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[7]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 3: Deprotection of the Alloc Group

This protocol details the palladium-catalyzed removal of the Alloc protecting group.

Materials:

  • Alloc-protected compound

  • Dichloromethane (DCM)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

Procedure:

  • Dissolve the Alloc-protected peptide-resin in DCM.

  • Add 3 equivalents of phenylsilane to the mixture.

  • Add 0.25 equivalents of Pd(PPh₃)₄.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Wash the resin thoroughly with DCM, 1 M HCl, 1 M NaOH, and water.

Logical Relationship of Orthogonal Protection

The following diagram illustrates the orthogonal relationship between the Boc, Z, and Alloc protecting groups in a synthetic strategy. Each group can be selectively removed without affecting the others, allowing for precise, multi-step chemical transformations.

Orthogonal_Protection Start Multifunctional Molecule (e.g., Amino Acid) Boc_Protected Boc-Protected Amine Start->Boc_Protected Boc₂O Z_Protected Z-Protected Amine/Hydroxyl Boc_Protected->Z_Protected Z-Cl Alloc_Protected Alloc-Protected Amine Z_Protected->Alloc_Protected Alloc-Cl Deprotect_Boc Acid (TFA) Alloc_Protected->Deprotect_Boc Deprotect_Z H₂ / Pd/C Alloc_Protected->Deprotect_Z Deprotect_Alloc Pd(PPh₃)₄ Alloc_Protected->Deprotect_Alloc Free_Amine_1 Free Amine Deprotect_Boc->Free_Amine_1 Free_Amine_2 Free Amine/Hydroxyl Deprotect_Z->Free_Amine_2 Free_Amine_3 Free Amine Deprotect_Alloc->Free_Amine_3

Caption: Orthogonal deprotection workflow in Boc-based synthesis.

References

Safety Operating Guide

Safe Disposal of Boc-His(Z)-OH: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to don the appropriate personal protective equipment (PPE). Although some data for similar compounds suggest they may not be classified as hazardous substances, it is prudent to handle all chemicals with care to mitigate potential risks.[1][2] All handling of solid Boc-His(Z)-OH should occur in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[2]

Table 1: Personal Protective Equipment (PPE) and Safety Measures

CategoryRequirementRationale
Eye Protection Chemical safety goggles or glassesTo prevent eye irritation from potential dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.To avoid inhalation of dust which may cause respiratory tract irritation.[2]
Body Protection Laboratory coatTo prevent contamination of personal clothing.[1]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.To prevent accidental ingestion.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.[1] Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.[1]

Solid Waste:

  • Collection: Collect all solid waste containing this compound, including residual product and contaminated consumables (e.g., weighing paper, gloves, and spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]

  • Labeling: The waste container label should include the full chemical name, "this compound," its CAS number (50305-43-6), and any relevant institutional tracking numbers. Clearly indicate that it is chemical waste.[1]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. It should be segregated from incompatible materials, particularly strong oxidizing agents.[1]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste accumulation.[1]

Liquid Waste:

  • Collection: If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.[1]

  • Labeling: The label should identify all constituents of the solution and their approximate concentrations.

  • Storage: Store the liquid waste container in a designated, well-ventilated area, away from incompatible materials.

Final Disposal:

  • Consult EHS: Arrange for the pickup of the hazardous waste container with your institution's Environmental Health and Safety (EHS) office or their designated licensed chemical waste disposal contractor.[1]

  • Professional Disposal: The final disposal will likely involve incineration at a permitted facility to ensure the complete destruction of the compound.[1] Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]

Experimental Protocols

While this document focuses on disposal, it's important to note that this compound is an amino acid derivative used in solid-phase peptide synthesis (SPPS). The waste generated would typically be from unused reagents, contaminated labware, or solutions from the synthesis process. The specific composition of waste solutions will depend on the protocols used, such as the type of solvents (e.g., DCM, DMF), activators (e.g., HBTU), and bases (e.g., DIEA) employed during the coupling steps.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify this compound Waste B Solid Waste? A->B C Collect in Labeled, Leak-Proof Solid Waste Container B->C Yes D Collect in Labeled, Compatible Liquid Waste Container B->D No (Liquid) E Store in Designated Cool, Dry, Ventilated Waste Area C->E D->E F Segregate from Incompatible Materials E->F G Contact Institutional EHS for Waste Pickup F->G H Disposal by Licensed Chemical Waste Contractor G->H

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Boc-His(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-α-Boc-N-τ-benzyloxycarbonyl-L-histidine (Boc-His(Z)-OH). The following procedures are based on best practices for handling similar amino acid derivatives and are intended for use by researchers, scientists, and drug development professionals in a laboratory setting.

Physicochemical and Hazard Information
PropertyValueSource(s)
Synonyms N-alpha-Boc-N-tau-benzyloxycarbonyl-L-histidine[1]
CAS Number 50305-43-6[1]
Molecular Formula C19H23N3O6[1]
Molecular Weight 389.4 g/mol [1]
Appearance White to off-white or beige powder[2]

Note: Hazard information is based on similar compounds and may not be fully representative of this compound.

Personal Protective Equipment (PPE) and Safety Measures

The following personal protective equipment is recommended to ensure safety when handling this compound.

CategoryRequirementRationale
Eye Protection Chemical safety goggles or glasses.To prevent eye irritation from potential dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.
Respiratory Protection Use in a well-ventilated area such as a chemical fume hood. If dust is generated, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.To avoid inhalation of dust which may cause respiratory tract irritation.[3]
Body Protection Laboratory coat.To prevent contamination of personal clothing.[3]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.To prevent accidental ingestion.[3]

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.

Storage and Preparation
  • Storage: Upon receipt, store this compound in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration may be recommended; consult the supplier's instructions.

  • Preparation: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture, which could degrade the compound.[2] All handling of solid this compound, particularly weighing and preparing solutions, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3][4]

Handling
  • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and reaction vessels, and place them inside the chemical fume hood.[4]

  • Weighing: Use a tared weigh boat to accurately measure the desired amount of the compound. Work efficiently to minimize exposure time.[2]

  • Transfer: Carefully transfer the weighed powder to the reaction vessel.

  • Resealing: Securely reseal the main container of this compound immediately after use.[2]

  • Cleaning: Clean any residual powder from the work surface using a damp cloth or absorbent paper, and dispose of it as contaminated waste.

Spill and Exposure Procedures
  • Minor Spill: In the event of a small spill, carefully sweep up the solid material, trying to minimize dust generation. Place the material and any contaminated cleaning supplies into a sealed, suitable container for hazardous waste disposal.[5]

  • Skin Contact: Should the chemical come into contact with your skin, immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[5][6]

  • Eye Contact: In case of eye contact, flush the eyes with water as a precaution.[5][6]

  • Inhalation: If inhaled, move the individual to fresh air. If they are not breathing, provide artificial respiration.[5][6]

Disposal Plan

Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste containing this compound, including residual product and contaminated consumables (e.g., weighing paper, gloves, and spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.[3] Do not pour chemical waste down the drain.[5]

  • Labeling: The waste container label should include the full chemical name, "this compound," and any relevant institutional tracking numbers. Clearly indicate that it is chemical waste.[3]

Storage and Disposal
  • Waste Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste accumulation.[3] Segregate it from incompatible materials, such as strong oxidizing agents.[3][6]

  • Final Disposal: Arrange for the pickup of the hazardous waste container with your institution's Environmental Health and Safety (EHS) office or their designated licensed chemical waste disposal contractor.[3] The final disposal will likely involve incineration at a permitted facility to ensure the complete destruction of the compound.[3]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal A Receive and Log This compound B Store in Cool, Dry, Well-Ventilated Area A->B C Equilibrate to Room Temperature B->C D Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C->D E Weigh Compound D->E F Transfer to Reaction Vessel E->F H Collect Solid Waste (Gloves, Weigh Boats) E->H G Reseal Container F->G F->H I Collect Liquid Waste (Solutions) F->I G->H J Label Waste Container H->J I->J K Store in Designated Waste Area J->K L Arrange for EHS Pickup K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-His(Z)-OH
Reactant of Route 2
Reactant of Route 2
Boc-His(Z)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.